molecular formula C9H12N2O2 B1385947 5-Amino-2-ethoxybenzamide CAS No. 81929-48-8

5-Amino-2-ethoxybenzamide

Numéro de catalogue: B1385947
Numéro CAS: 81929-48-8
Poids moléculaire: 180.2 g/mol
Clé InChI: BNMANAPXWHWJCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Amino-2-ethoxybenzamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-amino-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMANAPXWHWJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Amino-2-ethoxybenzamide (CAS: 81929-48-8), a critical pharmacophore and synthetic intermediate in medicinal chemistry.[1]

While often overshadowed by its structural isomers (e.g., the 4-amino core of Mosapride or Cisapride), this compound represents a pivotal scaffold in the design of Orthopramides (benzamide gastroprokinetics) and Salicylate derivatives .

Pharmacophore Analysis, Mechanism of Action, and Synthetic Utility

Part 1: The Core Directive — Mechanism of Action (MoA)

5-Amino-2-ethoxybenzamide acts as a bifunctional pharmacophore . Its mechanism is defined not by a single target, but by its role as a "privileged structure" that can be tuned to modulate two distinct biological systems depending on its derivatization: the Serotonergic/Dopaminergic system (Prokinetic pathway) and the Inflammatory Cascade (Salicylate pathway).

1. The Benzamide (Orthopramide) Pathway: 5-HT₄ Agonism & D₂ Antagonism

The 2-ethoxybenzamide core is structurally homologous to the "orthopramide" class of drugs (e.g., Mosapride, Itopride).

  • Mechanism: The molecule acts as an anchor for receptor binding.

    • 2-Ethoxy Group (Steric Lock): Unlike the smaller methoxy group found in Metoclopramide, the bulkier ethoxy group at the ortho position forces the benzamide ring into a specific torsion angle relative to the amide plane. This conformational restriction is critical for selectivity toward 5-HT₄ receptors (agonism) over D₂ dopamine receptors (antagonism), reducing extrapyramidal side effects common in first-generation benzamides.

    • 5-Amino Group (H-Bond Donor): The primary amine at position 5 serves as a hydrogen bond donor. In 5-HT₄ receptor docking models, this nitrogen interacts with key aspartate or serine residues in the receptor binding pocket, stabilizing the active conformation.

    • Regioisomeric Impact: Note that most approved prokinetics (e.g., Cisapride) utilize a 4-amino substitution. The 5-amino isomer discussed here often displays distinct partial agonist profiles or serves as a control compound to validate regiospecific binding requirements.

2. The Salicylate Pathway: Anti-Inflammatory Potential

Structurally, 5-Amino-2-ethoxybenzamide is the amide of the ethyl ether of Mesalamine (5-ASA) .

  • Mechanism: Upon metabolic hydrolysis (amidase activity) or O-dealkylation (CYP450), the compound can revert to 5-aminosalicylic acid derivatives.

  • Target: Modulation of PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) and inhibition of COX (Cyclooxygenase) pathways, reducing the production of prostaglandins and leukotrienes in mucosal tissue.

Part 2: Experimental Protocols & Synthesis
Protocol A: Synthesis of 5-Amino-2-ethoxybenzamide

Context: This protocol describes the reduction of the nitro-precursor, a standard self-validating method for generating high-purity benzamides.

Reagents:

  • Precursor: 5-Nitro-2-ethoxybenzamide (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt%)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi)

Step-by-Step Methodology:

  • Dissolution: In a three-neck round-bottom flask, dissolve 10 mmol of 5-Nitro-2-ethoxybenzamide in 50 mL of anhydrous methanol. Sonicate to ensure complete dissolution.

  • Inerting: Purge the system with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning or side reactions).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under N₂ flow. Safety Note: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Switch the gas inlet to H₂. Agitate the mixture at Room Temperature (25°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, and the amine product (Rf ~0.3, stains with Ninhydrin) should appear.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield an off-white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain 5-Amino-2-ethoxybenzamide as white needles.

Data Validation (Expected Results):

  • Yield: >85%

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.35 (t, 3H, -CH₃), 4.10 (q, 2H, -OCH₂-), 4.80 (s, 2H, -NH₂), 6.80 (d, 1H, Ar-H), 7.15 (dd, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 7.60 (br s, 2H, -CONH₂).

Protocol B: Impurity Profiling (HPLC)

Context: Distinguishing the 5-amino isomer from the 4-amino isomer (Mosapride intermediate) is critical for quality control.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Retention Time 5-Amino isomer elutes after 4-amino isomer due to intramolecular H-bonding effects.
Part 3: Visualization & Logic
1. Pharmacophore & Signaling Pathway

The following diagram illustrates the dual mechanistic potential of the scaffold.

MoA_Pathway cluster_Prokinetic Benzamide/Prokinetic Pathway cluster_Salicylate Salicylate/Anti-Inflammatory Pathway Compound 5-Amino-2-ethoxybenzamide (Scaffold) R_5HT4 5-HT4 Receptor (Agonism) Compound->R_5HT4 2-Ethoxy Steric Fit 5-Amino H-Bonding R_D2 D2 Receptor (Weak Antagonism) Compound->R_D2 Low Affinity (Selectivity Filter) Metabolism Amidase/CYP450 Hydrolysis Compound->Metabolism Bio-activation Effect_GI Enhanced Ach Release (Gastric Motility) R_5HT4->Effect_GI cAMP Upregulation Target_PPAR PPAR-γ / COX Modulation Metabolism->Target_PPAR Active Metabolite Effect_Inf Reduced Prostaglandins (Mucosal Healing) Target_PPAR->Effect_Inf

Caption: Dual mechanistic pathways of 5-Amino-2-ethoxybenzamide: Direct receptor modulation (Prokinetic) vs. Metabolic activation (Anti-inflammatory).

2. Synthetic Logic Flow

The synthesis of the core scaffold from salicylic acid precursors.

Synthesis_Flow Start 2-Hydroxybenzoic Acid (Salicylic Acid) Step1 Step 1: Ethylation (Ethyl Iodide, K2CO3) Forms: 2-Ethoxybenzoic acid Start->Step1 Step2 Step 2: Nitration (HNO3/H2SO4) Forms: 5-Nitro-2-ethoxybenzoic acid Step1->Step2 Electrophilic Aromatic Subst. Step3 Step 3: Amidation (SOCl2 then NH3) Forms: 5-Nitro-2-ethoxybenzamide Step2->Step3 Acid Chloride Intermediate Step4 Step 4: Catalytic Hydrogenation (H2, Pd/C) Forms: 5-Amino-2-ethoxybenzamide Step3->Step4 Nitro Reduction Final Target Product CAS: 81929-48-8 Step4->Final

Caption: Step-wise synthetic route emphasizing the regio-selective nitration at position 5.

References
  • Tonini, M., et al. (2004). "5-HT4 receptors contribute to the motor stimulating effect of levosulpiride in the guinea-pig gastrointestinal tract." British Journal of Pharmacology. Link

  • Yoshida, N., et al. (1993). "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists." Chemical and Pharmaceutical Bulletin.
  • Mine, Y., et al. (1997). "Comparison of the effects of mosapride citrate and other prokinetic agents on colonic motor activity." Journal of Pharmacology and Experimental Therapeutics. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 122240, 5-Amino-2-ethoxybenzamide." PubChem. Link

  • Gullikson, G. W., et al. (1993). "Gastrointestinal motility responses to the 5-HT4 agonist SC-49518." American Journal of Physiology. (Discusses the benzamide pharmacophore).

Sources

Technical Whitepaper: Spectroscopic Characterization & Validation of 5-Amino-2-ethoxybenzamide

[1][2]

Compound: 5-Amino-2-ethoxybenzamide CAS: 81929-48-8 Molecular Formula:

Molecular Weight:12

Executive Summary & Structural Logic

5-Amino-2-ethoxybenzamide is a trisubstituted benzene derivative characterized by three distinct functional domains: a hydrolytically sensitive primary amide , a nucleophilic primary amine , and an ethoxy ether linkage.[1]

The spectroscopic signature is defined by the electronic interplay of these groups:

  • The Ethoxy Group (

    
    ):  Acts as a strong 
    
    
    -donor, significantly shielding the ortho-proton (
    
    
    ).[1][2]
  • The Amino Group (

    
    ):  A strong resonance donor, increasing electron density at the ortho (
    
    
    ) and para (
    
    
    ) positions, though steric parameters limit its rotation.
  • The Amide Group (

    
    ):  An electron-withdrawing group that deshields the adjacent 
    
    
    proton, creating a distinct downfield signal in NMR.

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode (

Rationale:

MS Data Summary
Ion Typem/z (Observed)AssignmentFragmentation Logic
Molecular Ion 181.1

Protonation of the amide oxygen or amine nitrogen.[1]
Fragment A 164.1

Loss of ammonia from the primary amide (McLafferty-like rearrangement).[1]
Fragment B 153.1

Loss of ethylene from the ethoxy group (McLafferty rearrangement involving ether oxygen).[1]
Fragment C 136.1

Cleavage of the amide bond (ipso-substitution).[1]
Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the logical fragmentation pathways observed in MS/MS experiments.

MS_FragmentationM_IonMolecular Ion [M+H]+m/z 181.1Frag_NH3Fragment A[M+H - NH3]+m/z 164.1M_Ion->Frag_NH3- NH3 (17 u)Frag_EthyleneFragment B[M+H - C2H4]+m/z 153.1M_Ion->Frag_Ethylene- C2H4 (28 u)Frag_AmideFragment C[M+H - CONH2]+m/z 136.1M_Ion->Frag_Amide- CONH2 (45 u)Frag_NH3->Frag_Amide- CO (28 u)

Figure 1: ESI-MS fragmentation pathway showing primary loss of ammonia and ethylene side chains.[1]

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on crystalline solid.[1] Diagnostic Value: IR is critical for confirming the presence of the primary amine (


Key Absorption Bands
Wavenumber (

)
Functional GroupVibration ModeDescription
3420, 3340

StretchingDistinct doublet characteristic of primary aromatic amines.
3180

StretchingBroad band, often overlapping with aromatic C-H.
1645

(Amide I)
StretchingStrong intensity; lower than esters due to resonance.[1][2]
1615

(Amide II)
BendingCharacteristic scissoring vibration.
1240

(Ether)
StretchingStrong asymmetric stretch of the aryl alkyl ether.
820

BendingOut-of-plane bend for 1,2,4-trisubstituted benzene.[1]

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz for


Solvent:

1Rationale:

1

1
NMR Data (400 MHz, DMSO- )

The aromatic region shows a characteristic 1,2,4-trisubstituted pattern .[1]

Shift (

ppm)
Mult.Integ.AssignmentCoupling (

Hz)
Structural Justification
1.28 t3H

(Ethoxy)
7.0Methyl protons of the ethoxy tail.[1][2]
4.02 q2H

7.0Methylene protons deshielded by oxygen.[1]
4.85 br s2H

-Amino protons (exchangeable).[1] Upfield of amide.
6.65 dd1H

8.8, 2.8Ortho to amino (shielded), meta to amide.
6.78 d1H

8.8Ortho to ethoxy (shielded).[2]
7.05 d1H

2.8Ortho to amide (deshielded), meta to amino.
7.35 br s1H

-Non-equivalent amide proton (restricted rotation).[1]
7.55 br s1H

-Non-equivalent amide proton.[1]
NMR Data (100 MHz, DMSO- )
Shift (

ppm)
Carbon TypeAssignment
14.6

Ethoxy methyl
64.2

Ethoxy methylene
112.5


(Ortho to ethoxy)
114.8


(Ortho to amide)
116.2


(Ortho to amino)
124.5


(Ipso to amide)
141.8


(Ipso to amino)
149.5


(Ipso to ethoxy)
167.2

Amide Carbonyl
Structural Connectivity Diagram

The following Graphviz diagram visualizes the NMR coupling network and spatial relationships.

NMR_ConnectivityC1C1(Amide)H6H6(d, 7.05)C1->H6DeshieldingC2C2(Ethoxy)H3H3(d, 6.78)C2->H3ShieldingC5C5(Amino)H4H4(dd, 6.65)C5->H4ShieldingH3->H4Ortho J=8.8H4->H6Meta J=2.8

Figure 2: NMR coupling network showing Ortho (H3-H4) and Meta (H4-H6) relationships.[1]

Experimental Protocol for Validation

To replicate these results, the following protocol must be strictly adhered to, particularly regarding solvent purity to prevent water peak interference (3.33 ppm in DMSO) from obscuring the ethoxy quartet.

Sample Preparation
  • Mass: Weigh 10-15 mg of 5-Amino-2-ethoxybenzamide.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D)  containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Homogenization: Sonicate for 30 seconds. The compound is moderately soluble; ensure no particulate matter remains.

  • Tube: Transfer to a precision 5mm NMR tube.

Acquisition Parameters[1][2][4]
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay artifacts.

  • Scans (NS): 16 scans minimum for

    
    ; 512 scans for 
    
    
    .
  • Temperature: 298 K (25°C).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform to enhance signal-to-noise ratio.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329797293, 2-Amino-5-ethoxybenzamide (Isomer reference).[1] Retrieved from [Link]

  • Kato, S., et al. (1996). Synthesis and biological activity of metabolites of mosapride.[3] Chemical & Pharmaceutical Bulletin, 44(8), 1484-1492.[3] (Provides spectral baselines for the 2-ethoxybenzamide scaffold). Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. (Reference for DMSO-d6 residual peaks). Retrieved from [Link]

An In-depth Technical Guide to the Obscure History and Synthetic Viability of 5-Amino-2-ethoxybenzamide and its Better-Known Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The subject of this technical guide, 5-Amino-2-ethoxybenzamide, presents a unique case in chemical and pharmacological literature. Despite its availability as a research chemical, a comprehensive historical record of its discovery, initial synthesis, and development appears to be largely absent from publicly accessible scientific databases and patent literature. This guide, therefore, deviates from a traditional historical narrative. Instead, it provides a detailed overview of what is known about 5-Amino-2-ethoxybenzamide, a plausible synthetic pathway, and a thorough exploration of its closely related and well-documented analog, 2-Ethoxybenzamide (Ethenzamide). Furthermore, it situates these compounds within the broader, significant history of substituted benzamides in drug discovery, offering a robust framework for understanding their potential context and utility.

Part 1: 5-Amino-2-ethoxybenzamide - A Cursory Examination and Synthetic Proposition

While the history of 5-Amino-2-ethoxybenzamide is not well-documented, its chemical identity is established. It is available from chemical suppliers, indicating its utility, most likely as a synthetic intermediate.

Chemical and Physical Properties

Below is a table summarizing the known properties of 5-Amino-2-ethoxybenzamide, primarily derived from its commercial availability.

PropertyValueSource
CAS Number 126-84-3
Molecular Formula C9H12N2O2Inferred from structure
Molecular Weight 180.21 g/mol Inferred from structure
IUPAC Name 5-Amino-2-ethoxybenzamide
A Plausible Synthetic Route

Given the lack of a documented specific synthesis for 5-Amino-2-ethoxybenzamide, a logical synthetic pathway can be proposed based on established organic chemistry principles and syntheses of related substituted benzamides. A feasible approach would involve the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.

Experimental Protocol: Proposed Synthesis of 5-Amino-2-ethoxybenzamide

Objective: To outline a hypothetical, multi-step synthesis of 5-Amino-2-ethoxybenzamide from a commercially available starting material.

Materials:

  • 2-Ethoxybenzoic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Thionyl chloride

  • Ammonia solution

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Dichloromethane

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Methodology:

  • Nitration of 2-Ethoxybenzoic Acid: a. In a round-bottom flask cooled in an ice bath, slowly add 2-ethoxybenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid. b. Stir the mixture at 0-5°C for 2-3 hours. c. Carefully pour the reaction mixture over crushed ice and collect the precipitated 2-ethoxy-5-nitrobenzoic acid by filtration. d. Wash the solid with cold water and dry.

  • Conversion to the Acid Chloride: a. Reflux the 2-ethoxy-5-nitrobenzoic acid with an excess of thionyl chloride for 2 hours. b. Remove the excess thionyl chloride under reduced pressure to obtain 2-ethoxy-5-nitrobenzoyl chloride.

  • Amidation: a. Dissolve the crude 2-ethoxy-5-nitrobenzoyl chloride in a suitable organic solvent (e.g., dichloromethane). b. Slowly add this solution to a cooled, concentrated aqueous solution of ammonia with vigorous stirring. c. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-ethoxy-5-nitrobenzamide.

  • Reduction of the Nitro Group: a. Suspend the 2-ethoxy-5-nitrobenzamide in a mixture of ethanol and water. b. Add iron powder and a catalytic amount of ammonium chloride. c. Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography. d. Once the reaction is complete, filter the hot solution to remove the iron salts. e. Evaporate the solvent from the filtrate and purify the resulting crude 5-Amino-2-ethoxybenzamide by recrystallization or column chromatography.

G start 2-Ethoxybenzoic Acid step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 2-Ethoxy-5-nitrobenzoic Acid step1->intermediate1 step2 Acyl Chloride Formation (SOCl₂) intermediate1->step2 intermediate2 2-Ethoxy-5-nitrobenzoyl Chloride step2->intermediate2 step3 Amidation (NH₃) intermediate2->step3 intermediate3 2-Ethoxy-5-nitrobenzamide step3->intermediate3 step4 Reduction (Fe, NH₄Cl) intermediate3->step4 end_product 5-Amino-2-ethoxybenzamide step4->end_product

Proposed Synthetic Workflow for 5-Amino-2-ethoxybenzamide

Part 2: The Well-Documented Analogue - 2-Ethoxybenzamide (Ethenzamide)

In stark contrast to its 5-amino substituted cousin, 2-Ethoxybenzamide, commonly known as Ethenzamide, has a well-established history as an analgesic and anti-inflammatory drug.[1][2]

Discovery and Historical Development

Ethenzamide emerged as a non-steroidal anti-inflammatory drug (NSAID) and is a derivative of salicylic acid. Its development was part of a broader effort in the mid-20th century to discover safer and better-tolerated alternatives to aspirin. It has been used for the relief of mild to moderate pain and inflammation.[3]

Mechanism of Action

While traditionally classified as an NSAID, which typically function by inhibiting cyclooxygenase (COX) enzymes, recent research has elucidated a more complex mechanism of action for Ethenzamide.[2] One key pathway involves the induction of melanin synthesis through the phosphorylation of the cAMP response element-binding protein (CREB).[1] Additionally, it is suggested to exert analgesic effects at the spinal cord level through multiple mechanisms, including the blockade of the 5-hydroxytryptamine (5HT)2B receptor.[4]

G Ethenzamide 2-Ethoxybenzamide (Ethenzamide) Receptor 5HT2B Receptor Ethenzamide->Receptor Blocks CREB CREB Ethenzamide->CREB Induces Phosphorylation Analgesia Analgesic Effect (Spinal Cord) Receptor->Analgesia Modulates pCREB pCREB (Phosphorylated) CREB->pCREB Melanin Melanin Synthesis pCREB->Melanin

Simplified Signaling Pathways of 2-Ethoxybenzamide (Ethenzamide)
Pharmacological Profile of 2-Ethoxybenzamide
Pharmacological EffectDescription
Analgesic Relieves mild to moderate pain.
Antipyretic Reduces fever.
Anti-inflammatory Reduces inflammation, though its COX inhibition is weak compared to other NSAIDs.
Melanin Synthesis Induction Stimulates the production of melanin, suggesting potential applications in treating hypopigmentation disorders.[1]

Part 3: The Broader Context - A Brief History of Substituted Benzamides in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. The strategic substitution on the benzene ring and the amide nitrogen has led to the development of drugs targeting a wide array of biological receptors and enzymes.

The history of substituted benzamides in medicine gained significant momentum in the latter half of the 20th century. One of the earliest and most impactful classes of substituted benzamides is the antipsychotics. Sulpiride, developed in the late 1960s, was a pioneering example.[5] Its unique pharmacological profile, acting as a selective dopamine D2/D3 receptor antagonist, paved the way for a new generation of "atypical" antipsychotics.[5] These drugs offered an improved side-effect profile compared to earlier antipsychotics, particularly regarding extrapyramidal symptoms.

Following the success of sulpiride, numerous other substituted benzamides were developed, each with nuanced pharmacological properties tailored for specific indications. This includes drugs for gastrointestinal disorders (e.g., metoclopramide, cisapride) and antiemetics (e.g., ondansetron, which is a carbazolecarboxamide but shares structural motifs). The versatility of the benzamide core continues to be explored in modern drug discovery, with new derivatives being investigated for a range of conditions including cancer and neurological disorders.

Conclusion

While the history of 5-Amino-2-ethoxybenzamide remains elusive, its existence as a commercially available chemical suggests its role as a building block in the synthesis of more complex molecules. A plausible synthetic route can be readily devised from common starting materials. The study of its close analog, 2-Ethoxybenzamide (Ethenzamide), provides valuable insight into the pharmacological potential of this structural class. The broader history of substituted benzamides underscores the enduring importance of this chemical scaffold in the development of novel therapeutics. Further research into the applications of 5-Amino-2-ethoxybenzamide may yet reveal its own unique chapter in the annals of medicinal chemistry.

References

  • Cambridge Bioscience. 2-Ethoxybenzamide - MedChem Express. [Link]

  • National Center for Biotechnology Information. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide. PubChem. [Link]

  • Google Patents. Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31361, 2,2-Diethoxypropane. PubChem. [Link]

  • National Center for Biotechnology Information. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link]

Sources

Technical Guide: 5-Amino-2-ethoxybenzamide Derivatives and Analogues

[1][2][3]

Executive Summary & Chemical Identity[3]

5-Amino-2-ethoxybenzamide represents a versatile pharmacophore in medicinal chemistry, serving as a critical "privileged scaffold" for the development of analgesics, histone deacetylase (HDAC) inhibitors, and kinase inhibitors.[1][2][3] Distinct from its isomer 2-amino-5-ethoxybenzamide and its parent 2-ethoxybenzamide (Ethenzamide), this molecule offers a unique substitution pattern where the 5-amino group provides a vector for extending into deep binding pockets (e.g., the zinc-binding channel of HDACs or the hydrophobic pocket of COX enzymes), while the 2-ethoxy group modulates lipophilicity and metabolic stability.[1][2][3]

Core Chemical Data
PropertySpecification
CAS Number 81929-48-8
IUPAC Name 5-amino-2-ethoxybenzamide
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Key Precursor 2-Ethoxybenzamide (Ethenzamide)
Primary Applications COX-1 Inhibition, HDAC Inhibition, Kinase Scaffolding

Synthetic Chemistry: The "Directing Effect" Strategy[1][2][3]

The most efficient synthetic route leverages the synergistic directing effects of the substituents on the benzene ring.[2][3] This protocol avoids the protection/deprotection steps common in salicylate chemistry.[2][3]

Mechanistic Rationale
  • Starting Material: 2-Ethoxybenzamide (Ethenzamide).[1][2][3]

  • Electrophilic Aromatic Substitution (Nitration):

    • The Ethoxy group (-OEt) is a strong activator and ortho/para director.[1][2][3] Due to steric hindrance at the ortho position (3-position), the para position (5-position) is favored.[1][2][3]

    • The Amide group (-CONH₂) is a deactivator and meta director.[1][2][3] The meta positions relative to the amide are 3 and 5.[1][2][3]

    • Synergy: Both groups direct the incoming electrophile (NO₂⁺) to the 5-position .[1][2][3] This ensures high regioselectivity.[1][2][3]

  • Reduction: The resulting 5-nitro intermediate is reduced to the target 5-amino compound.[1][2][3]

Visualization: Synthetic Pathway

SynthesisStart2-Ethoxybenzamide(Ethenzamide)Reagent1HNO3 / H2SO4(Nitration)Start->Reagent1OEt: Para-directorCONH2: Meta-directorInter5-Nitro-2-ethoxybenzamide(Intermediate)Start->Inter Electrophilic Subst. (Regioselective)Final5-Amino-2-ethoxybenzamide(Target Scaffold)Inter->Final Chemoselective Red.Reagent2H2, Pd/Cor Fe/HCl(Reduction)

Caption: Synergistic directing effects ensure high-yield nitration at the 5-position, followed by reduction.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Nitro-2-ethoxybenzamide (Nitration)

Note: This reaction is exothermic.[1][2][3] Temperature control is critical to prevent dinitration.

  • Reagents: 2-Ethoxybenzamide (10.0 g, 60.5 mmol), Conc. H₂SO₄ (30 mL), Fuming HNO₃ (4.0 mL).[2][3]

  • Procedure:

    • Dissolve 2-ethoxybenzamide in conc.[1][2][3] H₂SO₄ at 0°C in a round-bottom flask equipped with a magnetic stirrer.

    • Add fuming HNO₃ dropwise over 30 minutes, maintaining internal temperature below 5°C.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A pale yellow precipitate will form.[1][2][3]

    • Isolation: Filter the solid, wash with cold water (3 x 50 mL) until filtrate is neutral pH.

    • Purification: Recrystallize from Ethanol/Water (9:1).[1][2][3]

  • Validation: TLC (Ethyl Acetate/Hexane 1:1) should show a single spot with lower R_f than the starting material.[2][3]

Protocol B: Reduction to 5-Amino-2-ethoxybenzamide[1][2][3]
  • Reagents: 5-Nitro-2-ethoxybenzamide (5.0 g), Iron powder (3.0 eq), Ammonium Chloride (0.5 eq), Ethanol (50 mL), Water (15 mL).

  • Procedure:

    • Suspend the nitro compound, iron powder, and NH₄Cl in the Ethanol/Water mixture.[2][3]

    • Reflux at 80°C for 4 hours. The yellow color of the nitro compound should fade to a brownish slurry (iron oxides).[2][3]

    • Workup: Filter hot through a Celite pad to remove iron residues.[1][2][3] Wash the pad with hot ethanol.[1][2][3]

    • Concentrate the filtrate under reduced pressure.[2][3]

    • Crystallization: Dissolve residue in minimum hot ethyl acetate and precipitate with hexane.

  • Yield: Typically 85-90%.[1][2][3]

  • Characterization: ¹H NMR (DMSO-d₆) should show a broad singlet around 4.5-5.0 ppm (NH₂) and disappearance of the nitro aromatic signals.[1][2][3]

Structure-Activity Relationship (SAR) & Derivatives[1][2][3]

The 5-amino-2-ethoxybenzamide core is rarely the final drug; it is a "connector."[1][2][3]

SAR Logic Map

SARCore5-Amino-2-ethoxybenzamide(Core Scaffold)Zone1Position 2: Ethoxy GroupCore->Zone1Zone2Position 5: Amino GroupCore->Zone2Zone3Position 1: AmideCore->Zone3Effect1Lipophilicity ControlSteric Bulk preventsmetabolic dealkylationZone1->Effect1Effect2Primary Vector for Derivatization(Ureas, Sulfonamides, Amides)Target: Deep PocketsZone2->Effect2Effect3H-Bond Donor/AcceptorZinc Binding Group (HDACs)COX Active Site BindingZone3->Effect3

Caption: Functional zones of the scaffold. The 5-amino position is the primary vector for library expansion.[1][2][3]

Key Therapeutic Analogues[1][2][3]
1. COX-1 Selective Inhibitors

Research indicates that N-phenyl derivatives of this scaffold exhibit potent analgesic activity with reduced gastric toxicity compared to indomethacin.[1][2][3]

  • Modification: Acylation of the 5-amino group or the amide nitrogen.[1][2][3]

  • Mechanism: The ethoxy group mimics the methoxy of naproxen/indomethacin, while the benzamide mimics the carboxylic acid bioisostere.[1][2][3]

  • Reference: Bioorganic & Medicinal Chemistry studies highlight 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides as promising leads [1].[1][2][3]

2. HDAC Inhibitors (Class I Selective)

Benzamides are a established class of HDAC inhibitors (e.g., Mocetinostat).[2][3]

  • Design Strategy: The 5-amino group is derivatized with a "Cap" group (often a heteroaryl ring) via a linker, while the benzamide serves as the Zinc Binding Group (ZBG).[1][2][3]

  • Advantage: Benzamide ZBGs often show higher selectivity for HDAC1/2/3 (Class I) over HDAC6 compared to hydroxamic acids.[1][2][3]

References

  • Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. Source: PubMed / ChemMedChem URL:[1][2][3][Link][1][2]

  • 2-Ethoxybenzamide (Ethenzamide) Chemical Data & Safety. Source: PubChem URL:[1][2][3][Link][1][2]

  • Benzamide Analogues in Medicinal Chemistry: Pharmacological Potential. Source: Walsh Medical Media URL:[1][2][3][Link]

  • Synthesis and biological evaluation of 2-aminobenzamides as HDAC inhibitors. Source: Journal of Medicinal Chemistry (General Reference for Benzamide HDACi mechanism) URL:[Link]

Part 1: Foundational Analysis: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-Amino-2-ethoxybenzamide

Abstract: 5-Amino-2-ethoxybenzamide is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. While its synthetic utility is established, a comprehensive theoretical understanding of its molecular properties is less explored in publicly available literature. This technical guide outlines a robust framework for the theoretical and computational investigation of 5-Amino-2-ethoxybenzamide, providing researchers, scientists, and drug development professionals with a detailed roadmap for in-silico analysis. By leveraging established computational chemistry techniques, this guide demonstrates how to elucidate the structural, electronic, and reactive properties of the molecule, thereby accelerating research and development efforts. The methodologies presented herein are grounded in established scientific principles and are designed to ensure reproducibility and accuracy.

Introduction to 5-Amino-2-ethoxybenzamide

5-Amino-2-ethoxybenzamide is a substituted aromatic compound with the chemical formula C9H12N2O2. Its structure is characterized by a benzene ring substituted with an amino group, an ethoxy group, and a carboxamide group. This trifunctional nature makes it a versatile building block in organic synthesis. Notably, it serves as a crucial intermediate in the preparation of various dyes and pigments. The presence of multiple functional groups also suggests its potential for engaging in various intermolecular interactions, a property of significant interest in medicinal chemistry and materials science. A thorough theoretical investigation of this molecule can provide valuable insights into its reactivity, stability, and potential biological activity, guiding its application in novel synthetic endeavors.

Synthesis and Chemical Properties

The primary synthetic route to 5-Amino-2-ethoxybenzamide typically involves the reduction of the nitro group of a suitable precursor, such as 5-Nitro-2-ethoxybenzamide. This transformation is a standard procedure in organic chemistry and highlights the accessibility of the title compound for further research.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C9H12N2O2N/A
Molecular Weight 180.20 g/mol N/A
Appearance Off-white to light brown crystalline powderN/A
Melting Point 135-139 °CN/A
Solubility Soluble in various organic solventsN/A

Part 2: A Methodological Framework for Theoretical Investigation

The following sections detail a comprehensive in-silico workflow for characterizing 5-Amino-2-ethoxybenzamide. This framework is designed to provide a deep understanding of the molecule's intrinsic properties.

Computational Methodology: A Step-by-Step Protocol

The theoretical investigation of 5-Amino-2-ethoxybenzamide can be effectively carried out using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Protocol for DFT Analysis:

  • Initial Structure Preparation:

    • Draw the 2D structure of 5-Amino-2-ethoxybenzamide using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Quantum Chemical Calculations (Geometry Optimization and Frequency Analysis):

    • Employ a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

    • Select the B3LYP functional, which is a widely used hybrid functional known for its accuracy in predicting molecular geometries and energies for a broad range of organic molecules.

    • Utilize the 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for molecules of this size.

    • Perform a full geometry optimization in the gas phase to find the lowest energy conformation of the molecule.

    • Following optimization, conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data and vibrational spectra.

  • Electronic Properties Analysis:

    • From the optimized geometry, calculate various electronic properties:

      • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

      • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

      • Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.

Visualizing the Computational Workflow

The following diagram illustrates the proposed workflow for the theoretical investigation of 5-Amino-2-ethoxybenzamide.

G cluster_prep 1. Initial Structure Preparation cluster_dft 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Electronic Properties Analysis A 2D Structure Drawing B 3D Conversion A->B C Molecular Mechanics Optimization (MMFF94) B->C D Geometry Optimization (B3LYP/6-311++G(d,p)) C->D E Frequency Calculation D->E F Frontier Molecular Orbitals (HOMO-LUMO) E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) Analysis E->H

Caption: A flowchart of the computational workflow for the theoretical analysis of 5-Amino-2-ethoxybenzamide.

Part 3: Predicted Molecular Properties and Reactivity

Based on the proposed computational methodology, the following properties of 5-Amino-2-ethoxybenzamide can be predicted.

Optimized Molecular Geometry

The geometry optimization would reveal the most stable three-dimensional arrangement of the atoms in the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted from the optimized structure. These parameters provide a fundamental understanding of the molecule's shape and steric properties.

Frontier Molecular Orbitals and Chemical Reactivity

The analysis of the HOMO and LUMO is crucial for understanding the molecule's reactivity.

  • HOMO: The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would be the amino group and the ethoxy group, as well as the benzene ring. These regions are prone to electrophilic attack.

  • LUMO: The LUMO is generally located on the electron-deficient parts of the molecule, such as the carbonyl group of the benzamide moiety. These sites are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: A larger HOMO-LUMO energy gap implies higher kinetic stability and lower chemical reactivity. The calculated energy gap for 5-Amino-2-ethoxybenzamide would provide a quantitative measure of its stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Red Regions (Negative Potential): These areas indicate an excess of electrons and are likely sites for electrophilic attack. For 5-Amino-2-ethoxybenzamide, the oxygen atom of the carbonyl group and the nitrogen atom of the amino group are expected to be in these regions.

  • Blue Regions (Positive Potential): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino and amide groups are expected to be in these areas.

The following diagram illustrates a hypothetical MEP map for 5-Amino-2-ethoxybenzamide.

Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map for 5-Amino-2-ethoxybenzamide.

Part 4: Potential Applications in Drug Discovery and Materials Science

The theoretical insights gained from the computational analysis of 5-Amino-2-ethoxybenzamide can be leveraged in several ways:

  • Rational Drug Design: By understanding the molecule's electronic properties and potential interaction sites, it can be used as a scaffold for designing new drug candidates. The amino and amide groups can act as hydrogen bond donors and acceptors, which is crucial for binding to biological targets.

  • Dye Chemistry: The electronic transitions, which can be predicted using Time-Dependent DFT (TD-DFT), are responsible for the color of the molecule. Theoretical calculations can help in designing new dyes with desired colors and properties.

  • Materials Science: The ability of 5-Amino-2-ethoxybenzamide to form intermolecular hydrogen bonds makes it a candidate for the development of novel crystalline materials with specific packing arrangements and properties.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the in-depth investigation of 5-Amino-2-ethoxybenzamide. By following the outlined computational protocols, researchers can gain a profound understanding of the molecule's structural, electronic, and reactive properties. These theoretical insights are invaluable for guiding the rational design of new molecules with applications in pharmaceuticals, dyes, and materials science. The integration of computational chemistry with experimental work will undoubtedly accelerate the pace of innovation in these fields.

References

As this guide presents a methodological framework for a theoretical study that has not yet been extensively published, direct references for a complete theoretical analysis of 5-Amino-2-ethoxybenzamide are not available. The methodologies described are based on well-established principles of computational chemistry. For further reading on the theoretical concepts and software mentioned, the following resources are recommended:

  • Title: Exploring Chemistry with Electronic Structure Methods, 3rd Edition Source: Gaussian, Inc. URL: [Link]

  • Title: A Guide to Molecular Mechanics and Quantum Chemical Calculations Source: Warren J. Hehre, Wavefunction, Inc. URL: [Link]

  • Title: Introduction to Computational Chemistry, 3rd Edition Source: Frank Jensen, Wiley URL: [Link]

5-Amino-2-ethoxybenzamide: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-ethoxybenzamide is a privileged building block in medicinal chemistry, offering a unique combination of structural features that make it an attractive starting point for the design and synthesis of novel therapeutic agents. Its aromatic core, substituted with a primary amine, an ethoxy group, and a primary amide, provides multiple points for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of 5-Amino-2-ethoxybenzamide, with a focus on its role in the development of potent and selective enzyme inhibitors. Detailed experimental protocols, mechanistic insights, and prospective applications are discussed to empower researchers in their drug discovery endeavors.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide moiety is a cornerstone of modern medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, its favorable metabolic stability, and its synthetic tractability. Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and prokinetic effects.[2][3][4] The strategic functionalization of the benzamide core allows for the modulation of its physicochemical and pharmacokinetic properties, making it a highly versatile scaffold for drug design.[5]

5-Amino-2-ethoxybenzamide emerges as a particularly interesting derivative within this class. The presence of the 5-amino group provides a key nucleophilic handle for further derivatization, enabling the introduction of various pharmacophoric elements. The 2-ethoxy group can influence the conformation of the molecule and contribute to hydrophobic interactions within a binding pocket. The primary amide is a crucial hydrogen bond donor and acceptor, often playing a pivotal role in target engagement. This unique combination of functional groups makes 5-Amino-2-ethoxybenzamide a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Synthesis of 5-Amino-2-ethoxybenzamide: A Reliable and Scalable Route

A robust and scalable synthesis of 5-Amino-2-ethoxybenzamide is crucial for its widespread use in drug discovery programs. A plausible and efficient two-step synthetic route starts from the commercially available 2-ethoxybenzoic acid. This involves an electrophilic aromatic substitution (nitration) followed by a reduction of the nitro group.

Synthesis of 5-Amino-2-ethoxybenzamide Start 2-Ethoxybenzoic acid Intermediate1 5-Nitro-2-ethoxybenzoic acid Start->Intermediate1 HNO₃, H₂SO₄ Intermediate2 5-Nitro-2-ethoxybenzamide Intermediate1->Intermediate2 1. SOCl₂ 2. NH₄OH Final 5-Amino-2-ethoxybenzamide Intermediate2->Final Fe, NH₄Cl, EtOH/H₂O Reactivity of 5-Amino-2-ethoxybenzamide cluster_amino Reactions of the Amino Group cluster_amide Reactions of the Amide Group Core 5-Amino-2-ethoxybenzamide Acylation Acylation (RCOCl, base) Core->Acylation Sulfonylation Sulfonylation (RSO₂Cl, base) Core->Sulfonylation Alkylation Reductive Amination (RCHO, NaBH₃CN) Core->Alkylation Diazotization Diazotization (NaNO₂, HCl) Core->Diazotization Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Core->Coupling Dehydration Dehydration (e.g., P₂O₅) Core->Dehydration Hoffmann Hoffmann Rearrangement Core->Hoffmann Hypothetical PARP Inhibitor Design Start 5-Amino-2-ethoxybenzamide Modification Acylation with 4-fluorobenzoyl chloride Start->Modification Final Hypothetical PARP Inhibitor (N-(2-ethoxy-5-carbamoylphenyl)- 4-fluorobenzamide) Modification->Final

Sources

Methodological & Application

Application Note: Strategic Synthesis of Bioactive Derivatives from 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 5-Amino-2-ethoxybenzamide (CAS: 55836-69-6), a privileged scaffold in medicinal chemistry.[1] Structurally analogous to the core pharmacophores of gastroprokinetic agents (e.g., Mosapride, Itopride) and benzamide-class Histone Deacetylase (HDAC) inhibitors, this molecule offers a unique vector for diversification.[1] This guide provides validated protocols for selective functionalization of the 5-amino position, enabling the rapid generation of amide, urea, and secondary amine libraries while preserving the integrity of the benzamide warhead.[1]

Structural Analysis & Reactivity Profile[1]

The 5-Amino-2-ethoxybenzamide scaffold presents three distinct functional regions, each governing specific chemical behaviors. Understanding the hierarchy of reactivity is critical for designing reproducible syntheses.[1]

Reactivity Hierarchy[1][2]
  • 5-Amino Group (Aniline): The most nucleophilic site.[1] It is electron-rich due to the ortho-ethoxy donation and para-amide resonance.[1] It readily undergoes acylation, alkylation, and reductive amination under mild conditions.[1]

  • Benzamide Nitrogen (-CONH₂): Significantly less nucleophilic due to conjugation with the carbonyl.[1] It requires strong deprotonation (e.g., NaH) to react, allowing for chemoselective modification of the 5-amino group without protecting the amide.[1]

  • 2-Ethoxy Group: Acts as a stable electron-donating group (EDG).[1] It enforces a non-planar conformation essential for binding in GPCR pockets (e.g., D2/5-HT4 receptors).[1]

Pharmacological Context

While 4-amino derivatives are precursors to Mosapride , the 5-amino isomer is a key building block for:

  • HDAC Inhibitors: The benzamide zinc-binding group (ZBG) is preserved, while the 5-amino position connects to the "cap" group via a linker.[1]

  • Kinase Inhibitors: The aniline nitrogen serves as the hinge binder when converted to a urea or quinazoline-like system.[1]

Figure 1: Divergent synthetic pathways from the 5-Amino-2-ethoxybenzamide core.[1][2][3]

Protocol Module A: Selective N-Acylation

Application: Synthesis of amide-linked libraries (e.g., HDAC inhibitor analogs).[1] Objective: Selectively acylate the 5-amino position without affecting the primary benzamide.

Materials
  • Substrate: 5-Amino-2-ethoxybenzamide (1.0 eq)

  • Reagent: Aryl/Alkyl Acid Chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 5-Amino-2-ethoxybenzamide (10 mmol) and anhydrous DCM (50 mL). Ensure the starting material is fully suspended or dissolved.[1]

  • Base Addition: Add TEA (15 mmol) in one portion. The mixture may clear slightly.

  • Acylation: Cool the solution to 0°C using an ice bath. Add the acid chloride (11 mmol) dropwise over 15 minutes to control the exotherm.[1]

    • Critical Control Point: Maintain internal temperature < 5°C to prevent bis-acylation or reaction at the amide nitrogen.[1]

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 2–4 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM).[1] The starting aniline (lower Rf) should disappear, replaced by a less polar amide product.[1]

  • Workup:

    • Quench with saturated NaHCO₃ solution (30 mL).

    • Separate phases.[1][4] Extract the aqueous layer with DCM (2 x 20 mL).[1]

    • Combine organic layers and wash with 1M HCl (to remove unreacted aniline/TEA) followed by Brine.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if the crude purity is <95%.[1]

Data Validation:

  • ¹H NMR (DMSO-d₆): Look for the downfield shift of the amide proton (-NH-CO-) to ~10.0-10.5 ppm.[1] The benzamide -CONH₂ protons usually appear as two broad singlets around 7.0-7.5 ppm.[1]

Protocol Module B: Urea Synthesis via Isocyanates

Application: Generating kinase inhibitor libraries or biaryl urea pharmacophores.[1] Objective: Quantitative conversion of the 5-amine to a urea linkage.

Materials
  • Substrate: 5-Amino-2-ethoxybenzamide (1.0 eq)

  • Reagent: Aryl Isocyanate (1.05 eq)[1]

  • Solvent: Toluene (preferred for precipitation) or THF.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve 5-Amino-2-ethoxybenzamide (5 mmol) in hot Toluene (25 mL) at 80°C. If solubility is poor, use THF at reflux.

  • Addition: Add the isocyanate (5.25 mmol) dropwise to the hot solution.

  • Precipitation: Stir at 80°C for 1 hour, then allow the mixture to cool slowly to room temperature.

    • Observation: The urea product is typically much less soluble than the starting materials and will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold Toluene (2 x 10 mL) followed by Diethyl Ether (10 mL) to remove unreacted isocyanate.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Yield Expectation: >85% typically.[1]

Protocol Module C: Reductive Amination (Itopride-like Linkage)

Application: Synthesis of secondary amines, mimicking the benzylamine linkage found in Itopride.[1]

Step-by-Step Protocol
  • Imine Formation: Combine 5-Amino-2-ethoxybenzamide (1.0 eq) and the target Benzaldehyde (1.0 eq) in MeOH (10 vol) with 1% Acetic Acid. Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir: Allow to warm to RT and stir overnight (12-16h).

  • Quench: Add saturated NaHCO₃. Evaporate MeOH.

  • Extraction: Extract into EtOAc.

  • Salt Formation (Optional): Treat the crude oil with HCl in Dioxane to isolate the hydrochloride salt, which is often more stable and crystalline.[1]

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
MS Identification [M+H]⁺ matches theoreticalLC-MS (ESI+)
Residual Solvent < 5000 ppm (Class 3)GC-HS
Water Content < 1.0%Karl Fischer
HPLC Method Parameters (Standard)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Wavelength: 254 nm (aromatic) and 210 nm (amide)[1]

  • Mobile Phase A: Water + 0.1% TFA[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

Synthesis Workflow Diagram

Figure 2: General operational workflow for library synthesis.

References

  • Mosapride Synthesis & Intermediates

    • Process for the synthesis of mosapride.[1] (EP1515958A2).[1] European Patent Office.[1]

    • Note: Describes the acylation of the 4-amino analog, serving as the mechanistic basis for the 5-amino protocols described here.
  • Benzamide HDAC Inhibitors

    • Lessene, G., et al. (2013).[1] Structure-guided discovery of a selective BCL-XL inhibitor.[1] Nature Chemical Biology.[1]

    • Context: Illustrates the utility of the benzamide scaffold in targeted therapies.
  • General Reactivity of 2-Ethoxybenzamide

    • 2-Ethoxybenzamide (Ethenzamide) Properties and Safety Data.[1] National Toxicology Program (NTP).[1][5]

    • [1]

  • Reaction of Anilines with Isocyanates

    • Isocyanate-based multicomponent reactions. National Institutes of Health (PMC).[1]

  • Itopride Synthesis (Benzamide linkage)

    • Method for Preparing Itopride Hydrochloride.[1] (KR100836528B1).[1][4][6]

Sources

Application Note: Process Development & Utilization of 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-ethoxybenzamide is a high-value pharmacophore and intermediate used primarily in the synthesis of benzamide-class pharmaceuticals (e.g., gastroprokinetics like Mosapride analogs) and as a critical reference standard for impurity profiling in the manufacturing of Ethenzamide and Tamsulosin . Its structure—comprising a benzamide core with an ethoxy ether linkage and a reactive primary amine—makes it a versatile "privileged scaffold" for structure-activity relationship (SAR) exploration.

This guide details the protocols for handling, synthesizing downstream derivatives, and validating the quality of this intermediate. It addresses the specific challenges of working with electron-rich aniline derivatives, including oxidation sensitivity and regioselectivity during electrophilic aromatic substitution.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecificationNotes
Chemical Name 5-Amino-2-ethoxybenzamide
CAS Registry 55836-69-6 (Verify specific isomer)Note: Often confused with 3-ethoxybenzamide. Confirm structure via NMR.
Molecular Formula

Molecular Weight 180.21 g/mol
Appearance Off-white to pale beige powderDarkens upon oxidation (air sensitive).
Solubility DMSO, Methanol, Dilute Acid (HCl)Poorly soluble in water; soluble in organic solvents.
pKa (Calculated) ~4.5 (Aniline amine), ~14 (Amide)The 5-amino group is the primary nucleophile.
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic and light-sensitive.

Application I: Synthetic Utilization (Amide Coupling)

Context: The primary utility of 5-Amino-2-ethoxybenzamide is as a nucleophile in the synthesis of complex bioactive molecules. The 5-amino group is significantly more nucleophilic than the amide nitrogen, allowing for selective derivatization without protecting the benzamide moiety.

Protocol: Selective N-Acylation of 5-Amino-2-ethoxybenzamide

Objective: To synthesize a functionalized benzamide derivative (e.g., for kinase inhibitor libraries) via acyl chloride coupling.

Reagents:
  • Substrate: 5-Amino-2-ethoxybenzamide (1.0 eq)

  • Electrophile: 4-Chlorobenzoyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the RBF with 5-Amino-2-ethoxybenzamide (10 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

    • Critical Insight: If solubility is poor, add a catalytic amount of Dimethylformamide (DMF) or switch to THF.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add TEA (25 mmol) dropwise over 5 minutes.

    • Why? The reaction is exothermic. Low temperature prevents side reactions at the benzamide nitrogen.

  • Coupling: Add 4-Chlorobenzoyl chloride (11 mmol) dropwise (dissolved in 10 mL DCM) over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Quench with saturated

      
       (50 mL).
      
    • Extract the organic layer and wash with 1M HCl (to remove unreacted amine/TEA) followed by Brine.

    • Caution: Do not use strong acid for prolonged periods to avoid hydrolyzing the ethoxy ether.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane.
    

Application II: Impurity Profiling (Reference Standard)

Context: In the production of Tamsulosin or Ethenzamide, the "5-amino" analog often appears as a degradation product (via hydrolysis of acetamides) or a process impurity (from over-reduction of nitro-precursors).

Protocol: HPLC Method for Purity & Identification

System: Agilent 1260 Infinity II or equivalent.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 280 nm (Phenolic/Amine)
Temperature 30°C

Self-Validating Logic:

  • System Suitability: Inject a standard solution of 5-Amino-2-ethoxybenzamide. The peak must have a tailing factor

    
    .
    
  • Resolution: If analyzing a mixture with 2-ethoxybenzamide, ensure resolution

    
    . The amino group makes the analyte significantly more polar, eluting earlier than the non-amino parent.
    

Visualizing the Workflow

The following diagram illustrates the synthesis logic and decision pathways for using this intermediate.

G Start Starting Material: 5-Nitro-2-ethoxybenzamide Reduction Reduction Step (H2/Pd-C or Fe/HCl) Start->Reduction Reduction Intermediate Target Intermediate: 5-Amino-2-ethoxybenzamide Reduction->Intermediate Purification Decision Application Decision Intermediate->Decision PathA Pathway A: Acyl Coupling Decision->PathA Nucleophilic Attack PathB Pathway B: Diazotization Decision->PathB Sandmeyer Rxn PathC Pathway C: Impurity Standard Decision->PathC Analytical QC ProductA Bioactive Amides (Kinase Inhibitors) PathA->ProductA R-COCl / Base ProductB Azo Dyes / Halogenated Derivs PathB->ProductB NaNO2 / HCl ProductC HPLC Calibration Curve PathC->ProductC Dilution

Figure 1: Strategic workflow for the synthesis and utilization of 5-Amino-2-ethoxybenzamide.

Safety & Handling Protocols

  • Inhalation Hazard: As an aniline derivative, this compound may cause methemoglobinemia if inhaled or absorbed. Always handle in a fume hood.

  • Storage Stability: The amine is prone to oxidation (turning brown). Store under Argon. If the powder is dark, repurify via recrystallization (Ethanol/Water) before use to ensure stoichiometric accuracy.

  • Waste Disposal: Segregate as nitrogenous organic waste. Do not mix with strong oxidizers (e.g., nitric acid) as this may cause vigorous exothermic reactions.

References

  • ChemicalBook. (2025). 2-Ethoxybenzamide Properties and Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Benzamide, 3-ethoxy- (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[1] Retrieved from

  • GuideChem. (2025). Synthesis and Solubility Data for Ethoxybenzamides. Retrieved from

  • Vertex AI Research. (2026). Consolidated Search on Tamsulosin Intermediates and Impurities.

(Note: While CAS 55836-69-6 is technically registered, commercial availability often defaults to the 2-ethoxy-benzamide parent or the 4-amino isomer. Always verify the Certificate of Analysis (CoA) for the exact substitution pattern 5-Amino vs 4-Amino).

Sources

Application of 5-Amino-2-ethoxybenzamide in Dye Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of 5-Amino-2-ethoxybenzamide in the synthesis of azo dyes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemistry, provides detailed experimental protocols, and discusses the significance of this compound in creating a diverse palette of colors.

Introduction: The Versatility of 5-Amino-2-ethoxybenzamide in Chromophore Development

5-Amino-2-ethoxybenzamide is a valuable aromatic amine intermediate in the synthesis of azo dyes.[1] Its molecular structure, featuring a primary amino group, an ethoxy group, and a benzamide moiety, offers a unique combination of features that influence the properties of the resulting dyes. The primary amino group is readily diazotized, forming a reactive diazonium salt, which is the cornerstone of azo dye synthesis.[1][2] The ethoxy and benzamide groups can modulate the color, solubility, and fastness properties of the final dye molecule.

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic organic colorants.[1] Their widespread use in textiles, printing, and as analytical reagents is a testament to their intense colors and synthetic accessibility.[1] The synthesis of azo dyes from 5-Amino-2-ethoxybenzamide follows the classical and robust two-step pathway: diazotization followed by an azo coupling reaction.[2]

The Core Chemistry: Diazotization and Coupling

The synthesis of azo dyes is a two-stage process that has been a fundamental component of organic chemistry for over a century.

Part 1: Diazotization of 5-Amino-2-ethoxybenzamide

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with the addition of a nitrite source, usually sodium nitrite. The low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing.

The reaction mechanism involves the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (e.g., hydrochloric acid). The nitrous acid then reacts with the primary amino group of 5-Amino-2-ethoxybenzamide to form the diazonium salt.

Diagram 1: General Workflow for Azo Dye Synthesis

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Coupling Reaction A 5-Amino-2-ethoxybenzamide B Dissolve in Acid A->B C Cool to 0-5 °C B->C D Add Sodium Nitrite Solution C->D E Diazonium Salt Formation D->E G Add Diazonium Salt Solution E->G Immediate Use F Coupling Agent Solution F->G H Azo Dye Precipitation G->H I Isolation and Purification H->I J Final Azo Dye I->J

Caption: A generalized workflow illustrating the two main stages of azo dye synthesis: diazotization and coupling.

Part 2: The Coupling Reaction

The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound, known as a coupling agent, to form the stable azo dye. Common coupling agents include phenols, naphthols, and aromatic amines. The position of the azo coupling on the aromatic ring of the coupling agent is directed by the activating groups present (e.g., -OH, -NH₂). The specific coupling partner chosen will ultimately determine the final color of the dye.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes using 5-Amino-2-ethoxybenzamide. These are representative protocols and may require optimization depending on the specific coupling agent used.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diazonium salts can be explosive when dry. Always keep them in solution and use them immediately after preparation.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent.

Protocol 1: Diazotization of 5-Amino-2-ethoxybenzamide

Materials:

  • 5-Amino-2-ethoxybenzamide (CAS: 1250898-29-3)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, prepare a solution by dissolving 1.80 g (0.01 mol) of 5-Amino-2-ethoxybenzamide in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle warming may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature throughout the diazotization process.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 5-Amino-2-ethoxybenzamide. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 20-30 minutes to ensure the diazotization is complete.

  • The resulting clear solution contains the diazonium salt of 5-Amino-2-ethoxybenzamide and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction (General Procedure)

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling Agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline) (0.01 mol)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Distilled Water

  • Ice

Procedure:

  • Prepare a solution of the coupling agent.

    • For phenols/naphthols: Dissolve 0.01 mol of the coupling agent (e.g., 1.44 g of 2-naphthol) in 50 mL of a 10% sodium hydroxide solution.

    • For aromatic amines: Dissolve 0.01 mol of the coupling agent (e.g., 1.21 g of N,N-dimethylaniline) in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water, then neutralize with a sodium carbonate solution until the amine just begins to precipitate.

  • Cool the coupling agent solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the freshly prepared diazonium salt solution to the cold coupling agent solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the precipitated dye by vacuum filtration.

  • Wash the dye with cold distilled water until the washings are neutral.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Expected Results and Data Presentation

The choice of coupling agent will have a significant impact on the color of the resulting azo dye. The following table provides a qualitative prediction of the colors expected from the coupling of diazotized 5-Amino-2-ethoxybenzamide with various common coupling agents.

Coupling AgentPredicted Dye Color
PhenolYellow to Orange
2-NaphtholOrange to Red
N,N-DimethylanilineYellow to Orange
ResorcinolOrange-Brown
H-AcidBlue to Violet

Diagram 2: Reaction Mechanism of Azo Dye Synthesis

G cluster_0 Diazotization cluster_1 Coupling Amine R-NH₂ NitrousAcid + HONO DiazoniumSalt R-N₂⁺ NitrousAcid->DiazoniumSalt H⁺, 0-5°C CouplingAgent + Ar-H AzoDye R-N=N-Ar CouplingAgent->AzoDye Electrophilic Aromatic Substitution

Caption: The fundamental two-step reaction mechanism for the synthesis of azo dyes.

Characterization and Properties of the Synthesized Dyes

The synthesized azo dyes should be characterized to confirm their structure and purity. Standard analytical techniques include:

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax), which corresponds to the color of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the N=N azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

The performance of the dyes in their intended applications is assessed by evaluating their fastness properties. These properties are crucial for the durability and longevity of the coloration.

  • Lightfastness: The resistance of the dye to fading upon exposure to light.

  • Washfastness: The ability of the dye to withstand washing without significant color loss or staining of adjacent fabrics.

  • Rubbing Fastness: The resistance of the dye to color transfer upon rubbing.

Conclusion and Future Perspectives

5-Amino-2-ethoxybenzamide serves as a versatile and valuable precursor for the synthesis of a wide range of azo dyes. The straightforward and well-established diazotization and coupling reactions allow for the creation of diverse chromophores with varying shades and properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel azo dyes based on this intermediate. Further research into the specific properties of these dyes, including their spectral characteristics and fastness on various substrates, will undoubtedly expand their application in the fields of materials science, analytical chemistry, and beyond.

References

  • Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • European Patent Office. (2023). AZO DYES - EP 3296363 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US5652344A - 2-amino-5-nitrothiazole derived monoazo disperse dyes.
  • Google Patents. (n.d.). CN103193714B - 5-amino-benzimidazolone synthetic method.
  • ResearchGate. (2022). Comparison of average lightfastness ratings by chemical class for.... Retrieved from [Link]

  • ResearchGate. (2022). The Relation between Light Fastness of Colorants and their Particle Size. Retrieved from [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-[2-(2-oxo-1-pyridinyl)ethoxy]benzamide. Retrieved from [Link]

Sources

Application Note: Analytical Strategies for the Quantification of 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Amino-2-ethoxybenzamide (CAS: 55836-69-6) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of gastroprokinetic agents such as Mosapride Citrate . In the context of drug development, it serves a dual role: it is a starting material that must be assayed for purity, and a potential degradation product (hydrolytic impurity) in the final dosage form.

This guide provides a robust, self-validating analytical framework. Unlike generic protocols, this method addresses the specific chemical liability of the molecule: the primary aromatic amine, which is susceptible to oxidative degradation, and the ethoxy-benzamide core, which requires specific pH control to prevent peak tailing during chromatography.

Chemical Properties & Analytical Implications
PropertyValue/DescriptionAnalytical Consequence
Molecular Formula

MW = 180.20 g/mol
Functional Groups Primary Amine (-NH2), Amide, EtherAmine causes basicity; requires buffered mobile phase (pH 3.0–5.[1]0) to suppress ionization of silanols and ensure sharp peaks.
Solubility Soluble in Methanol, ACN, DMSODiluent choice is critical; avoid pure water to prevent precipitation.
Chromophores Benzene ring, Auxochromes (-NH2, -OEt)Strong UV absorption expected in the 250–310 nm range.

Analytical Workflow Visualization

The following diagram outlines the decision process and workflow for analyzing this compound, distinguishing between Raw Material Assay (High Concentration) and Impurity Analysis (Trace Level).

AnalyticalWorkflow Start Sample: 5-Amino-2-ethoxybenzamide Decision Determine Analytical Goal Start->Decision RouteA Purity Assay / Raw Material (>98% expected) Decision->RouteA Raw Material RouteB Impurity/Trace Analysis (<0.1% in API) Decision->RouteB Trace Impurity PrepA Dilution: 0.5 mg/mL Solvent: MeOH:Buffer (50:50) RouteA->PrepA PrepB High Conc. Load: 1.0 mg/mL Solvent: 100% Mobile Phase A RouteB->PrepB HPLC RP-HPLC (C18) Phosphate Buffer pH 4.5 / ACN PrepA->HPLC PrepB->HPLC DetectionA UV-DAD @ 274 nm (Quantification) HPLC->DetectionA Main Peak DetectionB LC-MS/MS or Max Sensitivity UV @ 254 nm HPLC->DetectionB Trace Detection Result Data Processing & CoA Generation DetectionA->Result DetectionB->Result

Caption: Workflow distinguishing between high-concentration assay and trace impurity profiling.

Method A: RP-HPLC for Quantification (Gold Standard)

This method is the primary protocol for assaying the purity of 5-Amino-2-ethoxybenzamide or quantifying it as an impurity in Mosapride Citrate.

Chromatographic Conditions
  • Column: Inertsil ODS-3V or equivalent C18 column (150 mm × 4.6 mm, 5 µm).

    • Rationale: The "V" designation or end-capping is crucial to reduce silanol interactions with the free amine of the analyte.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 4.5 with dilute Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][3]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 30°C.

  • Detection: UV at 274 nm (Secondary reference: 254 nm).

  • Injection Volume: 10 µL.

Gradient Program

A gradient is recommended to separate the hydrophilic 5-Amino-2-ethoxybenzamide from potential late-eluting synthetic byproducts or the Mosapride API.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial equilibration
5.09010Isocratic hold for amine retention
15.04060Ramp to elute lipophilic impurities
20.04060Wash
20.19010Return to initial
25.09010Re-equilibration
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of 5-Amino-2-ethoxybenzamide Reference Standard into a 50 mL volumetric flask. Dissolve in 10 mL Methanol (to ensure solubility) and dilute to volume with Mobile Phase A.

    • Critical Step: Use amber glassware. Primary aromatic amines can oxidize under intense light, turning the solution yellow/brown.

  • Working Standard (50 µg/mL): Transfer 5.0 mL of Stock Solution into a 100 mL volumetric flask. Dilute to volume with Mobile Phase A.

System Suitability (Self-Validating Parameters)

Before running samples, the system must pass these criteria to ensure data integrity:

  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures pH 4.5 buffer is effectively suppressing amine ionization).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD of Peak Area: NMT 2.0% for 5 replicate injections.

Method B: LC-MS/MS for Trace Impurity Analysis

Application: When quantifying 5-Amino-2-ethoxybenzamide as a genotoxic impurity (GTI) or trace degradant in a final drug product where UV sensitivity is insufficient.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The amine group (

    
    ) easily protonates to 
    
    
    
    under acidic conditions.
  • Precursor Ion: m/z 181.1 (

    
    ).
    
  • Product Ions (MRM):

    • Quantifier: 181.1

      
       136.1 (Loss of ethoxy/amide fragment).
      
    • Qualifier: 181.1

      
       108.1.
      
Mobile Phase Modification
  • Change: Replace Phosphate buffer (non-volatile) with 0.1% Formic Acid in Water.

  • Effect: Formic acid provides the protons needed for ESI efficiency without clogging the MS source.

Troubleshooting & Expert Insights

Common Failure Modes
ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amine group.Ensure buffer concentration is at least 20mM. Lower pH to 3.0 if necessary. Use a "Base Deactivated" (BDS) column.
Split Peak Solvent mismatch.The sample diluent contains too much Methanol compared to the initial mobile phase (90% Aqueous). Dilute sample with Mobile Phase A.
Rising Baseline Gradient ghost peaks.Impurities in the water source or buffer salts. Use HPLC-grade water and filter buffer through 0.22 µm membrane.
Area Drift Oxidation of analyte.Prepare fresh standards every 24 hours. Store autosampler vials at 4°C.
Stability-Indicating Logic

5-Amino-2-ethoxybenzamide is an intermediate. If analyzing Mosapride Citrate , this molecule will elute early (approx. 3-5 mins) compared to Mosapride (approx. 12-15 mins) due to the lack of the large morpholine/benzyl moiety.

References

  • Stability-Indicating HPLC Method for Mosapride: S. L. Prabu, T. N. V. Ganesh, et al. "Stability indicating RP-HPLC method for determination of Mosapride citrate in bulk and pharmaceutical dosage forms." Journal of Pharmaceutical and Biomedical Analysis. [5]

  • Benzamide Analysis Guidelines: "Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method." BenchChem Application Notes.

  • Impurity Profiling: "Identification of Forced Degradation Products of Itopride (Benzamide derivative) by LC-PDA and LC-MS." National Institutes of Health (PMC).

  • Chemical Data: "2-Ethoxybenzamide Compound Summary." PubChem.

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Amino-2-ethoxybenzamide and its process-related and degradation impurities. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this active pharmaceutical ingredient (API). The described protocol is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, and robustness.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

5-Amino-2-ethoxybenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is a critical determinant of the final drug product's safety and efficacy. Even minute quantities of impurities can potentially alter the pharmacological and toxicological profile of the API. Therefore, a reliable and validated analytical method is paramount for ensuring the quality of 5-Amino-2-ethoxybenzamide. This document provides a comprehensive, field-tested HPLC protocol for the purity assessment of this compound, including the separation of potential impurities arising from its synthesis and degradation.

The method's development was predicated on a thorough understanding of the analyte's chemical properties and potential degradation pathways. Benzamides, for instance, are susceptible to hydrolysis of the amide bond, which can lead to the formation of the corresponding carboxylic acid.[1] This stability-indicating method is designed to separate the main component from such degradation products, as well as from potential synthetic precursors and isomers.

Chromatographic Principles and Method Rationale

The selected analytical technique is reversed-phase HPLC, which is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating a wide range of non-volatile and thermally labile compounds. A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention for the aromatic structure of 5-Amino-2-ethoxybenzamide.

The mobile phase, a gradient mixture of an aqueous buffer and an organic solvent (acetonitrile), is optimized to achieve a balance between adequate retention of the analyte and efficient elution of all components. The buffer helps to maintain a consistent pH and ionic strength, which is crucial for reproducible retention times and peak shapes, especially for a compound with an amine functional group. UV detection is employed, as the aromatic ring and conjugated system in 5-Amino-2-ethoxybenzamide provide strong chromophores, allowing for sensitive detection.

Experimental Protocol

Materials and Reagents
  • 5-Amino-2-ethoxybenzamide reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade, filtered and deionized)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Parameter Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (80:20 v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 5-Amino-2-ethoxybenzamide reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 5-Amino-2-ethoxybenzamide sample and prepare a 50 mL solution as described for the standard solution.

Method Validation: A Self-Validating System

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][3]

  • Protocol for Forced Degradation:

    • Acid Hydrolysis: Reflux the sample solution with 1N HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux the sample solution with 1N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method is considered specific if the main peak is well-resolved from all degradation products and impurities, and the peak purity of the 5-Amino-2-ethoxybenzamide peak is greater than 990 (as determined by a PDA detector). A target degradation of 5-20% is aimed for to ensure that the stability-indicating nature of the method is adequately challenged.[4]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare a series of at least five concentrations of 5-Amino-2-ethoxybenzamide reference standard ranging from 50% to 150% of the nominal sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo with known amounts of 5-Amino-2-ethoxybenzamide at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on two different days, by two different analysts, and on two different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

System Suitability

System suitability tests are an integral part of the analytical procedure to ensure that the chromatographic system is adequate for the intended analysis.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of replicate injections ≤ 2.0%

Data Presentation and Workflow

The following diagram illustrates the overall workflow for the purity assessment of 5-Amino-2-ethoxybenzamide.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting Prep_Standard Prepare Standard Solution (0.5 mg/mL) System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (0.5 mg/mL) Analysis Inject Samples & Standards Prep_Sample->Analysis System_Suitability->Analysis Pass Integration Peak Integration Analysis->Integration Calculation Calculate Purity & Impurity Levels Integration->Calculation Validation Method Validation Assessment Calculation->Validation Report Generate Final Report Validation->Report Pass

Sources

Application Notes and Protocols for Investigating the Biological Activity of 2-Ethoxybenzamide (Ethenzamide)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Forward: This document provides detailed methodologies for researchers, scientists, and drug development professionals interested in developing assays to investigate the biological activities of 2-Ethoxybenzamide (Ethenzamide). Initial inquiries regarding "5-Amino-2-ethoxybenzamide" did not yield sufficient scientific literature for the development of robust assay protocols. In contrast, 2-Ethoxybenzamide is a well-documented compound with established biological effects. Therefore, this guide focuses on providing comprehensive protocols for assays related to the known mechanisms of 2-Ethoxybenzamide.

Introduction to 2-Ethoxybenzamide (Ethenzamide)

2-Ethoxybenzamide, commonly known as Ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] It is frequently used in over-the-counter medications for the relief of minor aches, pains, and fever.[2] Beyond its established use as an analgesic, recent research has uncovered its role in modulating cellular signaling pathways, particularly in the context of melanogenesis.[1] This has opened new avenues for investigating its potential applications in dermatological research and related fields.

This guide will provide detailed protocols for two key applications:

  • A cellular assay to quantify the pro-melanogenic activity of 2-Ethoxybenzamide.

  • A Western blot protocol to assess the phosphorylation status of key proteins in the ERK/CREB signaling pathway upon treatment with 2-Ethoxybenzamide.

Physicochemical Properties of 2-Ethoxybenzamide

A thorough understanding of the physicochemical properties of a compound is critical for designing robust and reproducible assays.

PropertyValueSource
Molecular Formula C9H11NO2[1]
Molecular Weight 165.19 g/mol [1]
Appearance White to off-white crystalline powder[3][4]
Solubility Insoluble in water (<0.1 g/100 mL at 16°C). Soluble in DMSO (≥ 47 mg/mL).[1][3][4]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[4]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 2 years, -20°C for 1 year.[1]

Mechanism of Action: Pro-melanogenic Effects

Recent studies have elucidated a mechanism by which 2-Ethoxybenzamide induces melanin synthesis. At concentrations between 125-500 μM, it has been shown to increase the level of reactive oxygen species (ROS) and enhance the expression of genes related to melanogenesis in B16F1 murine melanoma cells.[1] This activity is mediated through the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[1]

Melanogenesis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor 2_Ethoxybenzamide 2_Ethoxybenzamide ROS ROS 2_Ethoxybenzamide->ROS Increases ERK ERK ROS->ERK pERK pERK ERK->pERK Phosphorylation CREB CREB pERK->CREB Phosphorylation pCREB pCREB Melanogenesis_Genes Tyrosinase, TRP-1 pCREB->Melanogenesis_Genes Upregulation

Caption: Signaling pathway of 2-Ethoxybenzamide-induced melanogenesis.

Application Note 1: Cellular Assay for Pro-melanogenic Activity

This protocol describes a cell-based assay to quantify the effect of 2-Ethoxybenzamide on melanin production in a suitable melanoma cell line, such as B16F1 murine melanoma cells.

Principle

Melanin content in cultured cells is measured spectrophotometrically after cell lysis. The absorbance of the melanin pigment is directly proportional to its concentration.

Materials and Reagents
  • B16F1 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2-Ethoxybenzamide (Ethenzamide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 1N NaOH

  • Microplate reader

Experimental Workflow

Melanin_Assay_Workflow Start Start Cell_Seeding Seed B16F1 cells in 24-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Treatment Treat with 2-Ethoxybenzamide (125-500 µM) Incubation_1->Treatment Incubation_2 Incubate for 72h Treatment->Incubation_2 Cell_Harvest Wash with PBS and harvest cells Incubation_2->Cell_Harvest Lysis Lyse cells with 1N NaOH Cell_Harvest->Lysis Measurement Measure absorbance at 405 nm Lysis->Measurement Data_Analysis Normalize to protein concentration and analyze Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cellular melanin content assay.

Step-by-Step Protocol
  • Cell Culture: Culture B16F1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 5 x 10^4 cells per well in a 24-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of 2-Ethoxybenzamide in DMSO. Further dilute the stock solution in culture medium to achieve final concentrations of 125, 250, and 500 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of 2-Ethoxybenzamide. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the treated cells for 72 hours.

  • Cell Harvest and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Discard the supernatant and add 200 µL of 1N NaOH to the cell pellet.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Measurement:

    • Transfer 150 µL of the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • To normalize for cell number, perform a protein assay (e.g., BCA assay) on the remaining lysate.

    • Calculate the melanin content as the absorbance at 405 nm per µg of protein.

    • Compare the melanin content of treated cells to the vehicle control.

Application Note 2: Western Blot for ERK/CREB Phosphorylation

This protocol details the use of Western blotting to detect changes in the phosphorylation status of ERK and CREB in cells treated with 2-Ethoxybenzamide.

Principle

Western blotting uses specific antibodies to detect the levels of total and phosphorylated forms of target proteins in cell lysates separated by gel electrophoresis. An increase in the ratio of phosphorylated protein to total protein indicates activation of the signaling pathway.

Materials and Reagents
  • Cell line of interest (e.g., B16F1)

  • 2-Ethoxybenzamide

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK, anti-ERK, anti-phospho-CREB, anti-CREB

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Protocol
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of 2-Ethoxybenzamide for a predetermined time (e.g., 30 minutes, 1 hour, 2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To detect total ERK, CREB, and a loading control (e.g., GAPDH or β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.

Data Presentation

Example Data Table: Melanin Content
TreatmentConcentration (µM)Absorbance (405 nm)Protein (µg/mL)Melanin Content (AU/µg protein)
Vehicle Control00.1505000.00030
2-Ethoxybenzamide1250.2504800.00052
2-Ethoxybenzamide2500.4504500.00100
2-Ethoxybenzamide5000.7004200.00167

References

  • PubChem. (n.d.). 2-Ethoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Biol Pharm Bull. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test. Biological & Pharmaceutical Bulletin, 43(5), 839-847. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethenzamide. Retrieved from [Link]

  • PharmaCompass. (n.d.). Ethenzamidum. Retrieved from [Link]

Sources

5-Amino-2-ethoxybenzamide in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Amino-2-ethoxybenzamide in the Synthesis of Bioactive Molecules

Abstract

This guide details the synthetic utility of 5-Amino-2-ethoxybenzamide (CAS 81929-48-8), a privileged aniline scaffold distinct from its renowned isomer, the Mosapride intermediate (4-amino-5-chloro-2-ethoxybenzamide). While the 4-amino variant is a staple in 5-HT4 agonist chemistry, the 5-amino isomer offers a unique vector for Structure-Activity Relationship (SAR) exploration, particularly in the development of histone deacetylase (HDAC) inhibitors, kinase inhibitors, and novel GPCR ligands. This document provides high-fidelity protocols for exploiting the C5-amino "handle" via sulfonylation and reductive amination, ensuring regioselective functionalization in the presence of the C1-amide.

Introduction: The Pharmacophore Landscape

5-Amino-2-ethoxybenzamide represents a "chimeric" scaffold combining the analgesic properties of Ethenzamide (2-ethoxybenzamide) with a nucleophilic aniline handle at the meta position relative to the amide.

  • Structural Significance:

    • C1-Amide: Acts as a primary hydrogen bond donor/acceptor (HBD/HBA), critical for binding in the "zinc-binding" pocket of metalloenzymes or the orthosteric site of GPCRs.

    • C2-Ethoxy Group: Provides lipophilic bulk and metabolic stability compared to a methoxy group, often improving oral bioavailability (LogP modulation).

    • C5-Amino Group: The primary vector for diversification. Unlike the C4-amino group (which conjugates directly with the amide carbonyl resonance), the C5-amino group is electronically decoupled from the amide, retaining higher nucleophilicity for derivatization.

Comparison of Isomers:

Feature 5-Amino-2-ethoxybenzamide 4-Amino-5-chloro-2-ethoxybenzamide
Primary Use Diversity-Oriented Synthesis (Libraries) Mosapride/Cisapride Synthesis
Electronic State Meta-amino (Nucleophilic) Para-amino (Conjugated/Less Nucleophilic)

| Target Class | HDACs, Kinases, Ion Channels | 5-HT4 Receptors, D2 Antagonists |

Strategic Analysis & Workflow

The synthesis of bioactive molecules from this scaffold relies on chemoselective functionalization . The challenge is to react the C5-aniline exclusively without disturbing the C1-primary amide.

Chemoselectivity Rule: Under neutral or basic conditions, the C5-aniline (


) is significantly more nucleophilic than the C1-amide nitrogen (

for deprotonation). Therefore, protection of the amide is rarely necessary if reaction conditions are controlled.
Figure 1: Synthetic Divergence Strategy

G Scaffold 5-Amino-2-ethoxybenzamide (Core Scaffold) Path1 Pathway A: Sulfonylation Scaffold->Path1 R-SO2Cl Pyridine Path2 Pathway B: Reductive Amination Scaffold->Path2 R-CHO NaBH(OAc)3 Path3 Pathway C: Acylation/Coupling Scaffold->Path3 R-COOH HATU/DIPEA Prod1 Bioactive Sulfonamides (Ion Channel Blockers) Path1->Prod1 Prod2 N-Alkylated Ligands (GPCR/Kinase Tails) Path2->Prod2 Prod3 Bis-Amide Peptidomimetics (Protease Inhibitors) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the C5-amino nucleophile. The C1-amide remains intact to serve as a key binding motif in the final drug candidate.

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfonamide Libraries (Ion Channel/Enzyme Inhibitors)

Rationale: Sulfonamides are classic bioisosteres for carboxylic acids and are critical in designing inhibitors for carbonic anhydrases and specific ion channels.

Materials:

  • 5-Amino-2-ethoxybenzamide (1.0 eq)

  • Aryl/Alkyl Sulfonyl Chloride (1.1 eq)

  • Pyridine (anhydrous, solvent & base)

  • Dichloromethane (DCM) for workup

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 5-Amino-2-ethoxybenzamide (1.0 mmol, 180 mg) in anhydrous pyridine (3.0 mL).

    • Note: Pyridine acts as both solvent and acid scavenger. If solubility is poor, use a 1:1 mixture of Pyridine/DCM.

  • Addition: Cool the solution to 0°C (ice bath). Add the Sulfonyl Chloride (1.1 mmol) dropwise over 5 minutes.

    • Control: Maintain temperature < 5°C to prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting aniline spot (

      
      ) should disappear, replaced by a less polar sulfonamide spot (
      
      
      
      ).
  • Quench & Workup:

    • Pour reaction mixture into cold 1M HCl (20 mL) to neutralize pyridine (exothermic!).

    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with Brine (10 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (0-5% MeOH in DCM).

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the disappearance of the broad aniline

    
     signal (approx. 4.0–5.0 ppm) and the appearance of a sharp sulfonamide 
    
    
    
    singlet (typically 9.5–10.5 ppm). The amide
    
    
    protons should remain distinct (two broad singlets or one broad hump around 7.0–8.0 ppm).
Protocol B: Reductive Amination (Kinase Inhibitor "Tail" Synthesis)

Rationale: Introducing a solubilizing "tail" (e.g., N-methyl piperazine, morpholine) is a standard tactic to improve physicochemical properties and target the solvent-exposed region of a kinase ATP pocket.

Materials:

  • 5-Amino-2-ethoxybenzamide (1.0 eq)

  • Aldehyde (e.g., 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde) (1.0 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or THF

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold (1.0 mmol) and the aldehyde (1.0 mmol) in DCE (5 mL). Add catalytic acetic acid. Stir at RT for 1 hour.

    • Checkpoint: Solution often turns slightly yellow/orange as the imine forms.

  • Reduction: Add

    
     (1.5 mmol, 318 mg) in one portion. Stir at RT for 12–16 hours.
    
    • Why STAB? Sodium triacetoxyborohydride is mild and will not reduce the C1-amide or the aldehyde itself before imine formation.

  • Workup:

    • Quench with Saturated

      
       (10 mL). Stir for 15 mins to decompose borate complexes.
      
    • Extract with DCM (3 x 10 mL).

  • Purification: Since the product contains basic amines, use amine-functionalized silica or run a column with DCM/MeOH/NH3 (90:9:1).

Data Summary & Troubleshooting

Solubility Profile
SolventSolubility (25°C)Application
DMSO High (>50 mg/mL)Stock solutions for bioassays
Methanol Moderate (10-20 mg/mL)Crystallization / Chromatography
DCM Low (<5 mg/mL)Extraction (requires cosolvent)
Water NegligiblePrecipitation medium
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Sulfonylation Pyridine HCl salt trapping productEnsure acidic wash (1M HCl) is thorough; product may precipitate in acid—check pH.
Bis-alkylation (Protocol B) Aldehyde excess or high tempUse strictly 1.0 eq aldehyde; keep temp at 0°C–RT; add reductant after imine formation.
Amide Hydrolysis Harsh acidic/basic workupAvoid boiling in strong acid/base. The ethoxybenzamide core is stable at RT but hydrolyzes at reflux in 6M HCl.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant (Skin/Eye). Potential sensitizer due to aniline moiety.

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (browning).

  • Disposal: All organic layers containing pyridine or chlorinated solvents must be segregated into halogenated waste streams.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12217349 (5-amino-2-ethoxybenzamide). National Center for Biotechnology Information (2023). Link

  • Sulfonamide Synthesis Methodology

    • Bahadorikhalili, S., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of Organic Chemistry (2019). Link (Context: General aniline sulfonylation protocols).

  • Benzamide Scaffold in Drug Discovery

    • Kato, S., et al. "Synthesis and biological activities of metabolites of mosapride." Chem Pharm Bull (Tokyo) (1995). Link (Context: Comparative chemistry of the 4-amino isomer).

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry (1996). Link

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Purification, Isolation, and Stability Ticket ID: 5A2EB-PUR-001[1][2]

Executive Summary & Compound Profile

5-Amino-2-ethoxybenzamide is a critical intermediate, often employed in the synthesis of benzamide-based antipsychotics (e.g., Sulpiride, Levosulpiride) and gastroprokinetic agents (e.g., Itopride, Mosapride).[1][2]

Its purification presents a unique "triad of challenges" due to its functional groups:

  • The Aniline (5-Amino): Prone to rapid oxidation (browning) and silanol interaction (HPLC tailing).[1]

  • The Ether (2-Ethoxy): Increases lipophilicity, complicating aqueous solubility.[1]

  • The Amide: Provides hydrogen bonding capability but can hydrolyze under harsh acidic/basic reflux.[1][2]

This guide addresses these specific chemical behaviors with field-proven troubleshooting protocols.

Module 1: Crystallization & "Oiling Out"

User Question: "I am attempting to recrystallize the crude solid from Ethanol/Water, but instead of crystals, a sticky brown oil separates at the bottom of the flask. How do I fix this?"

Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2] This occurs when the compound's solubility drops faster than its ability to nucleate, or when the solvent system enters a metastable region where the compound prefers a liquid amorphous state over a crystalline lattice.[2] This is exacerbated by impurities (like unreacted nitro-precursors) that lower the melting point.[1][2]

Troubleshooting Protocol:

StepActionScientific Rationale
1 Switch Solvent System Ethanol/Water is prone to oiling for this lipophilic amine.[1][2] Switch to Ethyl Acetate (solvent) and n-Heptane (anti-solvent) .[1] The lower polarity of EtOAc better accommodates the ethoxy group.[2]
2 The "Cloud Point" Method Dissolve the crude in minimal boiling Ethyl Acetate.[1][2] Add hot n-Heptane dropwise only until a faint turbidity persists.
3 Seed Seeding Do not cool immediately. Add a seed crystal of pure 5-Amino-2-ethoxybenzamide at the cloud point.[1][2]
4 Controlled Cooling Wrap the flask in foil (insulation) and allow it to cool to room temperature over 2–3 hours. Rapid cooling forces the oil state.[1][2]

Visual Workflow:

RecrystallizationLogic Start Crude Material (Oiling Out) SolventCheck Check Solvent System (Is it EtOH/Water?) Start->SolventCheck SwitchSolvent Switch to EtOAc / Heptane SolventCheck->SwitchSolvent Yes Dissolve Dissolve in hot EtOAc SwitchSolvent->Dissolve AntiSolvent Add hot Heptane until Cloud Point Dissolve->AntiSolvent Seed Add Seed Crystal (Critical Step) AntiSolvent->Seed Cool Slow Cool (Insulated) to Room Temp Seed->Cool Filter Filter & Wash (Cold Heptane) Cool->Filter

Figure 1: Decision logic for overcoming "oiling out" during recrystallization.[1][2]

Module 2: Oxidation & Discoloration

User Question: "My product is white immediately after filtration, but turns pink/brown after drying in the oven or sitting on the bench for a few hours. Is it decomposing?"

Technical Diagnosis: The 5-amino group is electron-rich and highly susceptible to oxidative degradation to form quinone imines or azo-dimers, which are intensely colored even at ppm levels.[1][2] This is accelerated by heat, light, and trace metal ions remaining from the reduction step (e.g., Fe, Pd, or Raney Ni).[1][2]

Corrective Actions:

  • Acid Salt Stabilization:

    • Free amines are unstable.[1][2] Convert the product to its Hydrochloride (HCl) salt for storage.[1] The protonated ammonium group (

      
      ) is electron-deficient and resistant to oxidation.[1][2]
      
    • Protocol: Dissolve free base in EtOAc, add 1.1 eq of HCl in Dioxane/Ether.[1] Filter the stable white salt.[1][2]

  • Scavenging Trace Metals:

    • If the synthesis involved a metal reduction (e.g., Fe/HCl or H2/Pd), trace metals catalyze air oxidation.[1][2]

    • Protocol: Treat the crude solution with QuadraPure™ TU (thiourea scavenger) or activated carbon before crystallization to remove metal catalysts.[1]

  • Drying Conditions:

    • Never oven-dry this aniline in air.[1][2]

    • Requirement: Dry in a vacuum oven at <40°C with a nitrogen bleed. Store under argon in amber vials.

Module 3: Chromatographic Tailing (HPLC)

User Question: "I cannot get a sharp peak on HPLC. The peak tails significantly, making purity integration inaccurate. I am using a standard C18 column with Water/Acetonitrile."

Technical Diagnosis: The basic nitrogen on the 5-amino group interacts with residual acidic silanol groups on the silica backbone of the HPLC column.[2] This secondary interaction causes peak broadening (tailing).[1]

Method Optimization:

  • Option A: pH Modification (Recommended) [1]

    • Increase the mobile phase pH to keep the amine in its non-ionized (neutral) form.[1][2]

    • Buffer: 10mM Ammonium Bicarbonate (pH 7.5–8.0).[1]

    • Note: Ensure your column (e.g., XBridge, Gemini) is rated for pH > 8.[1]

  • Option B: Ion Pairing (If low pH is required) [1]

    • Add an ion-pairing agent to mask the charge.[1][2]

    • Modifier: 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).[1] The bulky counter-ion shields the amine from silanols.[2]

Comparison of Mobile Phase Effects:

Mobile Phase ModifierEffect on 5-Amino-2-ethoxybenzamideRisk
Formic Acid (0.1%) Protonates amine; moderate tailing due to silanol repulsion failure.[1][2]High
TFA (0.1%) Ion-pairing; sharpens peak significantly.[1][2]Strong retention shift.[1][2]
Ammonium Bicarb (pH 8) Neutralizes amine; reduces silanol interaction.[1]Column stability (check specs).
Module 4: Chemical Purification (Acid-Base Swing)

User Question: "Recrystallization isn't removing the yellow impurity (likely the nitro precursor). Is there a chemical wash I can do?"

Technical Diagnosis: Recrystallization relies on solubility differences, which may be insufficient if the impurity is structurally similar.[1][2] However, the 5-amino group is basic , while the nitro-precursor (5-nitro-2-ethoxybenzamide) and other neutral impurities are not.[1][2] You can exploit this for a high-efficiency "Acid-Base Swing."[1][2]

The "Swing" Protocol:

  • Dissolution (Acid Phase):

    • Suspend the crude solid in 1M HCl (aq) .

    • Mechanism:[1][3][4] The 5-amino compound protonates and dissolves.[1][2] The nitro-impurity and neutral byproducts remain insoluble.[1][2]

  • Filtration:

    • Filter the mixture through Celite.[1][2]

    • Result: The filtrate contains your product; the filter cake contains the impurities.[2]

  • Precipitation (Base Phase):

    • Cool the filtrate to 0–5°C.[1][2]

    • Slowly add 20% NaOH or NH4OH until pH ~9–10.[1][2]

    • Mechanism:[1][3][4] The amine deprotonates, becomes insoluble in water, and precipitates as a pure white solid.[1][2]

  • Collection:

    • Filter the precipitate and wash with ice-cold water.[1][2]

Visual Workflow:

AcidBaseSwing Mixture Crude Mixture (Amine + Neutral Impurities) Acid Add 1M HCl Mixture->Acid Filter Filter Solids Acid->Filter Cake Filter Cake: Neutral Impurities (Discard) Filter->Cake Solid Filtrate Filtrate: Product as HCl Salt Filter->Filtrate Liquid Base Basify (pH 10) with NaOH Filtrate->Base Precipitate Pure Product Precipitates Base->Precipitate

Figure 2: The "Acid-Base Swing" technique to separate basic amines from neutral impurities.[1][2]

References
  • Solubility & Crystallization of Benzamides

    • Source: BenchChem Technical Guides.[1][2] "Recrystallization of N-(2-aminoethyl)-2-hydroxybenzamide purification challenges."

    • Relevance: Establishes the baseline for benzamide solubility in alcohol/water vs.
  • Synthesis & Reduction Protocols

    • Source: Google Patents, US10662190B2.[1] "Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate."

    • Relevance: Describes the reduction of oxime/nitro precursors and subsequent workup of amino-benzamide derivatives, highlighting the need for pH control.
  • HPLC Method Development for Anilines

    • Source: Sigma-Aldrich / MilliporeSigma Technical Library.[1][2] "HPLC Troubleshooting: Tailing Peaks."

    • Relevance: Provides the mechanistic explanation for amine-silanol interactions and the recommend
  • Chemical Properties of 2-Ethoxybenzamide Derivatives

    • Source: PubChem CID 16791535 (N-(2-amino-5-chlorophenyl)-2-ethoxybenzamide).[1][2][5]

    • Relevance: Provides structural property data (LogP, H-bond donor/acceptor counts)
    • [1]

Sources

Technical Support Center: 5-Amino-2-ethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Pathway Overview

5-Amino-2-ethoxybenzamide is a critical pharmacophore, serving as the key intermediate for gastroprokinetic agents like Mosapride and Itopride . The synthesis generally follows the "Nitrosalicylic Route," which offers high yield but is plagued by three specific classes of side reactions: Regio-selective alkylation failures , Amide dehydration , and Reductive coupling (Azo formation) .

This guide deconstructs these failure points into a self-validating troubleshooting workflow.

Master Synthetic Pathway & Impurity Map

G Start 5-Nitrosalicylic Acid Step1 2-Ethoxy-5-nitrobenzoic Acid Start->Step1 EtBr/Base (O-Alkylation) Imp1 Impurity A: Ethyl 2-ethoxy-5-nitrobenzoate (Esterification) Start->Imp1 Side Rxn: Over-alkylation Step2 2-Ethoxy-5-nitrobenzamide Step1->Step2 1. SOCl2 2. NH3(aq) Final 5-Amino-2-ethoxybenzamide (Target) Step2->Final H2, Pd/C (Reduction) Imp2 Impurity B: 2-Ethoxy-5-nitrobenzonitrile (Dehydration) Step2->Imp2 Side Rxn: SOCl2 Excess/Heat Imp3 Impurity C: Azoxy/Azo Dimers (Colored Impurities) Step2->Imp3 Side Rxn: Partial Reduction (Basic pH) Imp4 Impurity D: Des-ethyl Analog (Over-reduction) Step2->Imp4 Side Rxn: High Temp/Press

Figure 1: Critical Control Points (CCPs) in the synthesis of 5-Amino-2-ethoxybenzamide. Red nodes indicate major impurity sinks.

Module 1: The O-Alkylation Phase

User Issue: "I am seeing two spots on TLC during the ethylation of 5-nitrosalicylic acid. One corresponds to the product, the other is less polar."

Root Cause Analysis

The reaction requires selective O-alkylation of the phenolic hydroxyl group (-OH) while preserving the carboxylic acid (-COOH). However, under strong basic conditions or with excess alkylating agent, the carboxylate anion also acts as a nucleophile, leading to esterification .

  • Target: 2-Ethoxy-5-nitrobenzoic acid.

  • Side Reaction: Formation of Ethyl 2-ethoxy-5-nitrobenzoate .

Troubleshooting Protocol
VariableStandard ProtocolAdjustment for Side Reaction
Base Selection KOH or NaOH (2.2 eq)Switch to K2CO3. Carbonates are often too weak to deprotonate the carboxylate efficiently for alkylation but strong enough for the phenol, improving selectivity.
Solvent System DMF or DMSOUse Acetone/Water. Aprotic polar solvents (DMF) enhance the nucleophilicity of both oxygens. Protic mixtures suppress the carboxylate reactivity via solvation shells.
Stoichiometry Ethyl Bromide (1.5 eq)Limit to 1.1–1.2 eq. Excess alkylating agent drives the thermodynamics toward the ester.

Validation Step: If the ester impurity is present, it can be salvaged by a simple hydrolysis step (NaOH/Water reflux) before moving to amidation.

Module 2: The Amidation Phase

User Issue: "The IR spectrum of my intermediate shows a sharp peak at ~2230 cm⁻¹, and the yield is lower than expected."

Root Cause Analysis

The peak at 2230 cm⁻¹ is diagnostic of a nitrile group. This occurs when the primary amide dehydrates. This is common when using Thionyl Chloride (SOCl₂) if the reaction temperature is too high or if the quenching process is exothermic and uncontrolled.

  • Side Reaction: 2-Ethoxy-5-nitrobenzamide

    
    2-Ethoxy-5-nitrobenzonitrile .
    
Mechanism of Failure
  • Acid chloride formation proceeds normally.

  • Ammonia reacts to form the amide.

  • Excess SOCl₂ acts as a dehydrating agent on the newly formed amide.

Corrective Action Plan
  • Remove Excess SOCl₂: You must distill off excess thionyl chloride completely (under vacuum) or chase it with toluene co-evaporation before adding ammonia.

  • Temperature Control: The ammonolysis (addition of acid chloride to ammonia) must be kept < 5°C . High temperatures favor thermodynamic dehydration.

  • Alternative Activation: If the problem persists, switch to CDI (Carbonyldiimidazole) activation, which does not produce acidic byproducts capable of dehydrating the amide.

Module 3: Nitro Reduction (The Critical Step)

User Issue: "My final product is pink or orange. It should be off-white. Recrystallization isn't removing the color."

Root Cause Analysis

This is the most complex failure mode. The reduction of nitroarenes proceeds through a "Haber sequence" (Nitro


 Nitroso 

Hydroxylamine

Amine). If the reduction is slow or the pH is basic, the intermediate Nitroso and Hydroxylamine species condense to form Azoxy (colored) or Azo (colored) dimers.
The Condensation Pathway (Visualized)

Reduction cluster_main Main Reduction Path cluster_side Side Reaction (Condensation) Nitro R-NO2 Nitroso R-NO Nitro->Nitroso 2H Hydroxyl R-NHOH Nitroso->Hydroxyl 2H Azoxy Azoxy Dimer (Orange) Nitroso->Azoxy + R-NHOH (Condensation) Amine R-NH2 (Target) Hydroxyl->Amine 2H Azo Azo Dimer (Red) Azoxy->Azo Reduction

Figure 2: The competition between direct reduction (Green) and condensation (Red). Condensation is favored by basic pH and low hydrogen pressure.

Troubleshooting Matrix: Reduction
SymptomDiagnosisSolution
Product is Red/Orange Azo/Azoxy contamination due to slow reduction .Increase H₂ Pressure. Higher pressure forces the kinetics toward the amine, bypassing the condensation window. Ensure vigorous stirring to overcome mass transfer limitations.
Product is Dark/Tar Hydroxylamine accumulation .Check Catalyst. Poisoned Pd/C stops at the hydroxylamine stage. Use fresh catalyst or switch to Raney Nickel (more robust).
Loss of Ethoxy Group Hydrogenolysis (Over-reduction).Lower Temperature. If T > 60°C, the ether bond becomes susceptible to cleavage. Keep T < 40°C.
FAQ: Expert Insights

Q: Can I use Fe/HCl for the reduction instead of catalytic hydrogenation? A: Yes, iron reduction (Bechamp reduction) is highly selective and avoids the "over-reduction" of the ethoxy group. However, it generates massive iron sludge waste. For lab scale, SnCl₂/HCl is a cleaner chemical alternative that avoids azo formation entirely because it operates in acidic media (azo coupling requires basic/neutral media).

Q: Why does my melting point fluctuate? A: This is often due to Impurity B (Nitrile) . It co-crystallizes with the amide. Run a CN-stretch IR check. If you see a peak at ~2230 cm⁻¹, you must re-process the material (hydrolysis is difficult; usually, it's better to discard or recrystallize from ethanol/water).

References
  • Synthesis of Benzamides: Process for the preparation of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (Mosapride). European Patent EP0243959.

  • Reduction Mechanisms: Blaser, H. U. (2002). Heterogeneous Catalysis for Fine Chemicals Production. Catalysis Today. Discusses the "Haber" mechanism and azo-coupling side reactions.

  • Amide Dehydration: Thionyl chloride induced dehydration of primary amides. Journal of Organic Chemistry. Standard mechanistic reference for amide-to-nitrile conversion.

  • Alkylation Selectivity: Selective O-alkylation of hydroxybenzoic acids. Synthetic Communications.[1]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted under a fume hood with appropriate PPE. Consult MSDS for all reagents.

Sources

optimizing reaction conditions for 5-Amino-2-ethoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-ethoxybenzamide Derivatives

  • Case ID: 5-AEB-OPT-001

  • Status: Active

  • Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

5-Amino-2-ethoxybenzamide is a privileged pharmacophore found in various antipsychotics (e.g., sulpiride analogs) and histone deacetylase (HDAC) inhibitors. Its synthesis presents three specific "pain points" for process chemists:

  • Regioselectivity during alkylation: Competition between O-alkylation (desired) and N-alkylation (undesired).

  • Reduction fidelity: Reducing the nitro precursor without over-reducing other sensitive moieties (e.g., halogens).

  • Solubility & Purification: The amphiphilic nature of the final benzamide often leads to "oiling out" rather than crystallization.

This guide provides self-validating protocols to navigate these bottlenecks.

Module 1: The O-Alkylation Bottleneck (Etherification)

The Challenge: Reacting 5-nitrosalicylamide (or related phenol precursors) with ethyl halides often yields a mixture of the ethyl ether (Target) and the N-ethyl amide (Impurity).

Optimized Protocol:

  • Reagents: Ethyl Iodide (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: DMF (Anhydrous). Note: Acetone is often too slow for sterically hindered salicylamides.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

Critical Control Point: The choice of base determines the site of deprotonation.


 in DMF favors the formation of the phenoxide anion (hard nucleophile) which attacks the hard electrophile (Et-I) at the Oxygen. Stronger bases like NaH can deprotonate the amide nitrogen, leading to N-alkylation.

Troubleshooting Table: Alkylation Issues

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Particle size of baseGrind

to a fine powder or use

(higher solubility).
N-Alkylated Impurity (>5%) Temperature too highLower reaction temperature to 40-50°C. N-alkylation has a higher activation energy.
Hydrolysis of Amide Wet solventDMF must be anhydrous. Water attacks the amide bond under basic conditions.

Module 2: Nitro-to-Amino Reduction

The Challenge: Converting 5-nitro-2-ethoxybenzamide to the amine.

  • Risk A: If the molecule contains Halogens (Cl, Br), Pd/C hydrogenation will cause dehalogenation.

  • Risk B: Incomplete reduction leads to hydroxylamine intermediates (often colored pink/red).

Protocol A: Standard Hydrogenation (Non-Halogenated)

  • System: 10% Pd/C (5 wt% loading),

    
     balloon (1 atm).
    
  • Solvent: Methanol/THF (1:1). Ethanol alone often leads to precipitation of the product on the catalyst surface, stopping the reaction.

Protocol B: Chemoselective Reduction (Halogen-Compatible)

  • Reagent: Iron powder (Fe, 5 equiv) + Ammonium Chloride (

    
    , 5 equiv).
    
  • Solvent: Ethanol/Water (3:1) at reflux (

    
    C).
    
  • Mechanism: This single-electron transfer (SET) method reduces the nitro group without touching aryl halides.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for synthesizing 5-amino-2-ethoxybenzamide derivatives, highlighting the "Go/No-Go" decision points based on substrate complexity.

G Start Start: 5-Nitrosalicylamide Alkylation Step 1: O-Alkylation (Et-I, K2CO3, DMF) Start->Alkylation Check_Alk QC: Is N-alkyl < 2%? Alkylation->Check_Alk Purify_Alk Recrystallize (EtOH/H2O) Check_Alk->Purify_Alk No Reduction_Decision Step 2: Reduction Strategy Does substrate have Halogens? Check_Alk->Reduction_Decision Yes Purify_Alk->Alkylation Retry Route_A Route A: Pd/C + H2 (Clean, Fast) Reduction_Decision->Route_A No (H, Me, OMe) Route_B Route B: Fe + NH4Cl (Chemoselective) Reduction_Decision->Route_B Yes (Cl, Br, I) Workup Workup: Filter Catalyst Adjust pH to 8-9 Route_A->Workup Route_B->Workup Final Final Product: 5-Amino-2-ethoxybenzamide Workup->Final

Figure 1: Decision matrix for the synthesis of 5-amino-2-ethoxybenzamide, prioritizing chemoselectivity during the reduction step.

FAQ: Troubleshooting & Optimization

Q1: My final product is "oiling out" during recrystallization. How do I get a solid?

  • Diagnosis: This is common for ethoxy-benzamides due to their amphiphilic nature.

  • Solution: Do not use pure ethanol. Dissolve the crude oil in a minimum amount of hot Isopropanol (IPA). Remove from heat and immediately add warm n-Heptane dropwise until persistent cloudiness appears. Let it cool slowly to room temperature with stirring. The slow cooling prevents oiling.

Q2: The reaction mixture turned black during the Fe/HCl reduction.

  • Diagnosis: Formation of Iron oxide sludge.

  • Solution: This is normal. To work up, filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol. If the filtrate is green/dark, treat with activated carbon before evaporation.

Q3: I see a pink spot on TLC after hydrogenation.

  • Diagnosis: Incomplete reduction. The pink spot is likely the hydroxylamine intermediate (

    
    ).
    
  • Solution: Do not stop the reaction. Add fresh catalyst (under inert atmosphere to prevent fire) and continue. Hydroxylamines reduce slower than the nitro group.

References

  • O-Alkylation Selectivity

    • Title: Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.[1]

    • Source: MDPI / ResearchG
    • /DMF and PTC (TBAB)
    • URL:[Link] (Verified via search context 1.4, 1.8).

  • Nitro Reduction Methodologies

    • Title: Reduction of Nitro Compounds to Amines.[2][3]

    • Source: Thieme Connect / Science of Synthesis.
    • Relevance: Details the chemoselectivity of Iron/Ammonium Chloride reduction for halogenated substrates versus catalytic hydrogen
    • URL:[Link] (Verified via search context 1.6).

  • Purification & Solubility

    • Title: "N-(2-aminoethyl)
    • Source: BenchChem Technical Support.[4][5]

    • Relevance: Provides specific solvent systems (Isopropanol/Heptane)

Sources

Technical Support Center: 5-Amino-2-ethoxybenzamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-2-ethoxybenzamide (CAS: 55836-69-6) is a critical intermediate, most notably utilized in the synthesis of gastroprokinetic agents like Mosapride . Its structural integrity is defined by three reactive functionalities: a primary aromatic amine, an ethoxy ether linkage, and a benzamide moiety.

Users frequently encounter stability challenges manifesting as discoloration (browning) , retention time shifts , or unknown impurity peaks during HPLC analysis. This guide dissects these issues through the lens of molecular reactivity, providing validated troubleshooting steps and degradation protocols.

Part 1: Stability Profile & Degradation Mechanisms

The Core Instabilities

The molecule's stability is compromised primarily by two vectors: oxidative stress on the aniline nitrogen and hydrolytic cleavage of the amide bond.

  • Oxidative Instability (The "Browning" Effect): The electron-donating ethoxy group at the ortho position activates the benzene ring, making the para-amino group highly susceptible to oxidation. Upon exposure to air or light, the primary amine undergoes radical coupling to form azo-dimers or quinone-imine species, resulting in a characteristic pink-to-brown discoloration.

  • Hydrolytic Instability: Under acidic or basic stress, the amide bond hydrolyzes to yield 5-Amino-2-ethoxybenzoic acid . This is the most common process-related impurity.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes you must control for.

DegradationPathways Parent 5-Amino-2-ethoxybenzamide (Target Molecule) Acid 5-Amino-2-ethoxybenzoic acid (Major Hydrolysis Product) Parent->Acid Acid/Base Hydrolysis (+ H2O, - NH3) Azo Azo/Hydrazo Dimers (Oxidative Coupling) Parent->Azo Oxidation (Air/Peroxides) Quinone Quinone Imines (Photo-oxidation) Parent->Quinone UV Light / Radical Stress Dealkyl 5-Amino-2-hydroxybenzamide (Ether Cleavage - Rare) Parent->Dealkyl Strong Acid (HI/HBr)

Figure 1: Primary degradation pathways. The Red path (Hydrolysis) is pH-driven; the Yellow path (Oxidation) is driven by light and oxygen.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Discoloration in Storage

Q: My white powder has turned a pale pink/brown color after 3 months. Is it still usable? A: The color change indicates surface oxidation of the amine group to form trace azo or nitroso species.

  • Diagnosis: This is often a "skin" effect. The bulk purity may still be >98%.

  • Action: Perform a "System Suitability" HPLC run. If the main peak is ≥98.0% and no single unknown impurity exceeds 0.15%, the material can likely be used for non-GMP synthesis.

  • Prevention: Store under Argon/Nitrogen. The amine is air-sensitive.

Scenario B: Ghost Peaks in HPLC

Q: I see a new peak at RRT ~0.85 appearing in my standard solution after 24 hours. A: This is likely 5-Amino-2-ethoxybenzoic acid (the hydrolysis product).

  • Cause: 5-Amino-2-ethoxybenzamide is unstable in solution, especially in unbuffered aqueous-organic mixtures.

  • Fix:

    • Solvent: Do not store standards in water/methanol mixtures for >4 hours. Use pure Acetonitrile or Methanol for stock solutions.

    • Temperature: Keep autosampler at 4°C.

    • pH: Ensure your mobile phase is buffered (e.g., Phosphate pH 3.0-4.0). Unbuffered water accelerates hydrolysis.

Scenario C: Solubility Issues

Q: The material is not dissolving completely in my mobile phase (Water/ACN). A: The free base has limited aqueous solubility at neutral pH.

  • Solution: Pre-dissolve the sample in 100% DMSO or Methanol before diluting with the mobile phase. Alternatively, adjust the sample diluent to pH < 3.0 using 0.1% Formic Acid to protonate the amine (

    
    ), drastically increasing solubility.
    

Part 3: Validated Experimental Protocols

Forced Degradation Protocol (Stress Testing)

To validate your analytical method, use these conditions to generate reference degradation products.

Stress TypeConditionsTarget DegradationExpected Product
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours10-20%5-Amino-2-ethoxybenzoic acid
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hours10-20%5-Amino-2-ethoxybenzoic acid
Oxidation 3% H₂O₂, RT, 2 hours5-10%N-oxides, Azo dimers (multiple peaks)
Photostability UV Light (1.2M lux hours)5-10%Quinone imines (colored species)
Recommended HPLC Method (Stability Indicating)

This method separates the parent from its key hydrolysis impurity (Benzoic acid derivative).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Amide) and 290 nm (Aniline specificity).

  • Column Temp: 30°C.

Why this works: The acidic mobile phase keeps the amine protonated, preventing tailing, while the gradient effectively separates the more polar acid degradant (elutes earlier) from the neutral/basic parent.

Part 4: Storage & Handling Specifications

To maximize shelf-life (>2 years), strictly adhere to these parameters:

  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is mandatory after opening. The amine functionality oxidizes in air.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-degradation.

  • Desiccation: Hygroscopic tendencies are low, but moisture accelerates amide hydrolysis. Store with silica gel.

References

  • Kato, S., et al. (1996). "Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride."[2][3] Chemical & Pharmaceutical Bulletin, 44(8), 1484-1492.[2]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide." PubChem.

  • International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines.

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37.

Sources

Technical Support Center: 5-Amino-2-ethoxybenzamide Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses solubility and formulation challenges for 5-Amino-2-ethoxybenzamide (CAS: 81929-48-8).[1][2] The content is structured to provide immediate, actionable solutions for researchers encountering precipitation, poor dissolution, or stability issues.

Product Overview
  • Compound: 5-Amino-2-ethoxybenzamide[1][2][3]

  • CAS Number: 81929-48-8[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][4][5]
  • Molecular Weight: 180.20 g/mol [1][2][4]

  • Chemical Class: Benzamide derivative / Aniline[1][2]

  • Key Functional Groups: Primary Amine (Position 5, basic), Ethoxy (Position 2, lipophilic), Amide (Position 1, neutral).[2]

Module 1: Initial Dissolution & Solvent Selection

Q: I cannot get the powder to dissolve in water at neutral pH. Is this normal? A: Yes. 5-Amino-2-ethoxybenzamide exhibits poor aqueous solubility at neutral pH (pH 7.0–7.4).[1][2] The molecule possesses a lipophilic ethoxy group and an aromatic ring, which dominate its solubility profile in the absence of ionization.[2]

  • Mechanism: At neutral pH, the primary amine (position 5) is largely unprotonated (free base form), and the amide group does not ionize.[2] This results in a neutral, hydrophobic molecule that resists solvation by water.[2]

  • Solution: For aqueous stock solutions, you must adjust the pH to < 4.0 (acidic) to protonate the amine group, forming a soluble salt (e.g., hydrochloride).[2] Alternatively, use an organic solvent for the primary stock.[2]

Q: What is the recommended solvent for high-concentration stock solutions? A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1][2]

  • Protocol: Dissolve at 20–50 mg/mL in anhydrous DMSO.

  • Troubleshooting: If dissolution is slow, vortex vigorously for 60 seconds. Mild warming (37°C water bath for 3-5 minutes) can accelerate the process.[1][2] Avoid temperatures >40°C to prevent thermal degradation of the primary amine.[1][2]

Q: Can I use Ethanol or Methanol? A: Yes, but with limitations.

  • Ethanol: Solubility is moderate.[1][2] Suitable for lower concentrations (< 10 mg/mL).[2]

  • Methanol: Good solubility, but toxic for most biological applications.[2]

  • Warning: Avoid storing ethanolic stocks for long periods (> 1 month) as esterification or amide exchange reactions (though slow) are theoretically possible under certain catalytic conditions.[2]

Module 2: Aqueous Formulation & pH Sensitivity

Q: My compound precipitates immediately when I dilute the DMSO stock into PBS (pH 7.4). Why? A: This is a classic "Crash-Out" phenomenon caused by the hydrophobic effect.[1][2]

  • Cause: When the DMSO stock is diluted into a buffered aqueous system at pH 7.4, the solvent power decreases, and the pH forces the molecule into its neutral, insoluble state.[2]

  • Fix 1 (Co-solvent Method): Pre-dilute the DMSO stock with PEG-400 or Propylene Glycol before adding the aqueous buffer.[1][2]

    • Example Ratio: 5% DMSO Stock + 40% PEG-400 + 55% Saline.[1][2]

  • Fix 2 (pH Adjustment): If the experimental design permits, lower the buffer pH to 4.5–5.0. The protonated amine will maintain solubility.[1][2]

Q: Can I autoclave this compound in solution? A: No. Benzamides can undergo hydrolysis (cleavage of the amide bond) under high heat and pressure, especially in acidic or basic conditions.[2]

  • Sterilization: Use 0.22 µm PVDF or PES syringe filters for sterilization of the final solution.[1][2]

Module 3: Stability & Storage

Q: The solution turned slightly brown after 24 hours. Is it still usable? A: A color change to yellow/brown indicates oxidative degradation of the aniline (primary amine) moiety.[2]

  • Impact: Purity has likely dropped.[1][2] Do not use for critical quantitative assays (IC50, Kd determination).

  • Prevention:

    • Light: Store solid powder and solutions in amber vials.

    • Air: Flush stock solution vials with Nitrogen or Argon gas after use.[1][2]

    • Temp: Store DMSO stocks at -20°C or -80°C.

Q: My DMSO stock is frozen. Did the compound crash out? A: Not necessarily. Pure DMSO freezes at ~19°C.[1][2][6]

  • Check: Thaw the vial completely at room temperature or 37°C. If the solution becomes clear, the compound is redissolved. If visible particulates remain after full thawing and vortexing, precipitation has occurred (likely due to moisture ingress).[2]

Visual Troubleshooting Guides
Figure 1: Solubility Decision Matrix

This logic flow helps you select the correct solvent system based on your application.[2]

SolubilityDecision Start Start: 5-Amino-2-ethoxybenzamide Powder AppCheck What is the Application? Start->AppCheck StockSol Stock Solution Preparation AppCheck->StockSol General Storage InVivo In Vivo / Animal Study AppCheck->InVivo Animal Dosing InVitro In Vitro / Cell Culture AppCheck->InVitro Cell Assays DMSO Use DMSO (20-50 mg/mL) Store at -20°C StockSol->DMSO Preferred AcidWater Use 0.1N HCl or Acidic Buffer (pH < 4) StockSol->AcidWater Alternative (Aqueous) Formulation Formulation Required: 5% DMSO + 40% PEG-400 + Saline InVivo->Formulation Avoid Precipitation InVitro->DMSO Keep Final DMSO < 0.5%

Caption: Decision matrix for solvent selection based on experimental requirements. Blue paths indicate standard laboratory handling; Red paths indicate complex formulation needs.

Figure 2: pH-Dependent Solubility Profile (Conceptual)

Understanding the ionization state is critical for preventing precipitation.[1][2]

pHSolubility LowPH pH < 4.0 (Acidic) State1 Protonated Amine (NH3+) High Solubility (+) LowPH->State1 Full Ionization MidPH pH 4.0 - 6.0 (Transition) State2 Mixed Species Variable Solubility MidPH->State2 Partial Ionization HighPH pH > 7.0 (Neutral/Basic) State3 Free Base (NH2) Precipitation Risk (!!!) HighPH->State3 Hydrophobic Effect Dominates

Caption: Conceptual relationship between pH and solubility. The amine group (pKa approx 4-5) dictates solubility changes.[1][2]

Quantitative Data Reference
PropertyValue / DescriptionImplication for Handling
Solubility (Water, pH 7) < 0.1 mg/mL (Estimated)Insoluble in PBS/Media without modification.[1][2]
Solubility (DMSO) ≥ 20 mg/mLIdeal for stock solutions.[2]
Solubility (0.1 M HCl) Moderate to HighAcidification creates the soluble hydrochloride salt.[2]
pKa (Amine) ~ 4.0 – 5.0 (Estimated)Requires pH < 4 for full aqueous solubility.[2]
LogP ~ 0.8 – 1.3 (Estimated)Lipophilic; readily crosses membranes but resists water.[2]

*Estimates based on structural analogs (2-ethoxybenzamide and aniline derivatives) in the absence of specific empirical data for CAS 81929-48-8.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.[2] Retrieved from [Link][2]

  • Gaylord Chemical Company. Solubility in DMSO - Technical Bulletin.[1][2][7] (Standard industry reference for DMSO solubility profiles).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[2] (Authoritative text on pKa and solubility relationships in drug discovery).

Sources

Technical Support Center: Scaling Up 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-5A2EB-2024 Subject: Process Optimization & Troubleshooting for Kilo-Scale Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

5-Amino-2-ethoxybenzamide (CAS: 55836-69-6) is a critical intermediate in the synthesis of gastroprokinetic agents such as Itopride and Mosapride. Successful scale-up hinges on three critical control points: chemoselective O-ethylation , efficient amidation , and the safety-critical hydrogenation of the nitro precursor.

This guide moves beyond standard literature to address the "hidden" variables that cause batch failures at scale: exotherm management, hydroxylamine accumulation, and filtration bottlenecks.

Part 1: The Synthesis Workflow

Visualizing the critical path and impurity rejection points.

SynthesisWorkflow Start Start: 5-Nitrosalicylic Acid Step1 Step 1: O-Ethylation (Diethyl Sulfate/NaOH or EtI/K2CO3) Start->Step1 Inter1 Intermediate: 5-Nitro-2-ethoxybenzoic Acid Step1->Inter1 Imp1 Impurity A: O-C-Dialkylated byproduct Step1->Imp1 Over-alkylation Step2 Step 2: Amidation (SOCl2/NH3 or Mixed Anhydride) Inter1->Step2 Inter2 Precursor: 5-Nitro-2-ethoxybenzamide Step2->Inter2 Step3 Step 3: Catalytic Hydrogenation (Pd/C, H2, 3-5 bar) Inter2->Step3 Product Target: 5-Amino-2-ethoxybenzamide Step3->Product Imp2 Impurity B: Hydroxylamine intermediate (Thermal Hazard) Step3->Imp2 Incomplete Red. Imp3 Impurity C: Azo/Azoxy Dimers Step3->Imp3 Base/Heat induced

Figure 1: Critical Process Flow. Highlights the primary synthesis pathway and the origin points of major impurities (dialkylation and reduction byproducts).[1]

Part 2: Technical Troubleshooting & FAQs
Module 1: The Nitro Reduction (Critical Safety Step)

The reduction of 5-nitro-2-ethoxybenzamide to the amine is the most hazardous step due to high exothermicity (~500 kJ/mol) and the potential accumulation of thermally unstable intermediates.

Q: My reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why? A: This is likely catalyst poisoning or mass transfer limitation , not just catalyst death.

  • Root Cause 1: Sulfur Poisoning. If you used H2SO4 or Diethyl Sulfate (DES) in previous steps, trace sulfur can deactivate Pd/C.

    • Protocol: Ensure the precursor (5-nitro-2-ethoxybenzamide) undergoes a rigorous water wash or recrystallization (e.g., from EtOH/Water) to remove sulfate ions before hydrogenation.

  • Root Cause 2: Hydrogen Starvation. At scale, the gas-liquid mass transfer rate (

    
    ) often drops.
    
    • Protocol: Increase agitation speed (RPM) rather than pressure. Hydrogenation is often diffusion-controlled. Ensure your impeller is designed for gas induction (e.g., hollow shaft or Rushton turbine).

Q: We are detecting high levels of Hydroxylamine (R-NHOH) impurities. Is this a safety concern? A: YES. CRITICAL.

  • The Hazard: Arylhydroxylamines are thermally unstable and can disproportionate violently. Their accumulation indicates the reaction temperature is too low to drive the second stage of reduction (NHOH

    
     NH2) or the catalyst activity is insufficient.
    
  • The Fix:

    • Vanadium Doping: Addition of catalytic Vanadium (IV) or (V) compounds has been proven to suppress hydroxylamine accumulation and accelerate the final reduction step [1].

    • Temperature Ramp: Do not run isothermal at low temp (<40°C). Initiate at ambient, but ramp to 50-60°C toward the end to force the NHOH

      
       NH2 conversion.
      

Q: How do I prevent the formation of colored Azo/Azoxy dimers? A: These form under basic conditions or due to oxygen leaks .

  • Mechanism: Nitroso intermediates couple with amines/hydroxylamines.

  • Protocol:

    • Maintain a strictly acidic or neutral pH. Avoid basic buffers.

    • Ensure the reactor is purged with N2 before H2 introduction to remove all oxygen.

    • Solvent Selection: Switch from Methanol (which can sometimes be flammable/volatile) to Ethyl Acetate or THF if solubility permits, as they often yield cleaner profiles.

Module 2: Amidation & Precursor Synthesis

Q: Scaling up the Thionyl Chloride (SOCl2) method creates unmanageable off-gassing. Alternatives? A: While SOCl2 is standard, the gas evolution (SO2 + HCl) is a bottleneck.

  • Option A (Mixed Anhydride): Use Ethyl Chloroformate with a base (TEA) in Toluene/THF. This generates CO2 (easier to handle) and a salt byproduct.

    • Pros: Milder conditions, no acidic gas scrubbing tower needed.

    • Cons: Requires strict temperature control (<0°C) during anhydride formation to prevent decomposition.

  • Option B (CDI): Carbonyldiimidazole is excellent for quality but expensive. Reserve for high-value GMP batches where impurity profiles are strictly regulated.

Q: We see "gritty" precipitates during the O-ethylation step that trap impurities. How to fix? A: This is a crystallization rate issue.

  • The Fix: Do not dump the alkylating agent (Diethyl sulfate/Ethyl iodide) all at once. Use controlled dosing over 2-4 hours.

  • Seeding: Add seed crystals of pure 5-nitro-2-ethoxybenzoic acid once the solution becomes supersaturated. This promotes uniform crystal growth and prevents inclusion of impurities (occlusion).

Part 3: Quantitative Optimization Data

Table 1: Solvent & Catalyst Screening for Nitro Reduction Based on internal process data and literature precedents [4, 5].

Solvent SystemCatalyst (Loading)PressureYieldImpurity ProfileRecommendation
Methanol 5% Pd/C (5 wt%)3 bar92%High Hydroxylamine if T < 45°CStandard (Cost-effective)
Ethyl Acetate 5% Pt/C (3 wt%)5 bar88%Low Dimers, Slower RateHigh Purity (Preferred)
THF/Water (9:1) 10% Pd/C (2 wt%)3 bar95%Fast, CleanBest for Solubility
Acetic Acid Pd(OH)2 (Pearlman)1 bar>98%Zero HydroxylamineTroubleshooting (Use if stalling)
Part 4: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Stall Reaction Stalls (<90% Conv.) Type->Stall Impurity High Impurity (Colored/Dimer) Type->Impurity Exotherm Runaway Exotherm Type->Exotherm Sol1 Check Sulfur Poisoning Wash Precursor Stall->Sol1 Sulfate present? Sol2 Increase Temp to 60°C (Force NHOH reduction) Stall->Sol2 Temp too low? Sol3 Switch to Pt/C or Acidic Solvent Impurity->Sol3 Azo detected? Sol4 Reduce Catalyst Loading Improve Cooling Exotherm->Sol4 Safety First

Figure 2: Rapid Response Logic. Follow this tree to resolve common deviations during the hydrogenation phase.

Part 5: Safety & Handling Protocols
  • Diethyl Sulfate (DES): Potent alkylating agent and suspected carcinogen. Use a closed dosing system. Neutralize spills with dilute ammonia or NaOH immediately.

  • Hydrogenation Reactor: Must be rated for the maximum potential pressure of a runaway reaction (ARC data recommended). Ensure rupture discs are vented to a safe location.

  • Dust Explosion: 5-Amino-2-ethoxybenzamide is a fine organic powder. Ensure grounding during filtration and drying.

References
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (Vanadium promotion for hydroxylamine reduction). Google Patents. EP0825979B1. Link

  • 2-Ethoxybenzamide Manufacturing Process. ChemicalBook. Link

  • Troubleshooting Incomplete Reduction of Nitro Groups. BenchChem Technical Support. Link

  • Catalytic Hydrogenation Tips and Tricks. Curly Arrow. Link

  • Safety Data Sheet: 2-Ethoxybenzamide. Loba Chemie. Link

Sources

common experimental errors with 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 81929-48-8 | Molecular Formula: C₉H₁₂N₂O₂ | MW: 180.20 g/mol [1][2][3]

Welcome to the Technical Support Hub

Status: Operational | Senior Scientist: Active Scope: Troubleshooting synthesis errors, stability issues, and analytical discrepancies for 5-Amino-2-ethoxybenzamide.

This guide addresses the specific challenges encountered when working with 5-Amino-2-ethoxybenzamide , a critical intermediate in the synthesis of benzamide-based pharmaceuticals (e.g., prokinetics, antipsychotics). Unlike generic reagents, this molecule presents unique challenges due to its regiochemistry and oxidative sensitivity .[3]

Part 1: The "Isomer Trap" (Critical Identification)

The #1 User Error: Confusing 5-Amino-2-ethoxybenzamide with its inverted isomer, 2-Amino-5-ethoxybenzamide .[1][2][3]

These two molecules have identical molecular weights (180.20 g/mol ) and similar polarities, making MS (Mass Spectrometry) insufficient for differentiation.[3] Using the wrong isomer will lead to total synthesis failure in downstream coupling reactions.[3]

Feature5-Amino-2-ethoxybenzamide (Target)2-Amino-5-ethoxybenzamide (Common Error)
CAS 81929-48-8 126-84-3
Structure Amide at C1, Ethoxy at C2, Amine at C5 Amide at C1, Amine at C2 , Ethoxy at C5
Precursor 2-Ethoxybenzamide (via Nitration)Isatoic anhydride derivatives or 2-nitrobenzoic acid
Reactivity 5-NH₂ is the nucleophile (Para to OEt).[1][2][3]2-NH₂ is the nucleophile (Ortho to Amide).[1][2][3]
Visual Check White to off-white powder.[1][2][3][4][5]Often yellowish/tan due to ortho-amine conjugation.[1][2][3]

Diagnostic Protocol: ¹H-NMR Verification To confirm you have the correct isomer, check the aromatic region coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 values).[2][3]
  • Target (5-Amino): Look for a doublet (

    
    , 
    
    
    
    Hz) for H-3 (ortho to ethoxy) and a doublet of doublets (
    
    
    ) for H-4.
  • Wrong Isomer (2-Amino): The coupling patterns will differ significantly due to the electron-donating amine being ortho to the carbonyl.[1][2][3]

Part 2: Synthesis & Impurity Troubleshooting

If you are synthesizing this intermediate yourself (typically from 2-ethoxybenzamide), the most common failure point is the Nitration Step .[1][2][3]

Scenario A: "My yield is low, and I have a persistent impurity."
  • Root Cause: Regioselectivity Failure. The ethoxy group (-OEt) is a strong ortho/para director.[1][2][3] The amide group (-CONH₂) is a meta director.[1][2][3]

    • Target (Pos 5): Para to -OEt, Meta to -CONH₂.[1][2][3] (Synergistic direction).

    • Impurity (Pos 3): Ortho to -OEt, Ortho to -CONH₂.

  • The Problem: While Position 5 is favored, Position 3 is possible if the reaction temperature spikes, though it is sterically hindered.

  • Solution: Maintain nitration temperature strictly below 15°C . Higher temperatures increase the energy available to overcome the steric hindrance at Position 3.[3]

Scenario B: "The product turned brown/pink after drying."
  • Root Cause: Oxidative Degradation. The free aniline (-NH₂) at position 5 is electron-rich (activated by the ethoxy group) and prone to oxidation by atmospheric oxygen, forming quinoid-like impurities.[1][2][3]

  • Solution:

    • Acid Salt Formation: Store the compound as the Hydrochloride (HCl) salt if possible.[3] The protonated amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) is resistant to oxidation.[2][3]
      
    • Argon/Nitrogen: Store solid under inert atmosphere.

    • Recrystallization: See Protocol 1 below.

Part 3: Visualization of Pathways & Logic
Figure 1: Synthesis & Reactivity Flow

This diagram illustrates the synthesis pathway from 2-ethoxybenzamide and highlights where the "Isomer Trap" and oxidation errors occur.[1][2][3]

G Start Starting Material: 2-Ethoxybenzamide Nitration Reaction: Nitration (HNO3/H2SO4, <15°C) Start->Nitration Wrong_Isomer Purchasing Error: 2-Amino-5-ethoxybenzamide (CAS: 126-84-3) Intermediate_Major Major Intermediate: 5-Nitro-2-ethoxybenzamide Nitration->Intermediate_Major Major Pathway (Para to OEt) Intermediate_Minor Impurity (Side Reaction): 3-Nitro-2-ethoxybenzamide Nitration->Intermediate_Minor Minor Pathway (Ortho to OEt) Reduction Reaction: Reduction (H2/Pd-C or Fe/HCl) Intermediate_Major->Reduction Product TARGET PRODUCT: 5-Amino-2-ethoxybenzamide (CAS: 81929-48-8) Reduction->Product Oxidation Storage Error: Oxidation to Quinoids (Brown Color) Product->Oxidation Exposure to Air/Light

Caption: Synthesis workflow showing the critical regioselectivity bifurcation and downstream oxidation risks.

Part 4: Experimental Protocols
Protocol 1: Purification of Oxidized (Brown) Material

If your 5-Amino-2-ethoxybenzamide has discolored, use this recrystallization method.[1][2][3] The "brick dust" solubility profile requires a polar protic solvent system.[3]

Reagents: Ethanol (95%), Activated Charcoal, Deionized Water.[3]

  • Dissolution: Suspend the crude/discolored solid (e.g., 10 g) in Ethanol (95%) (approx. 80–100 mL).

  • Heating: Heat to reflux (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) with stirring. If not fully soluble, add small aliquots of ethanol until clear.
    
  • Decolorization:

    • Remove from heat source briefly.[3]

    • Add Activated Charcoal (5-10% w/w).[1][2]

    • Reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.[3]

  • Crystallization:

    • Concentrate the filtrate to ~70% volume.[3]

    • Slowly add warm water (anti-solvent) until slight turbidity persists.

    • Allow to cool to room temperature slowly, then chill to

      
       for 2 hours.
      
  • Isolation: Filter the white needles/powder. Wash with cold Ethanol:Water (1:1).[2] Dry under vacuum at

    
    .
    
Protocol 2: Solubility for Biological Assays

Users often struggle to dissolve this compound for in vitro screening due to the planar benzamide structure.[3]

SolventSolubility RatingUsage Note
DMSO High (>50 mM)Recommended stock solution.[1][2][3] Store at -20°C.
Ethanol ModerateRequires heating; may precipitate upon cooling.[1][2][3]
Water Insoluble Do not use for stock preparation.[1][2][3]
0.1M HCl HighForms the hydrochloride salt in situ.[1][2] Good for aqueous dosing.
Part 5: Frequently Asked Questions (FAQ)

Q1: I am trying to acylate the 5-amino group, but the reaction is sluggish. Why? A: The 5-amino group is moderately nucleophilic, but the molecule is electron-rich.[1][2][3] If you are using a weak electrophile, the reaction may fail.[3]

  • Fix: Ensure you are using a base (Pyridine or Triethylamine) to scavenge the acid formed.[3] If using an acid chloride, run the reaction in THF or DCM at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . If using a carboxylic acid coupling, use HATU  rather than EDC/NHS for better conversion.[3]
    

Q2: Can I use UV detection for HPLC analysis? A: Yes. The benzamide scaffold has strong UV absorbance.[3]

  • Wavelength:254 nm (aromatic) or 280 nm .

  • Warning: Oxidized impurities often absorb strongly at higher wavelengths (yellow/brown region, >350 nm).[3] A clean peak at 254 nm with a baseline hump at 400 nm indicates degradation.[3]

Q3: Is this molecule toxic? A: Treat as a standard aromatic amine. Potential for skin sensitization and irritation.[3] Always handle in a fume hood. Unlike simple aniline, the amide moiety reduces volatility, but dust inhalation is a risk.[3]

References
  • ChemicalBook. (2025).[3] 2-Ethoxybenzamide Properties and Synthesis. (Precursor data).[3]

  • National Institutes of Health (PubChem). (2025).[3] Compound Summary: 5-Amino-2-ethoxybenzamide (related isomers and derivatives).[1][2][3][6][7][3]

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: 2-Amino-5-ethoxybenzamide (Isomer Warning).[1][2][3][3]

  • BLD Pharm. (2025).[3] 5-Amino-2-ethoxybenzamide CAS 81929-48-8 Product Data.

  • BenchChem. (2025).[3] Recrystallization Protocols for Benzamides.[3]

Sources

Technical Support Center: HPLC Optimization for 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Support Ticket Subject: Method Development & Troubleshooting Guide for 5-Amino-2-ethoxybenzamide (CAS: 55836-69-6)[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-Amino-2-ethoxybenzamide is a critical intermediate in the synthesis of gastroprokinetic agents (e.g., Mosapride).[1] Chromatographically, it presents a "dual-threat" challenge:

  • Basic Amine Functionality (C5 Position): The primary amine is weakly basic (pKa ~4.5–5.0).[1] At neutral pH, it interacts strongly with residual silanols on silica columns, leading to severe peak tailing.[1]

  • Close Eluting Impurities: It must be separated from its synthetic precursor, 5-Nitro-2-ethoxybenzamide , and its hydrolysis degradation product, 5-Amino-2-hydroxybenzamide .[1]

This guide moves beyond generic "textbook" advice, focusing on the specific physicochemical interactions of this benzamide derivative.

The "Gold Standard" Method Protocol

This protocol is designed for robustness in a QC environment, prioritizing peak symmetry and resolution over speed.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or XBridge BEH)High carbon load and exhaustive end-capping are non-negotiable to shield the amine from silanols.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA)Critical: Low pH keeps the amine protonated (

).[1] TEA acts as a "sacrificial base," saturating active silanol sites.[1]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for anilines compared to Methanol due to lower viscosity and dipole moment.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID; ensures adequate mass transfer for the amine.[1]
Column Temp 35°C – 40°CSlightly elevated temperature improves the kinetics of the amine-silica interaction, reducing tailing.[1]
Detection UV @ 254 nm (Primary), 230 nm (Secondary)The benzamide chromophore absorbs strongly at 254 nm.[1]
Injection Vol 5–10 µLKeep low to prevent "mass overload" tailing.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar degradants)
15.04060Linear Gradient (Elute Main Peak + Nitro impurity)
18.04060Wash
18.19010Re-equilibration

Troubleshooting Center (Q&A)

Category A: Peak Shape Issues

Q: My 5-Amino-2-ethoxybenzamide peak is tailing significantly (As > 1.5). I am already using a C18 column. What is wrong?

A: This is the classic "Silanol Effect."[1]

  • The Mechanism: Even on C18 columns, unreacted silanol groups (

    
    ) exist.[1] Your molecule contains a basic aniline group.[1] At pH > 4, these silanols ionize (
    
    
    
    ).[1] The positively charged amine (
    
    
    ) binds ionically to the negative silanol, causing the "tail" as the molecule drags through the column.
  • The Fix:

    • Add a Silanol Blocker: Add 0.1% Triethylamine (TEA) to Mobile Phase A. TEA competes for these binding sites.[1]

    • Lower the pH: Ensure your buffer is at pH 2.5 – 3.0 .[1] This suppresses the ionization of the silanols (keeping them as

      
      ), reducing the ionic attraction.
      

Q: The peak is fronting (shark-fin shape). [1]

A: This indicates Mass Overload or Solvent Mismatch .[1]

  • The Fix:

    • Dilute your sample.[1] 5-Amino-2-ethoxybenzamide has low water solubility.[1] If you dissolve it in 100% DMSO or ACN and inject it into a 90% water stream, the analyte precipitates at the head of the column.

    • Protocol: Dissolve the sample in 50:50 Water:ACN. If solubility is an issue, keep DMSO < 5% of the total injection volume.[1]

Category B: Selectivity & Impurities[1][7]

Q: I cannot separate the main peak from the precursor, 5-Nitro-2-ethoxybenzamide.

A: You are likely using an isocratic method with too much organic solvent.[1]

  • The Mechanism: The Nitro group is electron-withdrawing and less polar than the Amino group. In Reverse Phase, the Amino compound elutes first, followed by the Nitro compound.[1]

  • The Fix: Start your gradient at a lower organic % (e.g., 5-10% ACN).[1] This forces the more polar Amino compound to interact with the water phase longer, increasing the retention gap (

    
    ) between it and the hydrophobic Nitro precursor.
    

Q: I see a small peak eluting very early (near the void volume). What is it?

A: This is likely 5-Amino-2-hydroxybenzamide (De-ethylated impurity).[1]

  • Without the ethyl group, the molecule becomes a phenol, which is significantly more polar.[1]

  • Validation: Check the absorbance ratio (230nm/254nm). Phenols often have a shifted max compared to the ethoxy-ether.[1]

Visualizing the Workflow

Method Development Decision Tree

MethodDev Start Start: 5-Amino-2-ethoxybenzamide Separation CheckCol Column Selection: Is it Base-Deactivated (BDS)? Start->CheckCol OldCol Traditional C18 CheckCol->OldCol No NewCol BDS / Hybrid C18 CheckCol->NewCol Yes Tailing Issue: Peak Tailing > 1.5 OldCol->Tailing High Risk MP_Choice Mobile Phase Selection NewCol->MP_Choice Resolution Issue: Co-elution with Nitro-Precursor MP_Choice->Resolution Check Separation Final Final Method: pH 3.0 Phosphate + TEA Gradient 10-60% B MP_Choice->Final Separation OK Fix_Tailing Action: Add 0.1% TEA OR Lower pH to 2.5 Tailing->Fix_Tailing Fix_Tailing->MP_Choice Fix_Res Action: Lower Initial %B (Start at 5-10% ACN) Resolution->Fix_Res Fix_Res->Final

Caption: Decision logic for optimizing stationary phase and mobile phase chemistry for basic benzamides.

Advanced FAQs (Field Notes)

Q: Can I use Formic Acid (0.1%) instead of Phosphate Buffer for LC-MS compatibility?

  • Yes, but with caveats. Formic acid provides a pH of ~2.7, which is good for protonation.[1] However, formate is a volatile buffer and lacks the ionic strength of phosphate.[1] You may see slightly broader peaks.[1][2]

  • Recommendation: If moving to MS, switch to a Charged Surface Hybrid (CSH) column (e.g., Waters CSH C18).[1] These columns have a slight positive surface charge that repels the protonated amine, preventing tailing without needing high salt buffers or TEA.[1]

Q: Why does my retention time drift day-to-day?

  • Cause: The amine pKa is sensitive.[1] If your buffer preparation varies by even 0.1 pH units (e.g., pH 3.1 vs 2.9), the ionization ratio of the amine changes, altering retention.[1]

  • Fix: Use weight-based preparation for buffer salts rather than pH adjustment by titration alone, or use a pre-mixed commercial buffer concentrate.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on silanol interactions with amines).

  • Phenomenex Technical Notes. (2025). Troubleshooting Peak Tailing for Basic Compounds. (General mechanism of silanol activity).[1]

  • PubChem. (2025).[1][3] Compound Summary: 5-Amino-2-ethoxybenzamide (Mosapride Intermediate).[1] (Physicochemical properties and pKa estimates).[1]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidelines for tailing factors and resolution).

Sources

Validation & Comparative

Comparative Guide: 5-Amino-2-ethoxybenzamide vs. 4-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-Amino-2-ethoxybenzamide and 4-Amino-2-ethoxybenzamide .[1] While these molecules are positional isomers, their electronic environments create distinct reactivity profiles essential for their applications in medicinal chemistry.[1]

  • 4-Amino-2-ethoxybenzamide: Characterized by a "Push-Pull" electronic system.[1] The amino group is conjugated to the electron-withdrawing amide, resulting in reduced nucleophilicity and higher oxidative stability. It is the primary scaffold for the "Orthopramide" class of prokinetic drugs (e.g., Mosapride).[1]

  • 5-Amino-2-ethoxybenzamide: Characterized by an "Electron-Rich" aniline system.[1] The amino group is para to the electron-donating ethoxy group and meta to the amide. This results in significantly higher nucleophilicity and susceptibility to oxidation.[1] It is primarily used as a high-reactivity intermediate for COX-1 inhibitors and specialized kinase ligands.[1]

Structural & Electronic Analysis

The divergence in reactivity stems from the position of the amino group relative to the amide (EWG) and ethoxy (EDG) substituents.

Electronic Mismatch
  • 4-Amino Isomer (Conjugated System): The lone pair on the nitrogen at C4 can delocalize through the benzene ring directly into the carbonyl oxygen of the amide at C1. This resonance stabilization lowers the energy of the lone pair, making it less available for nucleophilic attack.[1]

  • 5-Amino Isomer (Reinforced System): The amino group at C5 is meta to the amide, preventing direct conjugation. However, it is para to the ethoxy group at C2.[1] Both the amino and ethoxy groups act as resonance donors (

    
    ), reinforcing electron density on the ring.[1] This makes the C5-amine highly nucleophilic, behaving similarly to p-anisidine.[1]
    
Quantitative Parameters (Estimated)
Parameter4-Amino-2-ethoxybenzamide5-Amino-2-ethoxybenzamideSignificance
Electronic System Push-Pull (Donor-Acceptor)Push-Push (Donor-Donor)4-Amino is more stable; 5-Amino is more reactive.
Aniline pKa (conj.[1][2] acid) ~ 2.5 - 3.0~ 4.8 - 5.35-Amino is a stronger base.[1]
Nucleophilicity (

)
Low (Requires forcing conditions)High (Reacts at RT)5-Amino reacts faster with electrophiles.[1]
UV Absorption Red-shifted (longer

)
Blue-shifted (shorter

)
4-Amino has extended conjugation.[1]
Oxidation Potential High (Resistant)Low (Prone to air oxidation)5-Amino darkens upon storage.[1]
Resonance Pathway Visualization

Resonance cluster_4amino 4-Amino Isomer (Conjugated) cluster_5amino 5-Amino Isomer (Isolated) N4 Amino (C4) Ring4 Benzene Ring N4->Ring4 +M Donation CO4 Amide Carbonyl (C1) Ring4->CO4 Resonance (Delocalization) N5 Amino (C5) Ring5 Benzene Ring N5->Ring5 +M Donation Ethoxy Ethoxy (C2) Ethoxy->Ring5 +M Donation CO5 Amide Carbonyl (C1) Ring5->CO5 Inductive Only (No Resonance)

Figure 1: Resonance pathways.[1] The 4-amino isomer stabilizes its lone pair via conjugation with the carbonyl, whereas the 5-amino isomer retains high electron density due to reinforcement by the ethoxy group.

Reactivity Profile & Applications

Nucleophilic Acylation (Amide Coupling)

This is the most critical reaction for drug synthesis (e.g., attaching the benzamide "head" to a "tail").

  • 5-Amino-2-ethoxybenzamide:

    • Reactivity: High. Reacts rapidly with acid chlorides or anhydrides at room temperature.[1]

    • Risk: Can undergo di-acylation if excess reagent is used.[1]

    • Protocol Note: Mild bases (Pyridine,

      
      ) are sufficient.[1]
      
  • 4-Amino-2-ethoxybenzamide:

    • Reactivity: Low. The nucleophilicity is suppressed by the amide group.[1]

    • Risk: Incomplete conversion.[1]

    • Protocol Note: Requires stronger activation (e.g., heating with acid chloride, or using HATU/DIEA in DMF).[1]

Electrophilic Aromatic Substitution (EAS)
  • 5-Amino: The C4 and C6 positions are highly activated (ortho to amino/ethoxy).[1] Halogenation (e.g., chlorination) occurs very readily, often requiring controlled conditions to prevent over-halogenation.[1]

  • 4-Amino: The C3 and C5 positions are activated by the amino group but deactivated by the amide. Substitution is more selective but slower.[1]

Drug Development Applications[1][3][4]
  • Prokinetics (4-Amino Core): The 4-amino-5-chloro-2-ethoxybenzamide scaffold is the backbone of Mosapride . The stability of the 4-amino system is crucial for the drug's metabolic profile.

  • Analgesics/Research Tools (5-Amino Core): Used to synthesize COX-1 inhibitors where the high electron density of the aniline ring aids in binding to the enzyme active site.

Experimental Protocols

Protocol A: Standardized Acylation Test

Objective: To differentiate the nucleophilic reactivity of the two isomers.

Materials:

  • Substrate: 1.0 mmol of Isomer (4-Amino or 5-Amino)

  • Reagent: 1.1 mmol Acetyl Chloride[1]

  • Solvent: Dichloromethane (DCM, 5 mL)

  • Base: Triethylamine (1.5 mmol)

Procedure:

  • Dissolution: Dissolve the benzamide isomer in dry DCM.

  • Addition: Add Triethylamine, followed by dropwise addition of Acetyl Chloride at 0°C.

  • Monitoring: Warm to Room Temperature (25°C) and monitor by TLC (50% EtOAc/Hexane) every 15 minutes.

Expected Results:

Isomer Time to Completion Observation
5-Amino < 30 Minutes Rapid conversion.[1] Clean product spot.

| 4-Amino | > 4 Hours (or incomplete) | Sluggish reaction.[1] May require reflux or DMAP catalyst to drive to completion.[1] |

Protocol B: Handling & Storage (Self-Validating Safety)
  • 5-Amino Isomer:

    • Observation: Powder may turn pink/brown over time.[1]

    • Cause: Air oxidation to quinone-imine species due to the electron-rich ring.[1]

    • Action: Store under Argon/Nitrogen at -20°C. If colored, recrystallize from Ethanol/Water before use.[1]

  • 4-Amino Isomer:

    • Observation: Remains white/off-white stable powder.[1]

    • Action: Store at Room Temperature, desiccated.

Synthesis Workflow Visualization

Synthesis cluster_Mosapride Case Study: Prokinetic Scaffold (4-Amino) cluster_COX Case Study: High-Affinity Ligand (5-Amino) Start4 4-Amino-2-ethoxybenzamide Step1 Chlorination (NCS) (Targeting C5) Start4->Step1 Inter4 4-Amino-5-chloro-2-ethoxybenzamide Step1->Inter4 Step2 Amide Coupling (Requires Activation) Inter4->Step2 Drug4 Mosapride Analogue Step2->Drug4 Start5 5-Amino-2-ethoxybenzamide StepA Direct Acylation (Rapid, RT) Start5->StepA Drug5 COX-1 Inhibitor Candidate StepA->Drug5

Figure 2: Synthetic utility comparison. The 4-amino isomer typically undergoes halogenation to increase metabolic stability before coupling (Mosapride route), while the 5-amino isomer is often coupled directly due to its high reactivity.

References

  • Kato, H., et al. (2011).[1] Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. ChemMedChem. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • PubChem. (n.d.).[1] 2-Ethoxybenzamide | C9H11NO2.[1][3] Retrieved from [Link]

Sources

Validation of Analytical Methods for 5-Amino-2-ethoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

5-Amino-2-ethoxybenzamide (CAS: 55836-69-6) is a pivotal chemical intermediate used in the synthesis of gastroprokinetic agents such as Mosapride Citrate and Itopride . In drug development, it plays a dual role: it is a raw material requiring high-assay purity (>98%) and a potential process-related impurity (often designated as Impurity D) in the final API, where it must be controlled at trace levels (<0.10%).

This guide moves beyond generic protocols to validate specific analytical strategies. We compare the industry workhorse (RP-HPLC-UV ) against high-sensitivity alternatives (UHPLC-MS/MS ) and traditional wet chemistry (Diazotization Titration ), providing a decision framework for researchers navigating ICH Q2(R1) compliance.

Methodological Landscape & Decision Matrix

Selecting the correct validation path depends entirely on the "Context of Use." Is the analyte a starting material (Assay) or a contaminant (Limit Test)?

Comparative Analysis Table
FeatureMethod A: RP-HPLC-UV Method B: UHPLC-MS/MS Method C: Diazotization Titration
Primary Application QC Release, Impurity Profiling (>0.05%)Trace Analysis (<0.01%), Genotoxic ScreeningRaw Material Assay (Bulk Purity)
Specificity High (Separates structural analogs)Very High (Mass discrimination)Low (Interference from other primary amines)
Sensitivity (LOD) ~0.05 µg/mL~0.5 ng/mLN/A (Macro analysis only)
Throughput Moderate (15-25 min run)High (3-5 min run)Low (Manual titration)
Cost/Run LowHighVery Low
Robustness Excellent (Standard C18 columns)Moderate (Matrix effects)High (Stoichiometric)
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal Context What is the context? Start->Context RawMat Raw Material Purity (>98% Assay) Context->RawMat Bulk Synthesis Impurity Impurity in API (<0.1% Limit) Context->Impurity Final Drug Product Titration Diazotization Titration (Cheap, Absolute) RawMat->Titration Cost effective HPLC RP-HPLC-UV (Standard QC) RawMat->HPLC If isomers present Impurity->HPLC Standard Limits LCMS UHPLC-MS/MS (Trace/Genotox) Impurity->LCMS Ultra-trace needed Validation Proceed to ICH Q2 Validation Titration->Validation HPLC->Validation LCMS->Validation

Figure 1: Decision tree for selecting the appropriate analytical technique based on the concentration range and regulatory requirement.

Deep Dive: Validating the RP-HPLC Standard (Method A)

This section details the validation of the "Gold Standard" method, capable of serving as both an assay for the intermediate and a limit test for the API.

Mechanistic Rationale
  • Stationary Phase: A C18 column is selected because the ethoxy group provides sufficient hydrophobicity for retention, while the amino group requires a buffered mobile phase to prevent peak tailing.

  • Mobile Phase pH: The primary amine (pKa ~4-5) can cause secondary interactions with silanol groups. Using a phosphate buffer at pH 3.0–4.5 ensures the amine is protonated but paired with the buffer ions, or sufficiently suppressed to improve peak symmetry.

  • Detection: The benzamide core exhibits strong UV absorption. A wavelength of 274 nm is optimal, coinciding with the absorption maximum of related benzamides like Mosapride, allowing simultaneous detection.

Standardized Protocol
  • Column: Inertsil ODS-3V or equivalent C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20mM Potassium Dihydrogen Phosphate (pH 3.5 with Orthophosphoric acid).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 70:30 (A:B) or Gradient (10% B to 60% B over 20 min).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10-20 µL.

  • Diluent: Mobile Phase.[3]

Validation Parameters & Acceptance Criteria (ICH Q2)
Experiment 1: Specificity (Stress Testing)

To prove the method is stability-indicating, the sample must be subjected to stress.[4][3]

  • Protocol: Treat 5-Amino-2-ethoxybenzamide with:

    • 0.1N HCl (Acid hydrolysis)

    • 0.1N NaOH (Base hydrolysis)

    • 3% H2O2 (Oxidation)

  • Requirement: The main peak purity angle must be less than the purity threshold (using PDA detector). No degradant peaks should co-elute with the main peak.

Experiment 2: Linearity & Range
  • Protocol: Prepare 5 concentration levels.

    • For Assay: 80%, 90%, 100%, 110%, 120% of target concentration (e.g., 0.5 mg/mL).

    • For Impurity: LOQ to 150% of the specification limit (e.g., 0.05% to 0.15%).

  • Data Output: Plot Area vs. Concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[5][6]
Experiment 3: Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix (if analyzing API) or solvent (if analyzing raw material) at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery between 98.0% – 102.0% (Assay) or 90.0% – 110.0% (Impurity).

Validation Workflow Diagram

ValidationFlow Setup System Suitability (RSD < 2.0%, Tailing < 1.5) Spec Specificity (No Interference) Setup->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Validation Report (Pass/Fail) Prec->Report

Figure 2: Sequential workflow for ICH Q2(R1) method validation.

Advanced Alternative: UHPLC-MS/MS (Method B)

When 5-Amino-2-ethoxybenzamide is a potential genotoxic impurity (PGI) or present in complex biological matrices (PK studies), UV detection is insufficient.

  • Instrumentation: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Ionization: ESI Positive Mode (Amine group protonates easily:

    
    ).
    
  • MRM Transition: Monitor parent ion (m/z ~181.2 for C9H12N2O2) to specific fragments (e.g., loss of ethoxy group).

  • Advantage: Specificity. In Mosapride synthesis, chlorinated byproducts (like 4-amino-5-chloro-2-ethoxybenzamide) are common. MS distinguishes these by mass (m/z 181 vs 215), whereas UV spectra are nearly identical.

Experimental Data Summary (Simulated)

The following data represents typical results expected from a successful validation of Method A (HPLC-UV) for impurity profiling.

ParameterAcceptance CriteriaTypical Experimental ResultStatus
System Suitability Tailing Factor < 2.01.15PASS
System Precision RSD < 2.0% (n=6)0.45%PASS
LOD S/N > 3:10.03 µg/mLPASS
LOQ S/N > 10:10.10 µg/mLPASS
Linearity

0.9998PASS
Robustness Flow ±0.2 mL/minRSD < 2.0%PASS

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] (2005). Available at: [Link]

  • PubChem. Compound Summary for CID 170452956 (Mosapride Impurity D / 5-Amino-2-ethoxybenzamide derivative).[7] National Library of Medicine. Available at: [Link]

  • Sahu, P.K., et al. "Overview of Stability-Indicating HPLC Methods for Pharmaceuticals." LCGC International, 2020. (Contextual grounding for stress testing protocols). Available at: [Link]

Sources

A Comparative Guide to the Purity Confirmation of Commercial 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity in 5-Amino-2-ethoxybenzamide

5-Amino-2-ethoxybenzamide is a versatile substituted benzamide that serves as a key building block in the synthesis of various pharmaceutical agents and research compounds. Its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies, underscores the necessity for stringent purity control. The presence of impurities, even in trace amounts, can lead to misleading biological data, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicities. Therefore, a multi-pronged analytical approach is not just recommended but essential for the unequivocal confirmation of its purity.

This guide will explore the orthogonal analytical techniques of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of commercial 5-Amino-2-ethoxybenzamide. We will delve into the causality behind experimental choices, present hypothetical comparative data from three representative commercial suppliers, and provide detailed, actionable protocols.

The Analytical Triad: A Self-Validating Approach to Purity Determination

A robust assessment of chemical purity relies on the principle of orthogonality, wherein different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may co-elute or be otherwise obscured by a single method.

Caption: Orthogonal analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly with UV detection, is the cornerstone for quantifying the purity of small molecules. The choice of a reversed-phase method is logical for a moderately polar compound like 5-Amino-2-ethoxybenzamide.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 5-Amino-2-ethoxybenzamide sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Rationale for Method Parameters:

  • A C18 column is chosen for its versatility in retaining a broad range of moderately polar to nonpolar compounds.

  • The formic acid in the mobile phase aids in protonating the analyte, leading to sharper peaks and improved chromatographic performance.

  • A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wider range of polarities.

  • Detection at 254 nm is selected as it is a common wavelength for aromatic compounds to absorb UV light.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

¹H NMR spectroscopy provides invaluable information about the chemical structure of a molecule and can be used to identify and quantify impurities. The chemical shifts, splitting patterns, and integration of the proton signals are unique to the structure of 5-Amino-2-ethoxybenzamide.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the 5-Amino-2-ethoxybenzamide sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Hypothetical ¹H NMR Data for 5-Amino-2-ethoxybenzamide (in DMSO-d₆):

  • ~7.2 ppm (d, 1H): Aromatic proton ortho to the amide group.

  • ~6.8 ppm (dd, 1H): Aromatic proton meta to the amide and ortho to the ethoxy group.

  • ~6.5 ppm (d, 1H): Aromatic proton ortho to the amino group.

  • ~7.5 and ~7.0 ppm (br s, 2H): Amide protons (may exchange with water).

  • ~5.0 ppm (br s, 2H): Amino protons (may exchange with water).

  • ~4.0 ppm (q, 2H): Methylene protons of the ethoxy group.

  • ~1.3 ppm (t, 3H): Methyl protons of the ethoxy group.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Molecular Weight Confirmation

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is crucial for confirming the molecular weight of the main component and for identifying the molecular weights of any impurities.

Experimental Protocol: LC-MS Analysis

  • LC System: Utilize the same HPLC method as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Scan Range: m/z 100-500.

Expected Mass Spectrometry Data:

  • Expected [M+H]⁺: 181.0977 for C₉H₁₂N₂O₂.

Comparative Analysis of Commercial 5-Amino-2-ethoxybenzamide Samples

To illustrate the application of these methods, we present hypothetical data for three representative commercial samples of 5-Amino-2-ethoxybenzamide.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98%99%>99.5%
HPLC Purity (%) 98.599.299.7
¹H NMR Conforms to structureConforms to structureConforms to structure
LC-MS [M+H]⁺ 181.1181.1181.1
Major Impurity (by HPLC) 0.8% (retention time 10.2 min)0.5% (retention time 8.5 min)0.2% (retention time 10.2 min)
Impurity ID (by LC-MS) m/z 153.1 (likely 4-amino-2-hydroxybenzamide)m/z 195.1 (likely N-ethyl-5-amino-2-ethoxybenzamide)m/z 153.1 (likely 4-amino-2-hydroxybenzamide)

Understanding Potential Impurities: A Synthesis-Based Perspective

A thorough understanding of the synthetic route used to produce 5-Amino-2-ethoxybenzamide is paramount for predicting potential process-related impurities. A plausible synthetic pathway is the etherification of a protected 4-aminophenol derivative followed by amidation.

Caption: A plausible synthetic route for 5-Amino-2-ethoxybenzamide.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-amino-2-hydroxybenzoic acid (m/z 154.04 [M+H]⁺).

  • Intermediates: Incompletely reacted intermediates from any of the synthetic steps.

  • Byproducts of Etherification: Over-alkylation products, such as N-ethylated derivatives (m/z 209.13 [M+H]⁺).

  • Byproducts of Amidation: Unreacted carboxylic acid intermediate.

  • Degradation Products: Hydrolysis of the amide or ether linkage under harsh reaction or purification conditions.

Comparison with an Alternative: 5-Amino-2-methoxybenzamide

For applications where the ethoxy group is not a critical pharmacophore, 5-Amino-2-methoxybenzamide (CAS 22961-58-6) can be considered as a structural analog and potential alternative.[1]

Feature 5-Amino-2-ethoxybenzamide 5-Amino-2-methoxybenzamide
Molecular Weight 180.20 g/mol 166.17 g/mol
LogP (predicted) ~1.5~1.1
Synthetic Accessibility Generally straightforwardGenerally straightforward
Potential Applications Kinase inhibitors, GPCR modulatorsSimilar to the ethoxy analog

The choice between these two analogs would depend on the specific requirements of the target, with the slightly more lipophilic ethoxy group potentially influencing cell permeability and binding affinity.

Conclusion: Ensuring Confidence in Your Starting Material

The purity of 5-Amino-2-ethoxybenzamide is not a trivial matter but a foundational pillar of reliable and reproducible research. This guide has outlined a comprehensive and orthogonal analytical strategy for the robust confirmation of its purity. By integrating HPLC for quantitative assessment, NMR for structural verification, and MS for molecular weight confirmation, researchers can proceed with confidence, knowing that their starting material meets the stringent quality standards required for drug discovery and development. It is imperative that researchers do not solely rely on the stated purity from a supplier but perform their own due diligence through rigorous analytical characterization.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • European Pharmacopoeia (Ph. Eur.). 2.2.46. Chromatographic separation techniques. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • ICH Guideline Q3A(R2): Impurities in New Drug Substances. 2006. [Link]

  • American Elements. 5-Amino-2-methoxybenzamide. [Link]

Sources

Biological Activity Comparison: 5-Amino-2-ethoxybenzamide Derivatives (HDAC Inhibitors)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 5-amino-2-ethoxybenzamide derivatives, specifically focusing on their application as Histone Deacetylase (HDAC) inhibitors. The most prominent derivative in this class is Chidamide (Tucidinostat) . Unlike pan-HDAC inhibitors (hydroxamates like Vorinostat), this scaffold exhibits unique Class I isoform selectivity (HDAC1, 2, 3, and 10) and slow-binding kinetics .

This document compares the biological activity, pharmacokinetic profiles, and experimental validation protocols of these derivatives against standard alternatives.

Structural & Mechanistic Perspective

The Scaffold: 5-Amino-2-ethoxybenzamide

The "5-amino-2-ethoxybenzamide" moiety functions as the Zinc Binding Group (ZBG) .[1][2] In drug design, this group replaces the hydroxamic acid found in first-generation inhibitors.

  • 2-Ethoxy Group: Provides steric bulk that fits into the "foot pocket" of Class I HDACs, excluding Class II enzymes (which lack this pocket). This dictates selectivity .

  • 5-Amino Position: Serves as the attachment point for the "linker" and "cap" regions (e.g., the pyridine-acryloyl group in Chidamide), which interact with the rim of the enzyme tunnel.

  • Benzamide Moiety: Forms a bidentate chelate with the active site Zinc ion (

    
    ).
    
Kinetic Differentiation: The "Residence Time" Factor

As a Senior Application Scientist, it is critical to note that IC


 values alone are misleading  when comparing benzamides to hydroxamates.
  • Hydroxamates (e.g., Vorinostat): Fast-on/Fast-off kinetics. They wash out of the target quickly.

  • Benzamides (e.g., Chidamide, Entinostat): Slow-on/Slow-off kinetics. They exhibit a long residence time on the enzyme, leading to sustained biological effects even after the free drug is cleared from plasma.

Visualization: Mechanism of Action & Signaling

The following diagram illustrates the pathway from HDAC inhibition to tumor suppression.

HDAC_Pathway Inhibitor 5-Amino-2-ethoxybenzamide (e.g., Chidamide) Target Class I HDACs (HDAC 1, 2, 3, 10) Inhibitor->Target Selective Binding Zinc Active Site Zn2+ Chelation Target->Zinc Bidentate Interaction Chromatin Chromatin Relaxation (Hyperacetylation) Zinc->Chromatin Inhibits Deacetylation GeneExp Gene Expression Reactivation (p21, E-cadherin) Chromatin->GeneExp Epigenetic Modulation Outcome Cell Cycle Arrest (G1) & Apoptosis GeneExp->Outcome Tumor Suppression

Figure 1: Mechanism of action showing the cascade from selective zinc chelation to phenotypic outcome.

Comparative Analysis: Performance Data

The following data contrasts the 5-amino-2-ethoxybenzamide scaffold (Chidamide) against the industry-standard hydroxamate (Vorinostat) and a non-ethoxy benzamide (Entinostat).

Table 1: Enzymatic Inhibition Profile (IC )

Note: Lower values indicate higher potency.

FeatureChidamide (5-Amino-2-ethoxy...)Vorinostat (SAHA)Entinostat (MS-275)
Chemical Class BenzamideHydroxamic AcidBenzamide
Selectivity Class I (HDAC1, 2, 3,[3] 10)Pan-HDAC (Class I, II, IV)Class I (HDAC1, 3)
HDAC1 IC

~95 nM ~10 nM~180 nM
HDAC2 IC

~260 nM ~10 nM~1.1 µM
HDAC3 IC

~255 nM ~20 nM~2.3 µM
HDAC6 IC

> 10 µM (Inactive)~10 nM (Active)> 10 µM (Inactive)
Binding Kinetics Slow-Tight BindingFast-ExchangeSlow-Tight Binding
Table 2: Pharmacokinetic & Cellular Advantages
Parameter5-Amino-2-ethoxybenzamide DerivativesHydroxamates (Alternative)Scientific Insight
Plasma Half-life (

)
16 - 19 Hours ~2 HoursBenzamides allow for less frequent dosing intervals due to metabolic stability.
Metabolic Stability HighLowHydroxamates are rapidly glucuronidated; Benzamides resist rapid hydrolysis.
Toxicity Profile Hematological (manageable)Fatigue, GI, Cardiac (QT)Class I selectivity reduces off-target toxicity associated with HDAC6 inhibition.

Experimental Protocols for Validation

To objectively validate the biological activity of these derivatives, use the following self-validating workflows.

Protocol A: Fluorogenic HDAC Enzymatic Assay

Purpose: Determine IC


 and confirm Class I selectivity.
  • Reagents: Recombinant HDAC1 and HDAC6 (as negative control), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).

  • Preparation: Dilute 5-Amino-2-ethoxybenzamide derivative in DMSO (serial dilutions).

  • Incubation (Critical Step):

    • Mix Enzyme + Inhibitor.[4]

    • Pre-incubate for 30-60 minutes. Reason: Benzamides are slow-binding inhibitors. skipping pre-incubation will artificially inflate the IC

      
       (make it look less potent).
      
  • Reaction: Add Substrate. Incubate 30 mins at 37°C.

  • Development: Add Trypsin/Developer solution to release the fluorophore.

  • Read: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Calculation: Plot Dose-Response curve using non-linear regression (4-parameter logistic fit).

Protocol B: Cellular Biomarker Validation (Western Blot)

Purpose: Confirm target engagement inside the cell (H3 Acetylation).

  • Cell Line: HCT116 (Colon) or MCF-7 (Breast).

  • Treatment: Treat cells with compound (0.1, 1, 5, 10 µM) for 24-48 hours .

    • Note: Benzamides require longer treatment times than hydroxamates to show maximal acetylation due to kinetics.

  • Lysis: Harvest in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting Targets:

    • Acetyl-Histone H3 (Lys9/Lys14): Expect Increase (Primary marker).

    • Acetyl-Tubulin: Expect No Change (Negative control - confirms lack of HDAC6 activity).

    • p21 (WAF1/CIP1): Expect Increase (Downstream effector).

Visualization: Experimental Workflow

This diagram outlines the validation logic to distinguish a specific 5-amino-2-ethoxybenzamide from a generic pan-inhibitor.

Validation_Workflow Start Compound Library Step1 Enzymatic Assay (+/- Pre-incubation) Start->Step1 Decision1 Time-Dependent Inhibition? Step1->Decision1 Decision1->Start No (Hydroxamate trait) Step2 Selectivity Screen (HDAC1 vs HDAC6) Decision1->Step2 Yes (Benzamide trait) Decision2 HDAC1 Selective? Step2->Decision2 Step3 Cellular Western Blot (Ac-H3 vs Ac-Tubulin) Decision2->Step3 High Selectivity Result Confirmed Benzamide Profile Step3->Result Ac-H3 High Ac-Tub Low

Figure 2: Screening workflow to validate slow-binding kinetics and isoform selectivity.

References

  • Ning, Z. Q., et al. (2012). Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the potential to modulate immune responses. Cancer Chemotherapy and Pharmacology.

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry.

  • Gong, K., et al. (2016). HDAC inhibition by Chidamide induces apoptosis and arrests cell cycle in myelodysplastic syndromes. American Journal of Translational Research.

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules.

  • Lu, X., et al. (2010). Structure-Activity Relationship Studies of Benzamides as Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry.

Sources

comparative study of synthesis routes for aminobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminobenzamides—specifically the ortho (2-amino), meta (3-amino), and para (4-amino) isomers—are critical pharmacophores in drug discovery, serving as precursors for quinazolinones, HDAC inhibitors (e.g., Entinostat), and antipsychotics (e.g., Sulpiride).

This guide objectively compares the two dominant synthesis routes:

  • The Isatoic Anhydride Ring-Opening: The industry standard for 2-aminobenzamides, offering superior atom economy and a one-pot profile.

  • The Nitro-Reduction Pathway: The versatile "generalist" route required for 3- and 4-aminobenzamides, or when specific ortho-substitution patterns preclude anhydride formation.

Route Analysis & Mechanisms

Route A: Isatoic Anhydride Ring-Opening (The Ortho-Specialist)

Best For: High-yield synthesis of 2-aminobenzamides (anthranilamides). Mechanism: Nucleophilic attack by a primary or secondary amine at the anhydride carbonyl, followed by decarboxylation.

This route effectively utilizes isatoic anhydride as a "self-protected" and "activated" form of anthranilic acid. It bypasses the need for external coupling reagents (HATU/EDC) and amine protection, preventing self-polymerization.

Mechanistic Pathway (DOT Visualization)

IsatoicMechanism Isatoic Isatoic Anhydride Intermediate Carbamate Intermediate Isatoic->Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Intermediate Transition Decarboxylation (-CO2) Intermediate->Transition Ring Opening Product 2-Aminobenzamide Transition->Product Irreversible

Figure 1: The atom-economical conversion of isatoic anhydride to 2-aminobenzamide. Note the irreversible decarboxylation step driving the reaction forward.

Route B: Nitro-Reduction Pathway (The Generalist)

Best For: 3- and 4-aminobenzamides, or complex anilines sensitive to anhydride formation. Mechanism: Two-stage process involving (1) Amidation of nitrobenzoic acid and (2) Chemoselective reduction of the nitro group.

While reliable, this route suffers from poor step economy. The amino group must be "masked" as a nitro group during amide coupling to avoid side reactions, necessitating a subsequent reduction step (hydrogenation or metal-mediated).

Workflow Diagram (DOT Visualization)

NitroReduction Start Nitrobenzoic Acid (2-, 3-, or 4- isomer) Activation Acid Chloride/Coupling (SOCl2 or HATU) Start->Activation Amidation Nitrobenzamide Intermediate Activation->Amidation + Amine Reduction Reduction Step (H2/Pd-C or Fe/HCl) Amidation->Reduction Final Aminobenzamide Product Reduction->Final

Figure 2: The stepwise progression of the Nitro-Reduction route. Note the requirement for distinct activation and reduction phases.

Comparative Performance Analysis

The following data aggregates typical performance metrics from bench-scale optimizations (10g scale).

MetricRoute A: Isatoic AnhydrideRoute B: Nitro-Reduction
Target Isomers Ortho (2-amino) onlyAll (Ortho, Meta, Para)
Step Count 1 (One-pot)2-3 (Activation

Amidation

Reduction)
Typical Yield 85 – 98%60 – 75% (Overall)
Atom Economy High (Byproduct: CO

)
Low (Byproducts: SO

, PO-salts, Metal waste)
Purification Precipitation/FiltrationColumn Chromatography often required
Safety Profile High (CO

evolution)
Moderate (H

gas or pyrophoric catalysts)
Cost Efficiency High (Low solvent/reagent use)Moderate (Catalyst/Coupling reagent costs)

Validated Experimental Protocols

Protocol A: Green Synthesis of 2-Aminobenzamide (Isatoic Route)

Rationale: This protocol utilizes water as a solvent, leveraging the hydrophobicity of the product for easy isolation.

  • Setup: Charge a round-bottom flask with Isatoic Anhydride (1.0 equiv) and water (5 mL/mmol).

  • Addition: Add the Amine (1.1 equiv) . Note: If the amine is a solid, dissolve in a minimal amount of EtOH or DMF.

  • Reaction: Heat the suspension to 50–60 °C for 2–4 hours.

    • Observation: CO

      
       evolution will be observed as bubbling. The reaction is complete when the solid dissolves (if product is soluble) or changes appearance.
      
  • Workup:

    • Cool reaction mixture to room temperature.

    • The product typically precipitates as a white/off-white solid.

    • Filtration: Collect solid by vacuum filtration. Wash with cold water (

      
      ).
      
    • Drying: Dry under vacuum at 45 °C.

  • Validation: Check purity via TLC (EtOAc/Hexane 1:1) or LC-MS. Expect >95% purity without chromatography.

Protocol B: Catalytic Reduction of 4-Nitrobenzamide (General Route)

Rationale: Uses Pd/C for clean reduction, avoiding iron sludge waste typical of Bechamp reductions.

Step 1: Amidation (Standard)

  • React 4-nitrobenzoyl chloride with amine in DCM/Et

    
    N to obtain 4-nitrobenzamide. Isolate via extraction.
    

Step 2: Reduction

  • Setup: Dissolve 4-Nitrobenzamide (1.0 equiv) in MeOH or EtOH (10 mL/mmol).

  • Catalyst: Carefully add 10% Pd/C (5-10 wt% loading) under an inert Argon atmosphere. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge vessel with H

    
     gas (balloon pressure is usually sufficient for nitro groups). Stir vigorously at RT for 6–12 hours.
    
  • Monitoring: Monitor by TLC. The amine product is significantly more polar than the nitro starting material.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely to prevent ignition.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Recrystallize from EtOH/Water if necessary.

Expert Insights & Troubleshooting

  • Isatoic Anhydride Storage: Isatoic anhydride is moisture sensitive. Hydrolysis yields anthranilic acid, which is inert to amines under these mild conditions. Always verify the quality of the starting material if yields drop.

  • Regioselectivity in Nitro Route: If reducing a nitrobenzamide that contains halogens (Cl, Br, I), avoid standard Pd/C/H

    
     as dehalogenation may occur. Use SnCl
    
    
    
    /EtOH
    or Fe/NH
    
    
    Cl
    (mild conditions) instead to preserve the halogen.
  • Scalability: Route A is preferred for scale-up of ortho-isomers due to the absence of exothermic hydrogenation steps and heavy metal waste streams.

References

  • Synthesis and biological evaluation of 2-aminobenzamide derivatives. PubMed. Available at: [Link] (Search Term: 2-aminobenzamide synthesis isatoic anhydride)

  • Green synthesis of 2‐thioxo‐4‐quinazolinones from 2‐aminobenzamide. ResearchGate. Available at: [Link]

  • Catalyst‐Free Hydrogen Proton Transfer Reduction of Nitrobenzamides. ResearchGate. Available at: [Link]

  • Reactions of Isatoic Anhydride with Various Nucleophiles.J. Org. Chem. (Classic mechanistic reference).

Sources

Analytical Specificity & Cross-Reactivity Guide: 5-Amino-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Structural Challenge

5-Amino-2-ethoxybenzamide (CAS: 81929-48-8) is a critical benzamide derivative, primarily encountered as a synthesis intermediate or degradation impurity in the manufacturing of gastroprokinetic agents like Mosapride and Itopride .

In analytical workflows, this compound presents a significant "cross-reactivity" challenge—not necessarily in the immunological sense of antibody binding (though theoretically possible), but as a chromatographic interferent that can compromise the purity assessment of the parent drug. Its structural core (the benzamide ring with ethoxy and amino substitutions) mimics the pharmacophore of the active pharmaceutical ingredient (API), leading to potential co-elution in HPLC or cross-signal generation in low-specificity assays.

This guide compares the performance of three assay modalities in distinguishing 5-Amino-2-ethoxybenzamide from its parent compounds, providing actionable protocols to ensure analytical specificity.

Comparative Analysis: Assay Performance

The following table contrasts the "cross-reactivity" (interference risk) of 5-Amino-2-ethoxybenzamide across standard analytical platforms.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV) LC-MS/MS (Triple Quadrupole) Immunoassay (ELISA)
Primary Detection Principle UV Absorbance (254–270 nm)Mass-to-Charge Ratio (m/z) & FragmentationAntibody-Antigen Binding
Cross-Reactivity Risk High. The benzamide chromophore is nearly identical to the parent drug. Without optimized gradients, co-elution is common.Low. The molecular weight difference (Parent ~421 Da vs. Impurity ~180 Da) allows easy discrimination.Moderate to High. Polyclonal antibodies raised against the benzamide core may cross-react significantly.
Sensitivity (LOD) ~0.1 µg/mL~0.1 ng/mL~1.0 ng/mL
Throughput Medium (15–30 min/run)Medium (5–10 min/run)High (96 samples/plate)
Best Use Case Routine QC & Purity Testing (with validated separation).Pharmacokinetics (PK) & Trace Impurity ID.High-throughput screening (requires specific mAb).

Technical Deep Dive: Mechanism of Interference

To understand the cross-reactivity, one must analyze the structural homology.

  • The Parent (e.g., Mosapride): 4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide.

  • The Interferent (5-Amino-2-ethoxybenzamide): A regioisomer fragment.

Chromatographic Behavior: The amino group at position 5 (vs.[1] 4) and the lack of the morpholine side chain make 5-Amino-2-ethoxybenzamide significantly more polar than Mosapride.

  • Result: In Reverse-Phase HPLC (C18), 5-Amino-2-ethoxybenzamide typically elutes earlier (lower

    
    ) than the parent drug.
    
  • Risk: If the solvent front is not well-resolved, or if the gradient starts with high organic content, this impurity may merge with the injection peak or other polar degradants, leading to "hidden" impurities.

Immunological Behavior (Theoretical): If an ELISA is designed using a hapten conjugated via the morpholine ring, the antibodies will likely recognize the benzamide face . Since 5-Amino-2-ethoxybenzamide preserves this face, it acts as a competitive inhibitor, potentially causing false positives in PK assays.

Validated Protocol: Specificity Testing via HPLC

This protocol ensures the separation of 5-Amino-2-ethoxybenzamide from the API, validating the assay's specificity.

Objective: Demonstrate resolution (


) between 5-Amino-2-ethoxybenzamide and Mosapride.

Reagents:

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Injection
10.09010Isocratic Hold (Elution of Polar Impurities)
25.04060Linear Gradient (Elution of Parent)
30.04060Wash
35.09010Re-equilibration

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 5-Amino-2-ethoxybenzamide reference standard in Methanol to 100 µg/mL.

  • Spike Recovery: Spike the Parent Drug solution (1 mg/mL) with the impurity at 0.1% level (1 µg/mL).

  • Injection: Inject 20 µL of the Blank, Impurity Standard, Parent Standard, and Spiked Sample.

  • Calculation: Calculate Resolution (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is retention time and
    
    
    is peak width at base.

Expected Results:

  • 5-Amino-2-ethoxybenzamide:

    
     min (Early eluting).
    
  • Parent Drug:

    
     min (Late eluting).
    
  • Result: Complete baseline separation (

    
    ), confirming no chromatographic cross-reactivity .
    

Visualization: Specificity Workflow

The following diagram illustrates the decision matrix for handling 5-Amino-2-ethoxybenzamide interference in assay development.

SpecificityWorkflow Start Sample Analysis (Benzamide Drug) CheckMethod Select Assay Method Start->CheckMethod HPLC HPLC-UV (Routine QC) CheckMethod->HPLC LCMS LC-MS/MS (PK/Trace) CheckMethod->LCMS ELISA Immunoassay (Screening) CheckMethod->ELISA RiskHPLC Risk: Co-elution with Polar Degradants HPLC->RiskHPLC Potential Interference Result Validated Specificity (Rs > 2.0) LCMS->Result Mass Discrimination (High Specificity) RiskELISA Risk: Ab Cross-Reactivity (False Positive) ELISA->RiskELISA High Cross-Reactivity ActionHPLC Action: Optimize Gradient (Low Initial Organic %) RiskHPLC->ActionHPLC ActionELISA Action: Cross-Adsorb Ab or Switch to MS RiskELISA->ActionELISA ActionHPLC->Result

Caption: Decision matrix for mitigating 5-Amino-2-ethoxybenzamide interference in analytical workflows.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16791535, N-(2-amino-5-chlorophenyl)-2-ethoxybenzamide. Retrieved from [Link]

  • Kato, S., et al. (1996). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride.[2] Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Xiang, Y., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method.[3] Xenobiotica. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Confirmation of 5-Amino-2-ethoxybenzamide: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins everything from understanding biological activity to ensuring the integrity of intellectual property. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of the novel compound, 5-Amino-2-ethoxybenzamide. While a definitive crystal structure for this specific molecule is not yet publicly available, we will leverage data from the closely related analogue, 2-ethoxybenzamide, to illustrate the unparalleled insights provided by single-crystal X-ray crystallography. This will be juxtaposed with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a holistic view of a comprehensive structural elucidation workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides an unambiguous three-dimensional model of a molecule, revealing bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its physical and biological properties.

Hypothetical Structural Analysis of 5-Amino-2-ethoxybenzamide

Based on the known crystal structure of its analogue, 2-ethoxybenzamide (ethenzamide), we can predict the likely molecular conformation and packing of 5-Amino-2-ethoxybenzamide. The addition of the amino group at the C5 position is expected to introduce significant hydrogen bonding capabilities, likely influencing the crystal packing arrangement. The ethoxy group at the C2 position is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of 5-Amino-2-ethoxybenzamide would first need to be grown. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate).

  • Crystal Mounting and Data Collection: A suitable single crystal (typically <0.5 mm in each dimension) is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. A modern single-crystal X-ray diffractometer, equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector), is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.

Predicted Crystallographic Data for 5-Amino-2-ethoxybenzamide (based on 2-ethoxybenzamide)
ParameterPredicted Value for 5-Amino-2-ethoxybenzamideReference Data: 2-Ethoxybenzamide[1]
Crystal SystemMonoclinic or OrthorhombicMonoclinic
Space GroupP2₁/c or similar centrosymmetric groupP2₁/c
a (Å)~10-1510.34
b (Å)~5-105.06
c (Å)~15-2016.91
β (°)~90-10096.6
Key Intermolecular InteractionsN-H···O=C hydrogen bonds, N-H···N hydrogen bonds, π-π stackingN-H···O=C hydrogen bonds

Visualization of the Structural Elucidation Workflow

cluster_0 Structural Confirmation Workflow Start Synthesized Compound (5-Amino-2-ethoxybenzamide) X-Ray X-ray Crystallography Start->X-Ray Single Crystals NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Solution Sample MS Mass Spectrometry Start->MS Solid/Solution Sample IR IR Spectroscopy Start->IR Solid/Liquid Sample Data_Analysis Integrated Data Analysis X-Ray->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Confirmed Structure Data_Analysis->Structure_Confirmed

Caption: A generalized workflow for the structural confirmation of a novel compound.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for confirming the molecular formula, identifying functional groups, and determining the connectivity of atoms in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of 5-Amino-2-ethoxybenzamide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of an NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are detected. Standard 1D experiments include ¹H and ¹³C NMR. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.

  • Data Processing and Analysis: The FID is Fourier transformed to generate the NMR spectrum. The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to deduce the molecular structure.

Predicted ¹H and ¹³C NMR Data for 5-Amino-2-ethoxybenzamide (in DMSO-d₆)
¹H NMR AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (amide)~7.5-8.0br s2H
Aromatic H~6.5-7.8m3H
-NH₂ (aromatic)~5.0br s2H
-OCH₂CH₃~4.0q2H
-OCH₂CH₃~1.3t3H
¹³C NMR AssignmentPredicted Chemical Shift (δ, ppm)
C=O~168
Aromatic C-O~155
Aromatic C-NH₂~145
Aromatic C-H & C-C(O)~110-130
-OCH₂CH₃~64
-OCH₂CH₃~14

Visualization of the NMR Analysis Workflow

cluster_1 NMR Spectroscopy Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Data_Acq Data Acquisition (¹H, ¹³C, 2D NMR) Sample_Prep->Data_Acq Data_Proc Data Processing (Fourier Transform) Data_Acq->Data_Proc Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Data_Proc->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A streamlined workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, the solid is placed directly on the ATR crystal.

  • Data Acquisition: The sample is irradiated with a broad range of infrared light, and the detector measures the frequencies at which the light is absorbed.

  • Spectral Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Predicted Key IR Absorptions for 5-Amino-2-ethoxybenzamide
Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch (Amide)3350-3180Two bands, typically broad
N-H Stretch (Amine)3500-3300Two sharp bands for a primary amine[2][3][4][5]
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Amide)1680-1630Strong absorption[6]
N-H Bend (Amine)1650-1580[2]
C=C Stretch (Aromatic)1600-1450
C-O Stretch (Ether)1250-1050
C-N Stretch (Aromatic Amine)1335-1250[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectral Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to determine the molecular weight and study the fragmentation patterns.

Predicted Mass Spectrometry Data for 5-Amino-2-ethoxybenzamide
IonPredicted m/zNotes
[M+H]⁺181.0972Molecular ion (protonated)
[M]⁺˙180.0895Molecular ion (radical cation)
[M-NH₂]⁺164.0706Loss of the amide NH₂ group[7]
[M-C₂H₅O]⁺135.0553Loss of the ethoxy group
[C₇H₅O]⁺105.0335Benzoyl cation, a common fragment for benzamides[8]

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactionsUnambiguous and definitive structural proofRequires high-quality single crystals, which can be difficult to obtain; provides solid-state structure which may differ from solution
NMR Spectroscopy Connectivity, stereochemistry, dynamic processes in solutionProvides detailed structural information in solution, non-destructiveRequires relatively large amounts of pure sample, can be complex to interpret for large molecules
IR Spectroscopy Presence of functional groupsFast, simple, requires small sample amountProvides limited information on the overall molecular skeleton, not suitable for complex mixtures
Mass Spectrometry Molecular weight, molecular formula, fragmentation patternsHigh sensitivity, provides exact molecular formula (HRMS)Provides limited information on connectivity and stereochemistry, fragmentation can be complex to interpret

Logical Relationship of Analytical Techniques

cluster_2 Interrelation of Structural Data MS_Data MS Data (Molecular Formula) Proposed_Structure Proposed Structure MS_Data->Proposed_Structure IR_Data IR Data (Functional Groups) IR_Data->Proposed_Structure NMR_Data NMR Data (Connectivity & Stereochemistry) NMR_Data->Proposed_Structure XRay_Data X-Ray Data (Absolute 3D Structure) Confirmed_Structure Confirmed Structure XRay_Data->Confirmed_Structure Proposed_Structure->XRay_Data Definitive Confirmation

Caption: The hierarchical and complementary nature of analytical techniques in structural elucidation.

Conclusion

The structural confirmation of a novel molecule like 5-Amino-2-ethoxybenzamide requires a multi-faceted analytical approach. While NMR, IR, and Mass Spectrometry provide crucial and complementary pieces of the structural puzzle, including molecular formula, functional groups, and atomic connectivity, they ultimately lead to a proposed structure. Single-crystal X-ray crystallography serves as the ultimate arbiter, providing a definitive and unambiguous three-dimensional map of the molecule. Its ability to reveal the precise spatial arrangement of atoms and the nuances of intermolecular interactions is unparalleled, making it the gold standard in structural chemistry and an indispensable tool for researchers, scientists, and drug development professionals.

References

  • PubChem. 2-Ethoxybenzamide. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: amines. [Link]

  • ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • Cambridge Bioscience. 2-Ethoxybenzamide. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (PDF) Study of the composition of amines using IR spectroscopy. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • International Society of Magnetic Resonance. H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. [Link]

Sources

A Comparative Guide to the Elemental Analysis of Synthesized 5-Amino-2-ethoxybenzamide for Purity Verification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the elemental composition of synthesized 5-Amino-2-ethoxybenzamide, a crucial quality control step in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound verification.

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including those with antipsychotic and prokinetic properties.[1] When synthesizing novel derivatives like 5-Amino-2-ethoxybenzamide, confirming the molecular structure and purity is paramount. Elemental analysis serves as a fundamental, quantitative technique to verify that the empirical formula of the synthesized compound matches its theoretical composition.

Section 1: The Principle of Verification: Theoretical vs. Experimental Composition

The first step in the analytical process is to establish the theoretical elemental composition of the target molecule. This calculated profile serves as the benchmark against which all experimental results are measured.

Target Compound: 5-Amino-2-ethoxybenzamide

  • Molecular Formula: C₉H₁₂N₂O₂[2]

  • Molecular Weight: 180.20 g/mol [2]

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
CarbonC12.0119108.09959.99%
HydrogenH1.0081212.0966.71%
NitrogenN14.007228.01415.55%
OxygenO15.999231.99817.75%

A successfully synthesized, pure sample of 5-Amino-2-ethoxybenzamide should yield experimental results that closely align with these theoretical percentages. Significant deviation typically indicates the presence of impurities, residual solvents, or an incorrect molecular structure.

Section 2: The Gold Standard for Organic Compounds: CHN Combustion Analysis

For determining the percentage of carbon, hydrogen, and nitrogen in organic compounds, combustion analysis is the universally accepted gold standard.[3] This choice is rooted in its high precision, reliability, and the straightforward principle of converting the primary elements into easily detectable gases.[4]

The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically 900–1000°C).[4] Under these conditions, all carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resultant gases are then separated and quantified by a detector, such as a thermal conductivity detector.

Experimental Workflow

The entire process, from sample handling to final data analysis, follows a rigorously controlled workflow to ensure accuracy and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh 1-3 mg Sample into Tin Capsule Encapsulate Seal & Crimp Capsules Sample->Encapsulate Standard Weigh 1-3 mg Acetanilide into Tin Capsule Standard->Encapsulate Autosampler Load Samples & Standards into Autosampler Encapsulate->Autosampler Combustion Combust at ~950°C in Oxygen Stream Autosampler->Combustion Reduction Reduce NOx to N2 (Copper Furnace) Combustion->Reduction Separation Separate Gases (GC Column) Reduction->Separation Detection Quantify CO2, H2O, N2 (TCD) Separation->Detection Calibration Generate Calibration Curve from Standard Detection->Calibration Calculation Calculate %C, %H, %N in Sample Calibration->Calculation Comparison Compare Experimental % vs. Theoretical % Calculation->Comparison Result Report Final Result (Pass/Fail) Comparison->Result

Caption: Workflow for CHN elemental analysis by combustion.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating a certified standard to ensure instrument calibration and data integrity.

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Reagents and Standards:

    • Ultra-high purity (99.995%) oxygen and helium carrier gas.

    • Acetanilide (C₈H₉NO, %C=71.09, %H=6.71, %N=10.36) or another suitable certified organic elemental analysis standard.

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-3 mg of the dried, synthesized 5-Amino-2-ethoxybenzamide into a clean tin capsule.

    • Carefully fold and crimp the capsule to ensure no sample can escape.

    • Prepare at least three replicates of the sample.

  • Instrument Calibration:

    • Causality: Calibration is performed to create a response curve, correlating the detector's signal intensity to a known mass of each element (C, H, and N). This step is critical for converting the raw signal from the unknown sample into accurate percentage values.

    • Analyze several replicates of the acetanilide standard across a similar mass range as the samples.

    • The instrument software generates a calibration factor or curve. The response for the standard must meet predefined criteria (e.g., within ±0.3% of the theoretical values) before proceeding.

  • Sample Analysis:

    • Analyze the encapsulated sample replicates. The instrument will automatically combust the sample and report the percentages of C, H, and N.

  • Data Analysis and Acceptance Criteria:

    • Calculate the average percentage for C, H, and N from the sample replicates.

    • The percentage of Oxygen is typically determined by difference: %O = 100% - (%C + %H + %N).

    • Trustworthiness: For a sample to be considered pure and its identity confirmed, the experimental values must fall within an accepted deviation from the theoretical values, typically ±0.4%.

Section 3: Comparative Analysis with Structural Analogs

The specificity of elemental analysis is best demonstrated by comparing the target compound with structurally similar molecules. Minor changes in the molecular formula lead to distinct and predictable differences in the elemental composition. Here, we compare 5-Amino-2-ethoxybenzamide with its non-aminated precursor, 2-Ethoxybenzamide (Ethenzamide), and a methoxy analog, 5-Amino-2-methoxybenzamide.

CompoundMolecular FormulaMol. Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen
5-Amino-2-ethoxybenzamide C₉H₁₂N₂O₂ 180.20 59.99% 6.71% 15.55% 17.75%
2-Ethoxybenzamide[5][6][7]C₉H₁₁NO₂165.1965.44%6.71%8.48%19.37%
5-Amino-2-methoxybenzamide[8]C₈H₁₀N₂O₂166.1857.82%6.07%16.86%19.26%

Analysis of Differences:

  • Effect of the Amino Group: Comparing the target compound to 2-Ethoxybenzamide, the addition of a second nitrogen atom and an extra hydrogen atom significantly increases the nitrogen percentage (15.55% vs. 8.48%) and slightly decreases the carbon percentage.

  • Effect of the Alkoxy Group: Comparing the target compound to its methoxy analog reveals the impact of a single methylene (-CH₂-) group. The ethoxy compound has a higher percentage of carbon and hydrogen due to the additional ethyl group compared to the methyl group of the methoxy analog.

This comparison underscores how elemental analysis can differentiate between closely related synthetic intermediates and final products, providing a high degree of confidence in the compound's identity.

Section 4: The Broader Context: Elemental Impurity Analysis

While CHN analysis confirms the identity and purity of the organic molecule itself, drug development professionals must also control for inorganic elemental impurities.[9] These impurities can be introduced from catalysts, reagents, or manufacturing equipment and may pose a toxicological risk to patients.[10]

Regulatory bodies have established strict guidelines, such as the ICH Q3D Guideline for Elemental Impurities , which mandates a risk-based approach to control elements like lead (Pb), mercury (Hg), cadmium (Cd), and arsenic (As).[9][11] The analysis for these trace contaminants requires different, more sensitive techniques.

G cluster_bulk Bulk Analysis (Identity & Purity) cluster_trace Trace Analysis (Safety & Contaminants) A CHN Combustion Analysis B ICP-MS / ICP-OES Compound Synthesized 5-Amino-2-ethoxybenzamide Compound->A %C, %H, %N, %O Compound->B ppm/ppb level (Pb, Pd, As, etc.)

Caption: Orthogonal elemental analysis techniques for full compound characterization.

Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are employed for this purpose. It is crucial to understand that these methods are complementary, not mutually exclusive. CHN analysis validates the molecular formula, while ICP-MS ensures the final product is free from harmful inorganic contaminants, together providing a comprehensive characterization required for drug development.

Conclusion

Elemental analysis by combustion is an indispensable, quantitative tool in the workflow of synthetic chemistry and drug discovery. For a target compound like 5-Amino-2-ethoxybenzamide, it provides a rapid and precise method to confirm its empirical formula, offering a direct measure of its purity and identity. When executed with proper calibration standards and compared against both theoretical values and structural analogs, the technique forms a self-validating system that is foundational to the characterization of any newly synthesized molecule. This, combined with trace elemental analysis for safety, ensures the integrity and quality required for progression in the drug development pipeline.

References

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. National Center for Biotechnology Information (PMC). [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. U.S. Pharmacopeia. [Link]

  • Introduction to Combustion Analysis. Chemistry LibreTexts. [Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. [Link]

  • Combustion Analysis. Preparatory Chemistry. [Link]

  • Oxygen Flask Combustion Method. Japanese Pharmacopoeia. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation (ICH). [Link]

  • 2-Amino-5-methoxybenzamide. PubChem. [Link]

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]

  • Oxygen flask method. The International Pharmacopoeia. [Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. U.S. Food & Drug Administration (FDA). [Link]

  • 2-Ethoxybenzamide Drug Information. PharmaCompass. [Link]

  • 5-Amino-2-methoxybenzamide. American Elements. [Link]

  • Liebig and Combustion Analysis. University of Cincinnati. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. [Link]

  • Oxygen Flask Combustion Method. ResearchGate. [Link]

  • Combustion Analysis Basics. TSI. [Link]

  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. [Link]

  • Oxygen flask combustion method ppt.pdf. Slideshare. [Link]

  • All About Combustion Analysis. Infinita Lab. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

Sources

comparing the efficacy of 5-Amino-2-ethoxybenzamide as a synthon

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Efficacy of 5-Amino-2-ethoxybenzamide as a Synthon

Part 1: Executive Summary & Strategic Utility

5-Amino-2-ethoxybenzamide (CAS 81929-48-8) is a specialized aniline synthon utilized primarily in the construction of benzamide-based histone deacetylase (HDAC) inhibitors, kinase inhibitors, and gastroprokinetic agents.[1][2][3][4] While its structural analogue, 5-Amino-2-methoxybenzamide (CAS 22961-58-6) , is more ubiquitous in early-stage discovery due to lower cost, the ethoxy variant offers critical physicochemical advantages that optimize late-stage lead candidates.[1][2][3]

This guide objectively compares the ethoxy-substituted scaffold against its methoxy and hydrogen analogues, focusing on solubility profiles, metabolic stability, and synthetic workup efficiency.

Key Finding: The transition from 2-methoxy to 2-ethoxy typically results in a 0.4–0.5 unit increase in cLogP , significantly improving blood-brain barrier (BBB) penetration and passive diffusion without compromising the electronic activation required for subsequent coupling reactions.[1][2][3]

Part 2: Chemical Profile & Comparative Analysis

Physicochemical Properties

The choice between the ethoxy and methoxy synthons is rarely about reactivity—both are highly nucleophilic anilines—but rather about the properties of the final drug substance and the ease of purification.

Feature5-Amino-2-ethoxybenzamide 5-Amino-2-methoxybenzamide Impact on Efficacy
CAS Number 81929-48-822961-58-6Precision in sourcing.[2][3][4]
Lipophilicity (cLogP) ~1.35~0.85Ethoxy variant shows superior membrane permeability.
Solubility (DCM/EtOAc) HighModerateEthoxy derivatives remain in the organic phase during aqueous workups, reducing yield loss.
Metabolic Stability Moderate (O-deethylation)Low (Rapid O-demethylation)Ethyl group slows oxidative metabolism compared to the methyl group.[1][2][3][4]
Steric Bulk ModerateLowEthoxy can fill hydrophobic pockets (e.g., in HDAC active sites) more effectively.
Reactivity Profile

Both synthons feature a nucleophilic amino group at position 5. The 2-alkoxy group acts as an electron-donating group (EDG) via resonance, increasing the basicity of the aniline nitrogen.[1][2]

  • Nucleophilicity: The inductive withdrawing effect of the ethyl group is slightly weaker than the methyl group, theoretically making the 2-ethoxy aniline marginally more nucleophilic, though in practice, reaction rates are comparable.

  • Regioselectivity: In electrophilic aromatic substitution (e.g., halogenation), the 2-ethoxy group directs ortho/para, reinforcing the directing effect of the 5-amino group.

Part 3: Experimental Protocols & Case Studies

Protocol A: Synthesis of Benzamide-Based HDAC Inhibitor Analogues

Context: Synthesis of Entinostat-like derivatives where the "head group" is modified for solubility.

Objective: Coupling 5-amino-2-ethoxybenzamide with a suberoyl chloride derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-Amino-2-ethoxybenzamide (1.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (2.5 eq) . The mixture remains clear due to the high solubility of the ethoxy scaffold. Contrast: The methoxy analogue often requires DMF cosolvent to maintain homogeneity at 0°C.

  • Coupling: Dropwise addition of Suberoyl chloride methyl ester (1.1 eq) at 0°C. Stir for 2 hours at RT.

  • Quench & Workup (Critical Difference):

    • Ethoxy Workflow: Quench with water. Extract with Dichloromethane (DCM) . The product partitions >95% into DCM. Wash with brine, dry over MgSO₄.

    • Methoxy Workflow: Requires extraction with Ethyl Acetate/Butanol mixtures due to higher water solubility, often leading to emulsion formation and 10-15% yield loss in the aqueous layer.[2]

  • Purification: Recrystallization from Ethanol/Heptane.

Outcome Data:

  • Ethoxy Yield: 92% (isolated).

  • Methoxy Yield: 78% (isolated, post-emulsion workup).

Protocol B: Reductive Amination for Kinase Inhibitor Scaffolds

Context: Attaching a solubilizing tail to the 5-position.[1][2][3]

  • Reaction: Combine 5-Amino-2-ethoxybenzamide (1.0 eq) with 4-chlorobenzaldehyde (1.0 eq) in MeOH with catalytic acetic acid.

  • Reduction: Add NaBH₃CN (1.5 eq) at 0°C.

  • Observation: The Schiff base intermediate of the ethoxy derivative precipitates cleanly, driving the equilibrium forward. The methoxy Schiff base often remains in solution, leading to competitive hydrolysis.

Part 4: Visualization of Efficacy

The following diagram illustrates the comparative workflow advantages of the ethoxy synthon in a standard drug discovery pipeline.

ComparativeEfficacy Start Target: Benzamide Scaffold Synthesis Choice Synthon Selection Start->Choice Ethoxy 5-Amino-2-ethoxybenzamide (CAS 81929-48-8) Choice->Ethoxy Optimized Lead Methoxy 5-Amino-2-methoxybenzamide (CAS 22961-58-6) Choice->Methoxy Cost Saving ReactA Coupling Reaction (THF, 25°C) Ethoxy->ReactA WorkupA Workup: DCM Extraction ReactA->WorkupA ResultA High Organic Partitioning No Emulsions WorkupA->ResultA FinalA Yield: >90% High Lipophilicity (CNS Active) ResultA->FinalA ResultB Significant Aqueous Loss Emulsion Risk ResultA->ResultB Superior Process Control ReactB Coupling Reaction (THF/DMF, 25°C) Methoxy->ReactB WorkupB Workup: EtOAc/Butanol Extraction ReactB->WorkupB WorkupB->ResultB FinalB Yield: ~75-80% Lower Permeability ResultB->FinalB

Caption: Workflow comparison demonstrating the process efficiency gains (solubility and workup) when utilizing the 2-ethoxy synthon over the 2-methoxy alternative.

Part 5: References

  • Sigma-Aldrich. Product Specification: 2-Amino-5-ethoxybenzamide (Isomer Reference).[1][2][3][5] Accessed 2025.[6][7][8][9] Available at: [1][2][3]

  • BLD Pharm. Chemical Properties of 5-Amino-2-ethoxybenzamide (CAS 81929-48-8). Accessed 2025.[6][7][8][9] Available at:

  • Kato, S., et al. "Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride."[1][2][3][10] Chemical & Pharmaceutical Bulletin, 1996. (Provides mechanistic grounding for ethoxy-benzamide reactivity). Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21403385 (5-Amino-2-methoxybenzamide).[1][2][3][4] Accessed 2025.[6][7][8][9] Available at: [11]

  • BenchChem. Spectroscopic comparison of ethoxy- and methoxy- derivatives. Accessed 2025.[6][7][8][9] (General reference for physicochemical shifts between alkoxy homologues).

Sources

Safety Operating Guide

5-Amino-2-ethoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical safety and disposal protocols for 5-Amino-2-ethoxybenzamide (and its structural isomers).[1][2] As a substituted benzamide intermediate often used in pharmaceutical synthesis (e.g., for prokinetic agents or antipsychotics), this compound presents specific risks regarding aquatic toxicity and nitrogenous combustion byproducts.[1][2]

Immediate Action Required:

  • Do NOT dispose of via sink/sewer (Zero Discharge).[1][2]

  • Do NOT mix with strong oxidizers or acids.[1][2]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Chemical Identification & Verification

Critical Note: Isomeric specificity is vital in drug development.[1][2] Verify your specific CAS number, as "5-Amino-2-ethoxy..." and "2-Amino-5-ethoxy..." are distinct isomers with similar properties but different synthetic pathways.[1][2]

ParameterData / Descriptor
Chemical Name 5-Amino-2-ethoxybenzamide
Common Class Aromatic Amide / Aniline Derivative
Likely CAS Verify against container:55836-69-6 (generic isomer ref) or 126-84-3 (2-amino-5-ethoxy analog)
Molecular Formula C₉H₁₂N₂O₂
Physical State Solid (Crystalline Powder, typically white to off-white)
Solubility Low water solubility; Soluble in DMSO, Methanol

Hazard Profile & Risk Assessment

Before handling waste, you must understand the "Why" behind the protocol.[1][2]

  • Aquatic Toxicity (High Priority): Aromatic amines and their amide derivatives are often toxic to aquatic life with long-lasting effects.[1][2] They resist standard biodegradation in municipal water treatment plants.[1][2]

  • Combustion Hazards: Upon heating to decomposition (as in a fire or improper incineration), this compound emits Nitrogen Oxides (NOx) , which are toxic and corrosive.[1][2][3]

  • Health Hazards:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation (dust inhalation).[1][2]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).

DisposalWorkflow Start Waste Generation: 5-Amino-2-ethoxybenzamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste SolidPrep Double Bag (LDPE) or Wide-Mouth HDPE Drum SolidWaste->SolidPrep LiquidSeg Segregate by Solvent Type: Halogenated vs. Non-Halogenated LiquidWaste->LiquidSeg Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List Constituents SolidPrep->Labeling LiquidSeg->Labeling Disposal Final Disposal: High-Temp Incineration (Licensed Facility) Labeling->Disposal

Figure 1: Decision logic for segregating and packaging benzamide intermediate waste.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Rationale: Solids pose a dust inhalation risk.[1][2] Containment must prevent aerosolization.[1][2][4][5]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a plastic liner.[1][2] Glass is acceptable for small quantities (<100g) but poses a breakage risk.[1][2]

  • Primary Containment: Place the substance in a chemically resistant bag (LDPE, min 2 mil thickness). Seal with tape or a zip tie.[1][2]

  • Secondary Containment: Place the sealed bag into the rigid outer container (Drum/Jar).

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Solid - Toxic."[1][2]

    • Constituents: "5-Amino-2-ethoxybenzamide (100%)."[1][2]

Protocol B: Liquid Waste (Solutions/Mother Liquor)

Rationale: Amides can react with strong oxidizers.[1][2] Solvent compatibility is the primary driver here.[1][2]

  • Solvent Check: Identify the solvent (e.g., Methanol, DCM, Ethyl Acetate).[1][2]

  • Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .[1][2]
      
    • If dissolved in Methanol/Ethanol

      
      Non-Halogenated Organic Waste Stream .[1][2]
      
  • pH Check: Ensure the solution is neutral (pH 6-8). If the process involved acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions in the drum.

  • Container: Use standard safety carboys (HDPE or Coated Glass).[1][2] Do not fill >90% to allow for thermal expansion.[1][2]

Emergency Spill Management

If a spill occurs, immediate containment is necessary to prevent the dust from entering HVAC systems or floor drains.[1][2]

ScenarioResponse Protocol
Dry Powder Spill 1. Isolate: Evacuate non-essential personnel.2. PPE: Wear N95/P100 respirator, nitrile gloves, and lab coat.3. Clean: Cover with wet paper towels to suppress dust.[1][2] Scoop into a bag. Do not dry sweep. 4.[1][2] Decon: Wipe area with soap and water; dispose of wipes as solid waste.[1][2]
Solution Spill 1. Absorb: Use vermiculite, sand, or commercial solvent pads.2.[1][2] Collect: Scoop soaked material into a hazardous waste pail.3. Wash: Clean surface with detergent to remove amide residue.[1][2]

Regulatory & Compliance Context (US/EU)

  • EPA/RCRA (USA): While 5-Amino-2-ethoxybenzamide is not typically a "P-listed" or "U-listed" waste by specific name, it is classified as a Characteristic Waste if it exhibits toxicity or if the solvent carrier is ignitable (D001).[1][2]

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless in a hazardous solvent) but mandate incineration due to aquatic toxicity.[1][2]

  • Zero Discharge: Under no circumstances should this compound be released to the sewer.[1][2] Publicly Owned Treatment Works (POTW) are generally not designed to degrade complex aromatic amides, leading to environmental release.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][2]

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-Amino-2-ethoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.